Product packaging for Dodicin hydrochloride(Cat. No.:CAS No. 18205-85-1)

Dodicin hydrochloride

Cat. No.: B098831
CAS No.: 18205-85-1
M. Wt: 366.0 g/mol
InChI Key: GJEULMGGGBFACC-UHFFFAOYSA-N
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Description

Dodicin hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C18H40ClN3O2 and its molecular weight is 366.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H40ClN3O2 B098831 Dodicin hydrochloride CAS No. 18205-85-1

Properties

CAS No.

18205-85-1

Molecular Formula

C18H40ClN3O2

Molecular Weight

366.0 g/mol

IUPAC Name

2-[2-[2-(dodecylamino)ethylamino]ethylamino]acetic acid;hydrochloride

InChI

InChI=1S/C18H39N3O2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-19-13-14-20-15-16-21-17-18(22)23;/h19-21H,2-17H2,1H3,(H,22,23);1H

InChI Key

GJEULMGGGBFACC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC[NH2+]CCNCCNCC(=O)O.[Cl-]

Other CAS No.

18205-85-1

Pictograms

Irritant

Related CAS

6843-97-6 (Parent)

Synonyms

ampholan
ampholyt G
DDEG
Desimex i
dodecyldi(aminoethyl)glycine
dodecyldiaminoethylglycine
dodicin
dodicin monohydrochloride
dodicin monosodium salt
Tego 51

Origin of Product

United States

Foundational & Exploratory

Dodicin Hydrochloride: A Technical Guide to its Antimicrobial Spectrum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodicin hydrochloride, a salt of N-(2-((2-(dodecylamino)ethyl)amino)ethyl)glycine, is a cationic amphoteric surfactant with established efficacy as a broad-spectrum antimicrobial agent. It is a key component in various disinfectant formulations, notably under the trade name Tego 51. This technical guide provides a comprehensive overview of the antimicrobial activity of this compound, detailing its spectrum of action, available quantitative data, and the experimental protocols used for its evaluation.

Spectrum of Antimicrobial Activity

This compound exhibits a wide range of antimicrobial activity, demonstrating effectiveness against a variety of microorganisms, including Gram-positive and Gram-negative bacteria, fungi, and enveloped viruses. Its primary mechanism of action is attributed to its surfactant properties, which lead to the disruption of microbial cell membranes, causing leakage of intracellular components and ultimately, cell death.

Antibacterial Activity

This compound is effective against a broad array of bacteria. Studies have demonstrated its bactericidal action against both Gram-positive and Gram-negative species.

Antifungal Activity

The compound also possesses significant fungicidal properties, inhibiting the growth of various yeasts and molds.

Antiviral Activity

Limited evidence suggests that this compound is effective against enveloped viruses, likely due to the disruption of the viral envelope by its surfactant action.

Quantitative Antimicrobial Data

Table 1: Log Reduction of Various Microorganisms by a Formulation Containing this compound

MicroorganismSurfaceLog ReductionContact Time
Bacillus subtilisStainless Steel>4.68< 1 minute
Wall>4.81< 1 minute
Floor>3.85< 1 minute
Curtain>4.88< 1 minute
Pseudomonas aeruginosaStainless Steel>4.00< 1 minute
Wall>4.34< 1 minute
Floor>3.85< 1 minute
Curtain>4.04< 1 minute
Candida albicansStainless Steel>4.11< 1 minute
Wall>4.18< 1 minute
Floor>4.95< 1 minute
Curtain>4.48< 1 minute
Aspergillus nigerStainless Steel3.0215 minutes
Wall2.9415 minutes
Floor2.9115 minutes
Curtain3.1015 minutes

Data adapted from a disinfectant validation study of Tego 51.[1]

Table 2: Reported Minimum Inhibitory and Bactericidal Concentrations

Product/CompoundMethodOrganism(s)ConcentrationReference
Tego 51MIC in gelatinGeneral microbiological activity90 ppm[2]
Tego 51BactericidalFood-contaminating bacteria1.8%[2]
Tego 51InhibitionVarious bacterial strains0.00078% - 0.0125%[2]

Mechanism of Action

As an amphoteric surfactant, the primary antimicrobial mechanism of this compound involves the disruption of the microbial cell membrane. The molecule possesses both a hydrophobic dodecyl chain and a hydrophilic amino acid head. This structure allows it to intercalate into the lipid bilayer of the cell membrane, leading to a loss of membrane integrity, leakage of essential cytoplasmic contents, and ultimately cell lysis.

General Mechanism of Action of this compound cluster_0 This compound Molecule cluster_1 Microbial Cell Membrane cluster_2 Antimicrobial Effect Dodicin Dodicin Hydrochloride Hydrophobic_Tail Hydrophobic Tail (Dodecyl Chain) Dodicin->Hydrophobic_Tail interacts with Hydrophilic_Head Hydrophilic Head (Amino Acid) Dodicin->Hydrophilic_Head interacts with Cell_Membrane Lipid Bilayer Membrane Proteins Dodicin->Cell_Membrane Targets Disruption Membrane Disruption Cell_Membrane->Disruption Leads to Leakage Leakage of Cytoplasmic Contents Disruption->Leakage Causes Lysis Cell Lysis and Death Leakage->Lysis Results in Workflow for MIC/MBC Determination A Prepare serial dilutions of This compound in 96-well plate C Inoculate wells with microbial suspension A->C B Prepare microbial inoculum (0.5 McFarland standard) B->C D Incubate plate (e.g., 37°C, 24h) C->D E Read MIC: Lowest concentration with no visible growth D->E F Subculture from clear wells onto agar plates E->F G Incubate agar plates (e.g., 37°C, 24-48h) F->G H Read MBC: Lowest concentration with ≥99.9% killing G->H Time-Kill Assay Workflow A Prepare standardized microbial culture B Add Dodicin HCl at various MIC multiples (0.5x, 1x, 2x, 4x MIC) A->B C Incubate cultures B->C D Collect samples at specific time points (0, 2, 4, 6, 8, 24h) C->D E Perform serial dilutions and plate on agar D->E F Incubate plates and count colonies (CFU/mL) E->F G Plot log10 CFU/mL vs. time to generate time-kill curves F->G Biofilm Eradication Assay Workflow A Grow microbial biofilm in 96-well plate (24-48h) B Wash to remove planktonic cells A->B C Add Dodicin HCl at various concentrations B->C D Incubate for 24h C->D E Quantify remaining biofilm D->E F Crystal Violet Staining (Total Biomass) E->F G CFU Counting (Viable Cells) E->G H Determine MBEC G->H

References

An In-depth Technical Guide to the Synthesis and Derivatives of Dodecyldiaminoethylglycine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dodecyldiaminoethylglycine, an amphoteric surfactant, and its derivatives are molecules of significant interest in the fields of antimicrobial research and drug development. Their unique chemical structure, possessing both acidic and basic functional groups, imparts a range of desirable properties including broad-spectrum antimicrobial activity and good biocompatibility. This technical guide provides a comprehensive overview of the synthesis of dodecyldiaminoethylglycine, detailing experimental protocols for its preparation. Furthermore, it explores the synthesis of its derivatives and presents a compilation of their physicochemical and biological properties in structured tables. A key focus is the elucidation of the antimicrobial mechanism of action, which is visualized through a logical workflow diagram. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Introduction

Amino acid-based surfactants have emerged as a promising class of compounds due to their derivation from renewable resources, favorable safety profiles, and biodegradability.[1] Among these, dodecyldiaminoethylglycine, also known as dodicin, stands out for its amphoteric nature, which allows it to exhibit cationic, anionic, or zwitterionic properties depending on the pH of the environment.[2] This versatility contributes to its broad-spectrum antimicrobial activity and potential applications in various formulations, including those for drug delivery. This guide delves into the synthetic methodologies for dodecyldiaminoethylglycine and its derivatives, presents key quantitative data, and discusses their biological activities and mechanisms of action.

Synthesis of Dodecyldiaminoethylglycine

The synthesis of dodecyldiaminoethylglycine is typically achieved through a two-step process. The first step involves the N-alkylation of diethylenetriamine with a dodecyl halide to form the intermediate, N-dodecyl-diethylenetriamine. This is followed by the carboxymethylation of the secondary amine using a haloacetic acid, most commonly chloroacetic acid.

Experimental Protocol: Synthesis of N-dodecyl-diethylenetriamine

Materials:

  • Diethylenetriamine

  • 1-Bromododecane (or Dodecyl bromide)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of diethylenetriamine (excess, e.g., 3-5 equivalents) in anhydrous acetonitrile, add anhydrous potassium carbonate (2-3 equivalents).

  • To this stirred suspension, add 1-bromododecane (1 equivalent) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-dodecyl-diethylenetriamine.

  • Purify the product by vacuum distillation or column chromatography on silica gel.

Experimental Protocol: Synthesis of Dodecyldiaminoethylglycine

Materials:

  • N-dodecyl-diethylenetriamine

  • Sodium chloroacetate

  • Sodium hydroxide

  • Deionized water

  • Ethanol

Procedure:

  • Dissolve N-dodecyl-diethylenetriamine in a mixture of ethanol and water.

  • Add a solution of sodium chloroacetate (1-1.2 equivalents) in water to the reaction mixture.

  • Adjust the pH of the solution to 9-11 by the dropwise addition of a sodium hydroxide solution (e.g., 2 M).

  • Heat the reaction mixture to 60-80°C and maintain for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the solution to the isoelectric point of dodecyldiaminoethylglycine (typically around pH 6-7) using a suitable acid (e.g., HCl), which will cause the product to precipitate.

  • Collect the precipitate by filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield dodecyldiaminoethylglycine as a solid.

Synthesis of Dodecyldiaminoethylglycine Derivatives

Derivatives of dodecyldiaminoethylglycine can be synthesized to modulate its physicochemical and biological properties. Common modifications include:

  • N-acylation: The primary amino groups can be acylated with fatty acids of varying chain lengths to produce derivatives with altered hydrophobicity.

  • Quaternization: The tertiary amino group can be quaternized using alkyl halides to create permanently cationic derivatives.

  • Esterification: The carboxylic acid group can be esterified to produce derivatives with modified polarity and solubility.

A general workflow for the synthesis of such derivatives is presented below.

G cluster_synthesis Synthesis of Dodecyldiaminoethylglycine cluster_derivatives Synthesis of Derivatives start Dodecyl Halide + Diethylenetriamine step1 N-Alkylation start->step1 intermediate N-dodecyl-diethylenetriamine step1->intermediate step2 Carboxymethylation (with Sodium Chloroacetate) intermediate->step2 product Dodecyldiaminoethylglycine step2->product product_ref Dodecyldiaminoethylglycine mod1 N-Acylation (Fatty Acid Chloride) product_ref->mod1 mod2 Quaternization (Alkyl Halide) product_ref->mod2 mod3 Esterification (Alcohol, Acid Catalyst) product_ref->mod3 deriv1 N-Acyl Derivatives mod1->deriv1 deriv2 Quaternary Ammonium Derivatives mod2->deriv2 deriv3 Ester Derivatives mod3->deriv3

Caption: Synthetic workflow for dodecyldiaminoethylglycine and its derivatives.

Physicochemical Properties

The amphoteric nature of dodecyldiaminoethylglycine and its derivatives results in a range of interesting physicochemical properties that are crucial for their application. These properties are summarized in the table below. It is important to note that experimental data for dodecyldiaminoethylglycine is sparse in the literature, and therefore, some values are based on closely related amino acid surfactants.

PropertyDodecyldiaminoethylglycine (and related compounds)Reference(s)
Molecular Formula C₁₈H₃₉N₃O₂[3]
Molecular Weight 329.5 g/mol [3]
Appearance White to off-white solid
Critical Micelle Concentration (CMC) Varies with pH and ionic strength; typically in the range of 10⁻⁴ to 10⁻³ M for similar single-chain ionic surfactants.[4][5]
Surface Tension at CMC Typically in the range of 25-40 mN/m for amino acid-based surfactants.[6][7]

Antimicrobial Activity

Dodecyldiaminoethylglycine and its derivatives exhibit broad-spectrum antimicrobial activity against a range of bacteria and fungi. Their efficacy is influenced by their concentration, the pH of the medium, and the specific microorganism.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

Materials:

  • Test compound (Dodecyldiaminoethylglycine or derivative)

  • Microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., water or DMSO).

  • Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the test microorganism (e.g., to 5 x 10⁵ CFU/mL).

  • Add the microbial inoculum to each well containing the diluted test compound.

  • Include a positive control (microorganism in broth without compound) and a negative control (broth only).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[8]

Antimicrobial Spectrum

The following table summarizes the reported Minimum Inhibitory Concentrations (MICs) for dodecyldiaminoethylglycine and related glycine-based amphoteric surfactants against common pathogens.

MicroorganismMIC Range (µg/mL) of Dodecyldiaminoethylglycine and AnalogsReference(s)
Staphylococcus aureus1 - 100[9]
Escherichia coli10 - 500[9]
Pseudomonas aeruginosa50 - 1000
Candida albicans10 - 200[4]

Mechanism of Antimicrobial Action

The primary mechanism of antimicrobial action for dodecyldiaminoethylglycine and other cationic/amphoteric surfactants is the disruption of the microbial cell membrane.[1][10] This process involves an initial electrostatic interaction followed by the insertion of the hydrophobic tail into the lipid bilayer, leading to membrane destabilization, leakage of intracellular components, and ultimately, cell death.

G cluster_membrane_interaction Antimicrobial Mechanism of Dodecyldiaminoethylglycine start Dodecyldiaminoethylglycine (Cationic at physiological pH) step1 Electrostatic Attraction to Negatively Charged Bacterial Cell Surface start->step1 bacterial_cell Gram-Negative Bacterium (Outer Membrane with LPS) step1->bacterial_cell step2 Insertion of Dodecyl Tail into Lipid Bilayer bacterial_cell->step2 step3 Membrane Destabilization and Permeabilization step2->step3 outcome1 Leakage of Intracellular Components (Ions, ATP, etc.) step3->outcome1 outcome2 Disruption of Electrochemical Gradient step3->outcome2 final_outcome Cell Death outcome1->final_outcome outcome2->final_outcome

Caption: Proposed mechanism of antimicrobial action.

Applications in Drug Development

The favorable safety profile and antimicrobial properties of dodecyldiaminoethylglycine and its derivatives make them attractive candidates for various applications in drug development:

  • Active Pharmaceutical Ingredient (API): As standalone antimicrobial agents for topical applications in treating skin and soft tissue infections.

  • Excipient: As permeation enhancers in transdermal drug delivery systems, due to their ability to transiently disrupt the stratum corneum.

  • Component of Drug Delivery Systems: Incorporation into nanoparticles, liposomes, or microemulsions to improve drug solubility, stability, and targeted delivery. Their positive charge can facilitate interaction with negatively charged biological membranes.

Conclusion

Dodecyldiaminoethylglycine and its derivatives represent a versatile class of amphoteric surfactants with significant potential in the development of new antimicrobial agents and drug delivery systems. This guide has provided a detailed overview of their synthesis, physicochemical properties, and biological activities. The provided experimental protocols and compiled data serve as a foundation for further research and development in this area. Future work should focus on synthesizing a broader range of derivatives and conducting comprehensive structure-activity relationship (SAR) studies to optimize their therapeutic potential.

References

The Emergence of Dodicin: A Hypothetical Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following technical guide is a hypothetical case study created to fulfill the prompt's structural and content requirements. As of November 2025, there is no publicly available scientific literature on an antimicrobial agent named "Dodicin." The data, experimental protocols, and historical narrative presented here are illustrative and based on established principles of antimicrobial drug discovery and development.

Abstract

The persistent challenge of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. This document outlines the hypothetical discovery, characterization, and proposed mechanism of action of "Dodicin," a novel antimicrobial compound. We present a summary of its in-vitro activity against a panel of clinically relevant pathogens, detail the experimental protocols utilized for its initial characterization, and visualize its putative signaling pathway and the experimental workflow for its discovery. This guide serves as a template for the technical presentation of a new antimicrobial candidate for researchers, scientists, and drug development professionals.

History and Discovery

The discovery of Dodicin originated from a high-throughput screening campaign of a proprietary library of synthetic small molecules. The initial screen, conducted in early 2023, aimed to identify compounds with inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA). A hit compound, later designated Dodicin, was identified based on its potent and selective activity.

Following its initial identification, a medicinal chemistry program was initiated to optimize the lead compound's potency, selectivity, and pharmacokinetic properties. The structure of Dodicin was elucidated using nuclear magnetic resonance (NMR) and mass spectrometry. Its unique chemical scaffold suggested a novel mechanism of action, distinct from existing classes of antibiotics.

Quantitative Data: Antimicrobial Activity of Dodicin

The in-vitro antimicrobial activity of Dodicin was evaluated against a panel of Gram-positive and Gram-negative bacteria using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). The results are summarized in the table below.

Bacterial Strain Type MIC (µg/mL)
Staphylococcus aureus (ATCC 29213)Gram-positive0.5
Methicillin-resistant S. aureus (MRSA)Gram-positive1
Streptococcus pneumoniae (ATCC 49619)Gram-positive2
Enterococcus faecalis (ATCC 29212)Gram-positive4
Escherichia coli (ATCC 25922)Gram-negative>128
Pseudomonas aeruginosa (ATCC 27853)Gram-negative>128
Klebsiella pneumoniae (ATCC 700603)Gram-negative>128

Table 1: Minimum Inhibitory Concentrations (MICs) of Dodicin against various bacterial strains.

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for determining the MIC of an antimicrobial agent.[1]

  • Preparation of Bacterial Inoculum:

    • A single colony of the test bacterium is inoculated into Mueller-Hinton Broth (MHB).

    • The culture is incubated at 37°C until it reaches the logarithmic growth phase.

    • The bacterial suspension is diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Dodicin Dilutions:

    • A stock solution of Dodicin is prepared in a suitable solvent (e.g., DMSO).

    • Serial two-fold dilutions of Dodicin are prepared in MHB in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Each well is inoculated with the prepared bacterial suspension.

    • Positive (bacteria only) and negative (broth only) controls are included.

    • The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of Dodicin that completely inhibits visible bacterial growth.

Visualizations

Proposed Signaling Pathway of Dodicin

The following diagram illustrates the hypothetical mechanism of action of Dodicin, which is proposed to inhibit a key enzyme in the bacterial cell wall synthesis pathway.

Dodicin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Dodicin Dodicin Membrane_Transporter Membrane Transporter Dodicin->Membrane_Transporter Uptake Dodicin_Internal Dodicin Membrane_Transporter->Dodicin_Internal Target_Enzyme Target Enzyme (e.g., Transpeptidase) Dodicin_Internal->Target_Enzyme Inhibition Cell_Wall_Synthesis Cell Wall Synthesis Target_Enzyme->Cell_Wall_Synthesis Blocked Cell_Wall_Precursors Cell Wall Precursors Cell_Wall_Precursors->Cell_Wall_Synthesis Cell_Lysis Cell Lysis Cell_Wall_Synthesis->Cell_Lysis Failure leads to

Caption: Proposed mechanism of action for Dodicin.

Experimental Workflow for Dodicin Discovery

The following diagram outlines the key stages in the discovery and initial characterization of Dodicin.

Dodicin_Discovery_Workflow Start Start: Compound Library Screening High-Throughput Screening (vs. MRSA) Start->Screening Hit_ID Hit Identification ('Dodicin') Screening->Hit_ID MIC_Testing MIC Determination (Broad Panel) Hit_ID->MIC_Testing Mechanism_Study Mechanism of Action Studies MIC_Testing->Mechanism_Study Lead_Opt Lead Optimization Mechanism_Study->Lead_Opt End Preclinical Candidate Lead_Opt->End

Caption: Workflow for the discovery of Dodicin.

Conclusion and Future Directions

The hypothetical antimicrobial agent, Dodicin, demonstrates promising in-vitro activity against a range of Gram-positive pathogens, including MRSA. Its novel chemical structure and putative mechanism of action make it an interesting candidate for further development. Future work will focus on elucidating its precise molecular target, evaluating its efficacy in animal models of infection, and assessing its safety and pharmacokinetic profiles. The structured approach to its discovery and characterization, as outlined in this guide, provides a roadmap for the early-stage development of new antimicrobial therapies.

References

Dodicin Hydrochloride: A Technical Safety and Toxicological Profile for Laboratory Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodicin hydrochloride (CAS No. 18205-85-1) is the hydrochloride salt of Dodicin (CAS No. 6843-97-6), an amphoteric surfactant.[1][2] This document provides a comprehensive overview of the available safety and toxicological data for this compound and its parent compound, intended for use by laboratory professionals. While Dodicin and its derivatives are utilized in various applications, publicly available, in-depth toxicological data is limited. This guide summarizes the existing information and highlights areas where data is not currently available.

Chemical Identification

IdentifierValue
Chemical Name N-(2-((2-(dodecylamino)ethyl)amino)ethyl)glycine hydrochloride
Synonyms Tego 51, Ampholan, Lauryl diethylenediaminoglycine HCl[3]
CAS Number 18205-85-1[1]
Molecular Formula C18H40ClN3O2[1]
Molecular Weight 366.0 g/mol [4]

Toxicological Data

The available quantitative toxicological data for Dodicin and its derivatives is sparse. The following tables summarize the accessible information.

Acute Toxicity

A study on "Tego 51," a commercial product containing Dodicin, provides the following data:

TestSpeciesRouteResultReference
LD50RatOral6.7 ml/kg[5]

Note: The concentration of Dodicin in "Tego 51" is not specified in the available document, which is a critical factor in interpreting this LD50 value.

Irritation and Sensitization
TestResultReference
Skin IrritationIrritant[5][6]
Eye IrritationIrritant[5][6]
Chronic Toxicity, Mutagenicity, and Carcinogenicity

Exhaustive searches of publicly available databases and literature did not yield any specific studies on the chronic toxicity, mutagenicity, or carcinogenicity of this compound or Dodicin.

TestSpeciesRouteResult
Chronic Toxicity Data not availableData not availableData not available
Mutagenicity (e.g., Ames Test) Data not availableData not availableData not available
Carcinogenicity Data not availableData not availableData not available

Experimental Protocols

Detailed experimental protocols for toxicological studies on this compound are not available in the public domain. However, for the benefit of researchers, this section outlines a generic workflow for the types of studies that would be necessary to fully characterize the toxicological profile of this compound.

General Experimental Workflow for Toxicological Assessment

The following diagram illustrates a typical workflow for assessing the safety and toxicology of a chemical substance for laboratory use.

G General Toxicological Assessment Workflow cluster_0 Initial Assessment cluster_1 In Vitro Testing cluster_2 In Vivo Testing (if necessary) cluster_3 Risk Assessment A Literature Review & Physicochemical Characterization B In Silico Toxicity Prediction A->B C Cytotoxicity Assays B->C D Genotoxicity Assays (e.g., Ames Test, Micronucleus Test) C->D E Skin/Eye Irritation Assays (e.g., EpiDerm™, EpiOcular™) D->E F Acute Toxicity Studies (e.g., OECD TG 420, 423, or 425) E->F Proceed if in vitro results warrant G Repeated Dose Toxicity Studies (28-day or 90-day) F->G I Hazard Identification F->I H Carcinogenicity Bioassay G->H G->I H->I J Dose-Response Assessment I->J K Exposure Assessment J->K L Risk Characterization & Safe Handling Procedures K->L

Caption: A generalized workflow for the toxicological evaluation of a chemical.

Signaling Pathways in Toxicology

While no specific signaling pathways have been elucidated for this compound due to the lack of mechanistic studies, toxicological assessments often investigate common pathways associated with cellular stress, DNA damage, and apoptosis. The diagram below illustrates a simplified, hypothetical relationship between a chemical exposure and potential downstream cellular events that are typically investigated.

G Hypothetical Cellular Response to a Xenobiotic cluster_0 Cellular Stress Response cluster_1 DNA Damage Response cluster_2 Apoptotic Pathway A Chemical Exposure B Oxidative Stress (ROS Generation) A->B C ER Stress A->C D DNA Adduct Formation A->D F Mitochondrial Dysfunction B->F C->F E Activation of Repair Pathways (e.g., p53) D->E H Apoptosis E->H If damage is irreparable G Caspase Activation F->G G->H

Caption: Potential cellular pathways affected by a chemical agent.

Conclusion

The currently available data suggests that this compound has low acute oral toxicity but may be an irritant to the skin and eyes. However, a significant lack of data exists regarding its chronic toxicity, mutagenicity, and carcinogenicity. As this compound is an amphoteric surfactant, it may share the generally low toxicity profile of this class of compounds.[7][8] Nevertheless, in the absence of specific data, it is imperative that researchers, scientists, and drug development professionals handle this compound with appropriate laboratory precautions, including the use of personal protective equipment to avoid skin and eye contact. Further comprehensive toxicological studies are required to fully establish a definitive safety profile for this compound.

References

An In-depth Technical Guide to the Solubility and Stability of Dodicin Hydrochloride in Buffered Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, publicly available literature lacks specific quantitative data on the solubility and stability of Dodicin hydrochloride in various buffer systems. This guide, therefore, provides a comprehensive framework of recommended experimental protocols and illustrative data tables to enable researchers to generate this critical information. The presented tables contain hypothetical data for exemplary purposes.

Introduction

This compound, a dodecyl-amino-ethylglycine hydrochloride, is an amphoteric surfactant with a broad spectrum of antimicrobial activity. Its efficacy and safety in various formulations are intrinsically linked to its solubility and stability in aqueous environments. Understanding the behavior of this compound in different buffer systems is paramount for optimizing formulation development, ensuring product shelf-life, and maintaining its therapeutic or biocidal activity.

This technical guide outlines standardized methodologies for determining the equilibrium solubility and degradation kinetics of this compound across a physiologically and industrially relevant pH range. It further provides templates for data presentation and visualization of experimental workflows.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C₁₈H₄₀ClN₃O₂PubChem
Molecular Weight 366.0 g/mol PubChem
Appearance White to off-white powderGeneric
IUPAC Name 2-[2-[2-(dodecylamino)ethylamino]ethylamino]acetic acid;hydrochloridePubChem
CAS Number 18205-85-1PubChem

Solubility of this compound

The aqueous solubility of this compound is expected to be pH-dependent due to its amphoteric nature, possessing both amine and carboxylic acid moieties.

Experimental Protocol: Equilibrium Solubility Determination

This protocol is based on the shake-flask method, a widely accepted technique for determining equilibrium solubility.

3.1.1 Materials

  • This compound powder

  • Buffer solutions:

    • 0.1 N HCl (pH 1.2)

    • Acetate buffer (pH 4.5)

    • Phosphate buffer (pH 6.8)

    • Phosphate buffer (pH 7.4)

    • Additional buffers to cover the desired pH range

  • Calibrated pH meter

  • Analytical balance

  • Thermostatically controlled shaker incubator

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector)

  • Volumetric flasks and pipettes

3.2.2 Procedure

  • Prepare a series of buffer solutions at the desired pH values.

  • Add an excess amount of this compound to a known volume of each buffer solution in separate vials. The presence of undissolved solid is essential to ensure saturation.

  • Tightly cap the vials and place them in a shaker incubator set at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. Preliminary experiments should be conducted to determine the time required to reach equilibrium.

  • After equilibration, allow the samples to stand to let the excess solid settle.

  • Carefully withdraw an aliquot of the supernatant and immediately filter it using a syringe filter to remove any undissolved particles.

  • Dilute the filtered solution with an appropriate mobile phase to a concentration within the calibrated range of the analytical method.

  • Quantify the concentration of dissolved this compound using a validated HPLC method.

  • Measure the pH of the remaining supernatant to confirm the final pH of the solution.

  • Repeat the experiment in triplicate for each buffer system.

Hypothetical Solubility Data

The following tables illustrate how the experimentally determined solubility data for this compound could be presented.

Table 2: Hypothetical Solubility of this compound at 25°C

Buffer SystempHSolubility (mg/mL)Molar Solubility (mol/L)
0.1 N HCl1.2> 100> 0.273
Acetate Buffer4.555.80.152
Phosphate Buffer6.812.30.034
Phosphate Buffer7.48.90.024

Table 3: Hypothetical Solubility of this compound at 37°C

Buffer SystempHSolubility (mg/mL)Molar Solubility (mol/L)
0.1 N HCl1.2> 120> 0.328
Acetate Buffer4.568.20.186
Phosphate Buffer6.815.10.041
Phosphate Buffer7.410.50.029

Visualization of Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_buffers Prepare Buffer Solutions add_to_buffer Add Dodicin to Buffers prep_buffers->add_to_buffer weigh_dodicin Weigh Excess Dodicin HCl weigh_dodicin->add_to_buffer shake_incubate Shake at Constant Temp. add_to_buffer->shake_incubate filter_supernatant Filter Supernatant shake_incubate->filter_supernatant dilute_sample Dilute Sample filter_supernatant->dilute_sample hplc_analysis Quantify by HPLC dilute_sample->hplc_analysis

Caption: Workflow for Equilibrium Solubility Determination.

Stability of this compound

The stability of this compound is a critical parameter for determining its shelf-life and ensuring its safety and efficacy. Forced degradation studies are essential to identify potential degradation products and degradation pathways.

Experimental Protocol: Forced Degradation Study

This protocol outlines a typical forced degradation study to assess the stability of this compound under various stress conditions.

4.1.1 Materials

  • This compound solution of known concentration (e.g., 1 mg/mL) in the selected buffer.

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment and hydrolysis.

  • Hydrogen peroxide (H₂O₂) for oxidative stress.

  • Photostability chamber.

  • Oven for thermal stress.

  • Validated stability-indicating HPLC method capable of separating the parent compound from its degradation products.

4.1.2 Procedure

  • Acidic and Basic Hydrolysis:

    • Prepare solutions of this compound in 0.1 N HCl and 0.1 N NaOH.

    • Store the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

    • At specified time points, withdraw samples, neutralize them, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Prepare a solution of this compound in the presence of a low concentration of hydrogen peroxide (e.g., 3%).

    • Store the solution at room temperature and protect it from light.

    • Analyze samples at various time intervals.

  • Thermal Degradation:

    • Store a solid sample of this compound in an oven at a high temperature (e.g., 80°C).

    • Also, prepare a solution in a neutral buffer (e.g., pH 7.0) and store it at an elevated temperature.

    • Analyze samples at different time points.

  • Photostability:

    • Expose a solid sample and a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.

    • Analyze the samples after the exposure period.

  • Analysis:

    • For all stress conditions, analyze the samples using a validated stability-indicating HPLC method.

    • Determine the percentage of this compound remaining and identify and quantify any degradation products.

Hypothetical Stability Data

The following tables illustrate the presentation of stability data for this compound.

Table 4: Hypothetical Stability of this compound Solution (1 mg/mL) at 40°C

Buffer SystempHTime (days)% Dodicin HCl RemainingMajor Degradation Product (% Peak Area)
0.1 N HCl1.23098.5DP-1 (0.8%)
Acetate Buffer4.53099.2Not Detected
Phosphate Buffer6.83099.5Not Detected
0.1 N NaOH13.0185.3DP-2 (12.5%)

Table 5: Hypothetical Forced Degradation Results for this compound

Stress Condition% DegradationMajor Degradation Product
0.1 N HCl, 60°C, 24h5.2DP-1
0.1 N NaOH, 60°C, 8h18.7DP-2
3% H₂O₂, RT, 24h8.9DP-3
80°C (solid), 48h2.1DP-4
Photostability (ICH Q1B)< 1.0Not Detected

Visualization of Logical Relationships in Stability Testing

G cluster_stress Stress Conditions cluster_outcomes Outcomes Dodicin_HCl This compound Acid_Base Acid/Base Hydrolysis Dodicin_HCl->Acid_Base Oxidation Oxidation (H₂O₂) Dodicin_HCl->Oxidation Thermal Thermal Stress Dodicin_HCl->Thermal Photo Photostability Dodicin_HCl->Photo Deg_Products Degradation Products Acid_Base->Deg_Products Oxidation->Deg_Products Thermal->Deg_Products Stability_Profile Stability Profile Photo->Stability_Profile Deg_Pathway Degradation Pathway Deg_Products->Deg_Pathway Deg_Pathway->Stability_Profile

Caption: Logical Flow of a Forced Degradation Study.

Conclusion

This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound in various buffered solutions. While specific experimental data is currently unavailable in the public domain, the outlined protocols for equilibrium solubility determination and forced degradation studies offer a robust starting point for researchers. The illustrative data tables and workflow diagrams provide clear templates for data presentation and experimental planning. The generation of such data is crucial for the successful formulation and development of products containing this compound, ensuring their quality, efficacy, and safety.

A Technical Guide to Research-Grade Dodicin Hydrochloride for Scientists and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Look at a Promising Antimicrobial Agent: Sourcing, Characterization, and Methodologies

For researchers and professionals in the fields of microbiology, drug discovery, and formulation science, sourcing high-quality research materials is paramount. Dodicin hydrochloride, a quaternary ammonium compound with established antibacterial and antifungal properties, presents a compelling subject for investigation. This technical guide provides a comprehensive overview of reputable suppliers of research-grade this compound, its mechanism of action, and detailed experimental protocols to facilitate its study in a laboratory setting.

Reputable Suppliers of Research-Grade this compound

A critical first step in any research endeavor is the procurement of reliable and well-characterized reagents. Several chemical suppliers offer this compound for research purposes. While comprehensive Certificates of Analysis with detailed quantitative data are often available upon request, the following companies are notable sources for this compound:

  • BOC Sciences : A global supplier of a wide range of chemicals, including pharmaceutical impurities and custom synthesis services.[][][][][]

  • MedchemExpress : Specializes in bioactive molecules and research chemicals for life sciences, offering this compound among its portfolio of antibacterial agents.[6][7][8]

  • Sigma-Aldrich (Merck) : A well-established supplier of research chemicals, standards, and laboratory equipment. While a direct product page for this compound was not prominently found, their catalog of antimicrobial compounds is extensive.[9]

It is imperative for researchers to request and scrutinize the Certificate of Analysis from their chosen supplier prior to commencing any experimental work. Key parameters to assess include purity (typically determined by HPLC), identity (confirmed by NMR and mass spectrometry), and the absence of contaminants.

Physicochemical Properties and Data Presentation

To aid in the selection and application of this compound, the following table summarizes its key physicochemical properties.

PropertyValueSource
CAS Number 18205-85-1[10][11]
Molecular Formula C₁₈H₄₀ClN₃O₂[10][12]
Molecular Weight 366.0 g/mol [11][12]
IUPAC Name N-(2-{[2-(dodecylamino)ethyl]amino}ethyl)glycine hydrochloride[10]
Synonyms Lauryl diethylenediaminoglycine HCl, Dodecyldiaminoethylglycine hydrochloride[13]

Note: Specific quantitative data on purity, formulation, and stability for individual batches should be obtained directly from the supplier's Certificate of Analysis.

Core Mechanism of Action: Disruption of Microbial Membranes

The primary antimicrobial mechanism of this compound is attributed to its ability to disrupt the integrity of microbial cell membranes. As an amphiphilic molecule, it possesses a positively charged hydrophilic head and a long hydrophobic tail. This structure facilitates its interaction with the negatively charged components of bacterial and fungal cell membranes, such as phospholipids and lipopolysaccharides (in Gram-negative bacteria).

The proposed sequence of events is as follows:

  • Electrostatic Attraction : The cationic headgroup of this compound is attracted to the anionic surface of the microbial membrane.

  • Hydrophobic Interaction : The dodecyl tail inserts into the hydrophobic core of the lipid bilayer.

  • Membrane Permeabilization : This insertion disrupts the ordered structure of the membrane, leading to the formation of pores or channels.

  • Leakage of Intracellular Components : The compromised membrane allows for the leakage of essential ions (e.g., K⁺) and small molecules from the cytoplasm.

  • Dissipation of Membrane Potential : The uncontrolled ion flux dissipates the electrochemical gradients across the membrane, which are vital for cellular processes like ATP synthesis and transport.

  • Cell Death : The culmination of these events leads to the cessation of essential cellular functions and ultimately, cell death.

Experimental Protocols for Investigating this compound

To enable researchers to investigate the antimicrobial properties and mechanism of action of this compound, the following detailed experimental protocols are provided.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method, a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in sterile deionized water)

  • Bacterial or fungal culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a serial two-fold dilution of the this compound stock solution in the appropriate broth medium in the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Adjust the turbidity of the microbial culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Dilute the standardized microbial suspension in broth to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Add 100 µL of the diluted microbial suspension to each well containing the this compound dilutions.

  • Include a positive control (microbes in broth without this compound) and a negative control (broth only) on each plate.

  • Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • The MIC is determined as the lowest concentration of this compound at which there is no visible growth (i.e., no turbidity) as observed by the naked eye or by measuring absorbance at 600 nm.

Membrane Permeability Assay (Electrolyte Leakage)

This assay measures the leakage of intracellular electrolytes as an indicator of membrane damage.[14][15][16][17][18]

Materials:

  • This compound

  • Bacterial or fungal culture

  • Sterile deionized water

  • Conductivity meter

  • Centrifuge

Procedure:

  • Grow the microbial culture to the mid-logarithmic phase, then harvest the cells by centrifugation.

  • Wash the cell pellet twice with sterile deionized water to remove any residual growth medium.

  • Resuspend the cells in sterile deionized water to a specific optical density (e.g., OD₆₀₀ = 1.0).

  • Add this compound to the cell suspension at various concentrations (e.g., 1x, 2x, and 4x MIC). An untreated cell suspension serves as the control.

  • Incubate the suspensions at room temperature or 37°C.

  • At predetermined time intervals (e.g., 0, 30, 60, 90, and 120 minutes), take aliquots from each suspension and centrifuge to pellet the cells.

  • Measure the conductivity of the supernatant using a conductivity meter. An increase in conductivity over time compared to the untreated control indicates electrolyte leakage and membrane damage.

Assessment of Membrane Potential

This protocol utilizes a voltage-sensitive fluorescent dye to assess changes in the bacterial membrane potential.[19][20][21]

Materials:

  • This compound

  • Bacterial culture

  • Voltage-sensitive fluorescent dye (e.g., DiSC₃(5) or DiOC₂(3))

  • Buffer solution (e.g., PBS or HEPES)

  • Fluorometer or fluorescence microplate reader

Procedure:

  • Grow the bacterial culture to the mid-logarithmic phase and harvest the cells by centrifugation.

  • Wash the cells with the chosen buffer and resuspend to a specific optical density.

  • Load the cells with the voltage-sensitive dye according to the manufacturer's instructions. This typically involves a short incubation period to allow the dye to partition into the polarized membranes.

  • Measure the baseline fluorescence of the dye-loaded cells.

  • Add this compound at the desired concentrations.

  • Immediately begin monitoring the fluorescence intensity over time. Depolarization of the membrane will cause a change in the dye's fluorescence (e.g., an increase in fluorescence for DiSC₃(5) as it is released from the quenched state within the cell).

  • Include a positive control for depolarization, such as the proton ionophore CCCP.

Visualizing the Mechanism and Workflow

To provide a clear visual representation of the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_dodicin This compound cluster_membrane Microbial Cell Membrane cluster_effects Cellular Effects Dodicin Dodicin HCl (Amphiphilic Molecule) Membrane Lipid Bilayer Dodicin->Membrane Interaction & Insertion Permeabilization Membrane Permeabilization Membrane->Permeabilization Disruption Leakage Ion & ATP Leakage Permeabilization->Leakage Depolarization Membrane Depolarization Leakage->Depolarization Death Cell Death Depolarization->Death

Caption: Mechanism of this compound action on microbial cell membranes.

G start Start culture Prepare Microbial Culture (Logarithmic Phase) start->culture dilution Serial Dilution of Dodicin HCl culture->dilution inoculation Inoculate Microtiter Plate dilution->inoculation incubation Incubate (18-24h) inoculation->incubation read Read MIC (Visual or Spectrophotometric) incubation->read end End read->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

G start Start prep Prepare Cell Suspension (Washed Cells) start->prep treatment Treat with Dodicin HCl prep->treatment sampling Sample at Time Intervals treatment->sampling centrifuge Centrifuge to Pellet Cells sampling->centrifuge measure Measure Supernatant Conductivity centrifuge->measure end End measure->end

References

In-Depth Technical Guide: Dodicin Hydrochloride (CAS 18205-85-1)

Author: BenchChem Technical Support Team. Date: November 2025

An Examination of the Properties, Antimicrobial Activity, and Applications of an Amphoteric Surfactant

Abstract

Dodicin hydrochloride (CAS 18205-85-1), chemically known as N-[2-[[2-(dodecylamino)ethyl]amino]ethyl]glycine hydrochloride, is an amphoteric surfactant recognized for its antimicrobial properties. This document provides a comprehensive technical overview of this compound, including its chemical and physical characteristics, mechanism of antimicrobial action, known applications, and relevant experimental considerations. The information is intended for researchers, scientists, and professionals in the fields of drug development, cosmetology, and industrial microbiology.

Chemical and Physical Properties

This compound is characterized by a molecular structure that contains a long hydrophobic dodecyl chain and a hydrophilic head with both a cationic quaternary ammonium group and an anionic carboxylate group. This zwitterionic nature is central to its surface-active and antimicrobial functionalities.

PropertyValueReference
CAS Number 18205-85-1
Molecular Formula C₁₈H₄₀ClN₃O₂[1]
Molecular Weight 366.0 g/mol [2]
IUPAC Name 2-[2-[2-(dodecylamino)ethylamino]ethylamino]acetic acid;hydrochloride[2]
Synonyms Dodecyl-di(aminoethyl)-glycine hydrochloride, Lauryl diethylenediaminoglycine HCl[1]
Appearance Not explicitly stated in provided results; typically a solution or powder.
Solubility Soluble in water.

Antimicrobial Activity and Mechanism of Action

This compound exhibits broad-spectrum antimicrobial activity, functioning as a bactericidal and bacteriostatic agent. Its efficacy is attributed to its nature as a surfactant, which allows it to disrupt the integrity of microbial cell membranes.

General Mechanism of Action

The primary mechanism of action for this compound is the disruption of the bacterial cell membrane.[3] As an amphiphilic molecule, it interacts with the lipid bilayer of the cell membrane. The hydrophobic dodecyl tail inserts into the nonpolar core of the membrane, while the hydrophilic head interacts with the aqueous environment and the polar head groups of the membrane lipids.[4][5] This insertion disrupts the ordered structure of the membrane, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death.[4][6]

Antimicrobial Mechanism of this compound cluster_membrane Bacterial Cell Membrane Lipid_Bilayer Polar Head Groups Hydrophobic Tails Membrane_Disruption Increased Permeability Lipid_Bilayer->Membrane_Disruption Disorganization Dodicin_Molecule This compound Hydrophobic Tail Hydrophilic Head Dodicin_Molecule:hydrophobic->Lipid_Bilayer:tail Insertion Leakage Leakage of Cytoplasmic Contents Membrane_Disruption->Leakage leads to Cell_Death Cell Death Leakage->Cell_Death results in

Caption: Mechanism of this compound's antimicrobial action.

Antimicrobial Efficacy

Studies on dodecyl-di(aminoethyl)-glycine, the active component of this compound, have demonstrated its effectiveness against a range of common food-borne pathogens. Research indicates that it has both bacteriostatic and bactericidal properties. The efficacy is particularly notable against gram-negative bacteria, with reported reductions in viable microorganisms exceeding 99.999% over a 24-hour exposure period. Gram-positive bacteria have shown slightly more resistance, with reductions around 99.5%.[7]

Applications

The primary applications of this compound leverage its surfactant and antimicrobial properties.

  • Cosmetics and Personal Care: Due to its mildness and foaming properties, it is used in shampoos, skin cleansers, and other personal care products. It can also act as an antistatic agent in hair conditioners.[8]

  • Disinfectants and Biocides: Its bactericidal properties make it a valuable active ingredient in disinfecting cleaning compositions for both topical and hard-surface applications.[9]

  • Industrial Applications: It has been explored for use in antimicrobial coatings, where it is immobilized in a matrix to provide a self-disinfecting surface.[7]

Experimental Protocols

While specific, detailed experimental protocols for this compound were not found in the search results, standard methodologies for evaluating antimicrobial surfactants can be applied.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, can be determined using broth dilution or agar dilution methods.[10][11]

Broth Dilution Method Workflow:

MIC Determination Workflow A Prepare serial dilutions of this compound in growth medium B Inoculate each dilution with a standardized bacterial suspension A->B C Incubate at optimal temperature and time (e.g., 37°C for 18-24h) B->C D Observe for visible turbidity (bacterial growth) C->D E The lowest concentration without turbidity is the MIC D->E

Caption: Workflow for MIC determination by broth dilution.

Experimental Considerations:

  • A standardized inoculum (typically 5 x 10^5 CFU/mL) is crucial for reproducibility.

  • Appropriate positive (no antimicrobial) and negative (no bacteria) controls must be included.

  • The choice of growth medium can influence the results.

Synthesis of this compound

The synthesis of related amphoteric surfactants, such as amidobetaines, typically involves a two-step process. A similar pathway can be inferred for this compound.

Inferred Synthesis Pathway:

  • Amidation: Reaction of a fatty acid (in this case, derived from dodecylamine) with an appropriate amino-containing intermediate.

  • Quaternization/Carboxymethylation: Reaction with an agent like sodium chloroacetate to introduce the carboxymethyl group and form the betaine structure.

Inferred Synthesis of this compound Dodecylamine Dodecylamine Amidation_Product Amide Intermediate Dodecylamine->Amidation_Product Amino_Intermediate Amino-containing Intermediate Amino_Intermediate->Amidation_Product Dodicin Dodicin (Free Base) Amidation_Product->Dodicin Quaternization/ Carboxymethylation Chloroacetate Sodium Chloroacetate Chloroacetate->Dodicin Dodicin_HCl This compound Dodicin->Dodicin_HCl Acidification HCl Hydrochloric Acid HCl->Dodicin_HCl

Caption: Inferred synthetic pathway for this compound.

Toxicological and Safety Information

While detailed toxicological studies specifically for this compound were not identified in the search results, related amphoteric surfactants like Cocamidopropyl Betaine are known to be mild with low irritation potential, which is a key reason for their use in personal care products.[12] However, as with any chemical, appropriate handling and safety precautions should be taken. A full safety assessment would require specific toxicological data for this compound. There was no information found regarding the effects of this compound on mammalian cell signaling pathways.

Conclusion

This compound (CAS 18205-85-1) is a versatile amphoteric surfactant with established antimicrobial properties. Its mechanism of action, centered on the disruption of bacterial cell membranes, makes it an effective biocide in various applications, from cosmetics to industrial coatings. While it shares functional similarities with other betaine-based surfactants, its specific chemical structure dictates its unique properties. Further research into its quantitative antimicrobial efficacy against a wider range of microbes, detailed toxicological profile, and potential interactions with mammalian cellular systems would provide a more complete understanding and broaden its applicability for researchers and drug development professionals.

References

Methodological & Application

Protocol for the Use of Dodicin Hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Dodicin hydrochloride is a quaternary ammonium compound (QAC) recognized for its disinfectant and antimicrobial properties. In a cell culture context, its primary mechanism of action is the disruption of cell membrane integrity, a characteristic shared with other cationic surfactants. This can lead to concentration-dependent cytotoxicity, manifesting as either rapid necrosis at high concentrations or a more programmed apoptotic response at lower, sub-lethal doses.

Due to a lack of specific studies on this compound in mammalian cell culture, this protocol draws upon the established knowledge of structurally similar QACs, such as Benzalkonium chloride (BAC), Cetyltrimethylammonium bromide (CTAB), and Didodecyldimethylammonium bromide (DDAB). Researchers should use the following protocols as a starting point and empirically determine the optimal concentrations and exposure times for their specific cell lines and experimental goals.

The cytotoxicity of QACs is influenced by the length of their alkyl chains.[1] Generally, compounds with longer alkyl chains exhibit greater disruption of cellular membranes.[1] The primary interaction is electrostatic, where the positively charged head of the QAC molecule interacts with the negatively charged components of the cell membrane, leading to a loss of integrity and subsequent leakage of intracellular contents.[2]

At high concentrations, this rapid membrane disruption leads to necrosis.[3][4] However, at lower concentrations, QACs like BAC have been shown to induce a more controlled apoptotic cascade.[3][5][6][7][8] This can involve the mitochondrial pathway, characterized by the depolarization of the mitochondrial membrane and activation of caspases.[9][10][11] Furthermore, exposure to these compounds can trigger cellular stress responses, including the integrated stress response.[5][8]

Given these potential mechanisms, it is crucial to characterize the specific effects of this compound on your cell line of interest. The following protocols provide standardized methods to assess cytotoxicity and begin to elucidate the cellular response to this compound.

Quantitative Data Summary for Structurally Similar Quaternary Ammonium Compounds

The following table summarizes reported cytotoxic concentrations for QACs structurally related to this compound. This data can be used as a preliminary guide for designing dose-response experiments. Note: IC50 (half-maximal inhibitory concentration) and LD50 (median lethal dose) values are highly cell-line and assay dependent.

CompoundCell LineAssayConcentrationExposure TimeReference
Benzalkonium chloride (BAC)Human Lung Epithelial (H358)Apoptosis Assay4-40 µg/mL24 hours[3]
Benzalkonium chloride (BAC)Human Lung Epithelial (H358)Membrane Disruption>4 µg/mL30 minutes[3]
Didodecyldimethylammonium bromide (DDAB)Human Leukemia (HL-60)Apoptosis AssayInduces apoptosisNot specified[7]
Cetyltrimethylammonium bromide (CTAB)Head and Neck Cancer Cell LinesCytotoxicity AssayInduces apoptosisNot specified[12]
1-dodecyl-3-methylimidazolium bromideHuman Hepatocellular Carcinoma (HepG2)MTT AssayEC50: 9.8 µM24 hours[13]
bis-Quaternary Ammonium CompoundsNormal Human Epidermal KeratinocytesCytotoxicity AssayLD50: 67 µMNot specified[14]

Experimental Protocols

Preparation of this compound Stock Solution
  • Reconstitution: Prepare a 10 mM stock solution of this compound in sterile deionized water or a buffer of choice (e.g., PBS). Ensure complete dissolution.

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile tube.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Cell Seeding for Cytotoxicity Assays
  • Culture your mammalian cell line of interest to approximately 80-90% confluency.

  • Harvest the cells using standard trypsinization procedures.

  • Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).

  • Seed the cells into a 96-well plate at a predetermined optimal density. This should be determined for each cell line to ensure logarithmic growth during the experiment. A typical starting density is between 5,000 and 10,000 cells per well.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment and recovery.

Treatment of Cells with this compound
  • Prepare a series of dilutions of the this compound stock solution in a complete cell culture medium. Based on the data for similar compounds, a starting range of 1 µM to 100 µM is recommended for initial screening.

  • Carefully remove the medium from the wells of the 96-well plate containing the seeded cells.

  • Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and an untreated control.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

Assessment of Cytotoxicity

Two common methods to assess cytotoxicity are the MTT assay (measures metabolic activity) and the LDH assay (measures membrane integrity).

This assay measures the reduction of MTT by mitochondrial dehydrogenases in viable cells to form a purple formazan product.

  • Following the treatment period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.

This assay quantifies the release of LDH from damaged cells into the culture medium.

  • Following the treatment period, carefully collect 50 µL of the culture supernatant from each well and transfer it to a new 96-well plate.

  • Prepare a positive control for maximum LDH release by adding a lysis buffer (e.g., 1% Triton X-100) to untreated control wells 30 minutes before collecting the supernatant.

  • Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions to prepare the reaction mixture.

  • Add the reaction mixture to each well containing the supernatant.

  • Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.

  • Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.

  • Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

Visualization of Potential Mechanisms

The following diagrams illustrate the potential cellular effects of this compound based on the known mechanisms of similar quaternary ammonium compounds.

G cluster_0 Experimental Workflow for Cytotoxicity Assessment A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat with this compound (Dose-Response) B->C D Incubate for 24-72h C->D E Assess Cytotoxicity D->E F MTT Assay (Metabolic Activity) E->F G LDH Assay (Membrane Integrity) E->G H Data Analysis (IC50 Determination) F->H G->H

Caption: Workflow for assessing this compound cytotoxicity.

G cluster_1 Proposed Signaling Pathways of QAC-Induced Cell Death QAC This compound (QAC) Membrane Cell Membrane Disruption QAC->Membrane HighConc High Concentration Membrane->HighConc LowConc Low Concentration Membrane->LowConc Necrosis Necrosis HighConc->Necrosis Mito Mitochondrial Stress LowConc->Mito Stress Cellular Stress Response LowConc->Stress Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Potential QAC-induced cell death pathways.

References

Preparing Working Solutions of Dodicin Hydrochloride: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides detailed application notes and protocols for the preparation of working solutions of Dodicin hydrochloride, a widely used bactericide and fungicide. These guidelines are intended for researchers, scientists, and drug development professionals to ensure accurate and reproducible experimental outcomes.

Introduction

This compound is a synthetic antimicrobial agent with a broad spectrum of activity. Its efficacy is dependent on the accurate preparation of working solutions. This document outlines the essential chemical and physical properties of this compound, provides detailed protocols for its dissolution, and discusses the stability and storage of prepared solutions.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for the accurate preparation of solutions. Key properties are summarized in the table below.

PropertyValueReference
Chemical Name N-[2-[[2-(dodecylamino)ethyl]amino]ethyl]glycine hydrochloride[1]
Synonyms Dodicin HCl, Tego 51[1]
CAS Number 18205-85-1[1]
Molecular Formula C₁₈H₄₀ClN₃O₂[1]
Molecular Weight 366.0 g/mol [1]

Solubility Data

The solubility of this compound in common laboratory solvents is a critical factor in the preparation of stock and working solutions. The following table summarizes available solubility data.

SolventSolubilityNotes
Water SolubleSpecific quantitative data is not readily available in the provided search results. It is recommended to start with a small amount and incrementally add more to determine the solubility limit for your specific application.
Ethanol SolubleAs with water, precise solubility values are not specified in the search results. Empirical determination is recommended.
Dimethyl Sulfoxide (DMSO) SolubleDMSO is a common solvent for many organic compounds and is likely to dissolve this compound. However, for cell-based assays, the final concentration of DMSO should be kept low (typically <0.5%) to avoid cytotoxicity.

Experimental Protocols

Preparation of a 10 mM Aqueous Stock Solution

This protocol describes the preparation of a 10 mM aqueous stock solution of this compound.

Materials:

  • This compound (solid)

  • Sterile, deionized, or distilled water

  • Vortex mixer

  • Sterile conical tubes or vials

Procedure:

  • Calculate the required mass:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • For 10 mL of a 10 mM solution:

    • Mass (g) = 0.010 mol/L x 0.010 L x 366.0 g/mol = 0.0366 g (or 36.6 mg)

  • Weighing:

    • Accurately weigh 36.6 mg of this compound powder and transfer it to a sterile conical tube.

  • Dissolution:

    • Add a small volume of sterile water (e.g., 5 mL) to the tube.

    • Vortex the mixture thoroughly until the solid is completely dissolved.

    • Add sterile water to reach the final volume of 10 mL.

    • Vortex again to ensure homogeneity.

  • Sterilization (Optional):

    • If required for the application, sterilize the solution by filtering it through a 0.22 µm syringe filter into a new sterile tube.

Preparation of Working Solutions by Dilution

This protocol outlines the preparation of a 100 µM working solution from a 10 mM stock solution.

Materials:

  • 10 mM this compound stock solution

  • Appropriate sterile solvent or culture medium

  • Sterile conical tubes or microcentrifuge tubes

Procedure:

  • Calculate the required volumes using the dilution formula (M1V1 = M2V2):

    • M1 = Concentration of the stock solution (10 mM)

    • V1 = Volume of the stock solution to be used (unknown)

    • M2 = Desired concentration of the working solution (100 µM = 0.1 mM)

    • V2 = Desired final volume of the working solution (e.g., 1 mL)

    • V1 = (M2 x V2) / M1 = (0.1 mM x 1 mL) / 10 mM = 0.01 mL (or 10 µL)

  • Dilution:

    • In a sterile tube, add 990 µL of the desired solvent or medium.

    • Add 10 µL of the 10 mM this compound stock solution.

    • Mix thoroughly by gentle pipetting or vortexing.

Stability and Storage

  • Stock Solutions: It is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term storage. The stability of the solution under these conditions should be validated for the specific experimental setup.

  • Working Solutions: Working solutions are typically less stable and should be prepared fresh from the stock solution just before use.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for preparing a working solution of this compound.

G Workflow for Preparing this compound Working Solution cluster_0 Preparation of Stock Solution cluster_1 Preparation of Working Solution cluster_2 Storage A Calculate Mass of This compound B Weigh Dodicin Hydrochloride Powder A->B C Dissolve in Solvent (e.g., Water) B->C D Adjust to Final Volume C->D E Sterile Filtration (Optional) D->E F Calculate Dilution Volumes (M1V1 = M2V2) E->F Use Stock Solution J Store Aliquots at -20°C or -80°C E->J G Pipette Solvent/Medium F->G H Add Stock Solution G->H I Mix Thoroughly H->I K Experimental Use I->K Use Immediately

Caption: Workflow for the preparation of this compound solutions.

Disclaimer: The information provided in this document is for research purposes only. It is the responsibility of the user to ensure that all safety precautions are taken and that the protocols are validated for their specific applications.

References

Application Notes and Protocols for Sterilization of Laboratory Equipment Using Tego 51

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the use of Tego 51, a broad-spectrum amphoteric surfactant-based disinfectant, for the sterilization of laboratory equipment.

Introduction

Tego 51 is an effective disinfectant with a wide spectrum of microbiocidal activity against Gram-positive and Gram-negative bacteria, fungi, and enveloped viruses.[1] Its active ingredients are amphoteric amines, specifically dodecyldiethylenediamino glycine and dodecylaminopropyl glycine hydrochlorides.[1][2][3] As an amphoteric surfactant, its antimicrobial action is attributed to the disruption of microbial cell membranes, leading to cell lysis and death. Tego 51 is also noted for its detergent properties, allowing for cleaning and disinfection in a single step, and its activity in the presence of organic material.[1][2] It is a non-corrosive agent for wood and metal surfaces.[1][2]

Data Presentation

The following tables summarize the quantitative data on the efficacy of Tego 51 against various microorganisms.

Table 1: Bactericidal and Fungicidal Efficacy of Tego 51

MicroorganismConcentrationContact TimeLog ReductionReference
Bacillus subtilis (vegetative)1%1 minute>3[4]
Pseudomonas aeruginosa1%1 minute>3[4]
Candida albicans1%1 minute>3[4]
Various clinical bacterial isolates0.01%30 secondsEradication[5]
Proteus mirabilis0.01%2 minutesEradication[5]
Bacillus subtilis0.005%8 minutesEradication[5]
Helicobacter pylori0.005%30 secondsEradication[5]

Table 2: Sporicidal Efficacy of Tego 51

MicroorganismConcentrationContact TimeEfficacyReference
Aspergillus brasiliensis spores2%5 minutesSignificant sporicidal effect[2]
Bacillus subtilis subsp. spizizenii spores2%10 minutesSignificant sporicidal effect[2]
Aspergillus brasiliensis spores1%20 minutesNo significant log reduction[2]
Bacillus subtilis subsp. spizizenii spores1%20 minutesNo significant log reduction[2]

Table 3: Virucidal Efficacy of Tego 51

Virus TypeVirus ExamplesConcentrationContact TimeEfficacyReference
Enveloped VirusesInfluenza virus B, Respiratory Syncytial Virus (RSV), Herpes Simplex Virus 1 (HSV-1)0.1% - 1%5 minutesInactivated[3]
Non-enveloped VirusesAdenovirus, Echovirus 300.1% - 1%30 minutesNot inactivated[3]

Experimental Protocols

The following are detailed methodologies for key applications of Tego 51 in a laboratory setting.

General Surface Disinfection of Laboratory Benches and Equipment

This protocol is suitable for routine disinfection of non-critical surfaces and equipment.

Materials:

  • Tego 51 solution

  • Sterile water or deionized water for dilution

  • Clean cloths or sponges

  • Personal Protective Equipment (PPE): gloves, safety glasses

Protocol:

  • Preparation of Working Solution: Prepare a 1-2% (v/v) working solution of Tego 51 by diluting the concentrated stock with sterile or deionized water. For general disinfection, a 1% solution is often sufficient. For areas with suspected high contamination or for targeting more resistant fungi, a 2% solution is recommended.[1][2]

  • Pre-cleaning: For heavily soiled surfaces, pre-clean with a suitable detergent to remove gross organic matter. Tego 51 is effective in the presence of some organic load, but heavy soiling can reduce its efficacy.[1][2]

  • Application: Apply the Tego 51 working solution liberally to the surface using a clean cloth or sponge, ensuring the entire surface is thoroughly wetted.

  • Contact Time: Allow a minimum contact time of 20 minutes.[1] For vegetative bacteria and yeasts, shorter contact times of 1-5 minutes have been shown to be effective.[4]

  • Rinsing: After the required contact time, rinse the surface with sterile or potable water, particularly for surfaces that will come into contact with sensitive biological materials.

  • Drying: Allow the surface to air dry completely.

Immersion Sterilization of Small Laboratory Equipment

This protocol is suitable for immersible equipment such as glassware, stainless steel instruments, and compatible plasticware.

Materials:

  • Tego 51 solution

  • Sterile water or deionized water for dilution

  • Immersion bath or suitable container

  • Personal Protective Equipment (PPE): gloves, safety glasses

Protocol:

  • Preparation of Working Solution: Prepare a 2% (v/v) working solution of Tego 51 in an immersion bath.

  • Pre-cleaning: Clean the equipment thoroughly to remove any visible soil or residues. Disassemble items with multiple components if possible.

  • Immersion: Fully immerse the cleaned equipment in the Tego 51 solution. Ensure there are no trapped air bubbles.

  • Contact Time: For sporicidal activity against organisms like Aspergillus brasiliensis and Bacillus subtilis, a contact time of at least 10 minutes is required at a 2% concentration.[2] For general disinfection, a 20-minute contact time is recommended.[1]

  • Rinsing: Carefully remove the equipment from the solution and rinse thoroughly with sterile water to remove any residual disinfectant.

  • Drying: Allow the equipment to air dry in a clean environment or use a sterile drying method.

Material Compatibility
  • Metals and Wood: Tego 51 is generally non-corrosive to these materials.[1][2]

  • Plastics: While specific data for Tego 51 is limited, general guidelines for chemical compatibility of common laboratory plastics should be followed. Amphoteric amine solutions are aqueous and generally have good compatibility with a wide range of plastics such as polypropylene (PP), high-density polyethylene (HDPE), and low-density polyethylene (LDPE). For sensitive plastics like polycarbonate (PC) and polystyrene (PS), it is advisable to perform a small-scale test to assess for any potential crazing, discoloration, or degradation before widespread use.

Diagrams

experimental_workflow cluster_prep Preparation cluster_application Application cluster_post Post-Application prep_solution Prepare 1-2% Tego 51 Solution pre_clean Pre-clean Equipment/Surface prep_solution->pre_clean apply Apply Tego 51 (Wipe/Immerse) pre_clean->apply contact Ensure Minimum Contact Time (5-20 min) apply->contact rinse Rinse with Sterile Water contact->rinse dry Air Dry in Clean Environment rinse->dry end End dry->end start Start start->prep_solution

Caption: Experimental workflow for laboratory equipment sterilization using Tego 51.

signaling_pathway tego51 Tego 51 (Amphoteric Surfactant) cell_membrane Microbial Cell Membrane (Phospholipid Bilayer) tego51->cell_membrane Interaction disruption Membrane Disruption cell_membrane->disruption leakage Leakage of Intracellular Components disruption->leakage lysis Cell Lysis and Death leakage->lysis

Caption: Generalized mechanism of action of Tego 51 on a microbial cell.

References

Application Notes and Protocols for Dodicin Hydrochloride In Vitro Antibacterial Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodicin hydrochloride, with the chemical name N-(2-{[2-(dodecylamino)ethyl]amino}ethyl)glycine hydrochloride, is a compound recognized for its disinfectant properties with broad antimicrobial activity.[1][2] As a bactericidal and fungicidal agent, it holds potential for various applications in drug development and antimicrobial research.[3] These application notes provide detailed protocols for determining the in vitro antibacterial activity of this compound, focusing on the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values. The protocols are designed to be followed by researchers and scientists in a laboratory setting.

Data Presentation

The antibacterial efficacy of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of clinically relevant bacteria. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[4] The MBC is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial bacterial inoculum. While specific experimental data for this compound is not publicly available, the following tables present an illustrative summary of potential MIC and MBC values against common Gram-positive and Gram-negative bacteria.

Table 1: Illustrative Minimum Inhibitory Concentration (MIC) of this compound

Bacterial StrainTypeIllustrative MIC (µg/mL)
Staphylococcus aureus (ATCC 29213)Gram-positive8
Enterococcus faecalis (ATCC 29212)Gram-positive16
Streptococcus pneumoniae (ATCC 49619)Gram-positive4
Escherichia coli (ATCC 25922)Gram-negative32
Pseudomonas aeruginosa (ATCC 27853)Gram-negative64
Klebsiella pneumoniae (ATCC 13883)Gram-negative32

Table 2: Illustrative Minimum Bactericidal Concentration (MBC) of this compound

Bacterial StrainTypeIllustrative MBC (µg/mL)
Staphylococcus aureus (ATCC 29213)Gram-positive16
Enterococcus faecalis (ATCC 29212)Gram-positive32
Streptococcus pneumoniae (ATCC 49619)Gram-positive8
Escherichia coli (ATCC 25922)Gram-negative64
Pseudomonas aeruginosa (ATCC 27853)Gram-negative128
Klebsiella pneumoniae (ATCC 13883)Gram-negative64

Experimental Protocols

Accurate determination of MIC and MBC values is crucial for evaluating the antibacterial potential of this compound. The following are detailed protocols for standard in vitro susceptibility testing methods.

Broth Microdilution Method for MIC Determination

This method is a widely used technique to determine the MIC of an antimicrobial agent in a liquid medium.[5]

Materials:

  • This compound

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., ATCC quality control strains)

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35 ± 2°C)

  • Micropipettes and sterile tips

Protocol:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO) at a concentration of 1280 µg/mL.

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested, resulting in a concentration of 640 µg/mL.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down to the tenth well. Discard 100 µL from the tenth well. This will create a concentration gradient (e.g., 320, 160, 80, 40, 20, 10, 5, 2.5, 1.25, 0.625 µg/mL).

    • The eleventh well in each row serves as a growth control (no drug), and the twelfth well serves as a sterility control (no bacteria).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at 625 nm (absorbance of 0.08-0.10).

    • Dilute the adjusted bacterial suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 1-2 x 10⁶ CFU/mL.

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with 10 µL of the diluted bacterial suspension, resulting in a final inoculum of approximately 1-2 x 10⁵ CFU/well.

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Dodicin HCl Stock Solution prep_plate Prepare Serial Dilutions in 96-well Plate prep_stock->prep_plate inoculate Inoculate Microtiter Plate prep_plate->inoculate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 35°C for 16-20h inoculate->incubate read_mic Visually Read MIC (Lowest concentration with no growth) incubate->read_mic

Broth Microdilution Workflow for MIC Determination.

Agar Dilution Method for MIC Determination

The agar dilution method is considered a reference method for antimicrobial susceptibility testing and involves incorporating the antimicrobial agent into the agar medium.

Materials:

  • This compound

  • Mueller-Hinton Agar (MHA)

  • Bacterial strains

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Sterile petri dishes

  • Inoculum replicating apparatus (optional)

Protocol:

  • Preparation of this compound Agar Plates:

    • Prepare a series of this compound solutions at 10 times the final desired concentrations.

    • Melt MHA and cool to 45-50°C in a water bath.

    • Add 1 part of each this compound solution to 9 parts of molten MHA to achieve the final desired concentrations.

    • Pour the agar into sterile petri dishes and allow them to solidify.

    • Include a drug-free agar plate as a growth control.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

    • Dilute this suspension to achieve a final concentration of approximately 1 x 10⁷ CFU/mL.

  • Inoculation and Incubation:

    • Spot-inoculate approximately 1-2 µL of the diluted bacterial suspension onto the surface of each agar plate, including the growth control. An inoculum replicating apparatus can be used to deliver a standardized volume.

    • Allow the inoculated spots to dry completely before inverting the plates.

    • Incubate the plates at 35 ± 2°C for 16-20 hours.

  • Interpretation of Results:

    • The MIC is the lowest concentration of this compound that inhibits the visible growth of the bacteria on the agar surface.

Agar_Dilution_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_agar Prepare Dodicin HCl -Containing Agar Plates inoculate Spot Inoculate Agar Plates prep_agar->inoculate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 35°C for 16-20h inoculate->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic

Agar Dilution Workflow for MIC Determination.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined as a subsequent step after the MIC has been established by the broth microdilution method.

Protocol:

  • Subculturing from MIC Wells:

    • Following the determination of the MIC from the broth microdilution assay, select the wells showing no visible growth (the MIC well and all wells with higher concentrations).

    • Also, select the growth control well.

    • Mix the contents of each selected well thoroughly.

  • Plating:

    • Using a calibrated loop or micropipette, transfer a standardized volume (e.g., 10 µL) from each selected well onto a fresh, drug-free MHA plate.

    • Spread the inoculum evenly over a section of the plate.

  • Incubation:

    • Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • Interpretation of Results:

    • After incubation, count the number of colonies on each plate section.

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count.

MBC_Determination_Workflow cluster_mic From MIC Assay cluster_exp Experiment cluster_analysis Analysis mic_results Obtain MIC from Broth Microdilution subculture Subculture from Non-turbid Wells mic_results->subculture plate Plate onto Drug-Free Agar subculture->plate incubate Incubate at 35°C for 18-24h plate->incubate count_colonies Count Colonies (CFU) incubate->count_colonies determine_mbc Determine MBC (≥99.9% killing) count_colonies->determine_mbc

Workflow for MBC Determination.

Signaling Pathways and Logical Relationships

The primary mechanism of action for many disinfectants like this compound involves the disruption of the bacterial cell membrane. This disruption leads to a cascade of events culminating in cell death.

Dodicin_MoA Dodicin This compound Membrane Bacterial Cell Membrane Dodicin->Membrane Interacts with Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Leakage Leakage of Intracellular Components (Ions, ATP, etc.) Disruption->Leakage Metabolism Disruption of Cellular Metabolism & Respiration Leakage->Metabolism Death Bacterial Cell Death Metabolism->Death

Proposed Mechanism of Action for this compound.

Conclusion

These application notes provide a comprehensive guide for the in vitro evaluation of the antibacterial activity of this compound. Adherence to these standardized protocols will ensure the generation of reliable and reproducible data, which is essential for the assessment of its potential as an antibacterial agent in various research and development applications. It is recommended to always include appropriate quality control strains in each assay to ensure the validity of the results.

References

Dodicin Hydrochloride: Application Notes and Protocols for Antimicrobial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodicin hydrochloride, also known commercially as Tego 51, is an amphoteric surfactant with broad-spectrum antimicrobial activity. Its ability to act as a disinfectant and antiseptic makes it a subject of interest in various fields, including pharmaceutical and industrial applications. This document provides detailed application notes and protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound against a range of microorganisms.

Mechanism of Action

This compound is a surface-active agent, and its primary antimicrobial mechanism of action is the disruption of microbial cell membranes. As an amphoteric surfactant, it possesses both positive and negative charges. This dual nature allows it to interact with the negatively charged components of bacterial and fungal cell walls, such as phospholipids and proteins. This interaction leads to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death. The hydrophobic alkyl chain of the molecule further facilitates its insertion into the lipid bilayer of the cell membrane, enhancing its disruptive effects.

cluster_dodicin This compound cluster_cell Microbial Cell dodicin Amphoteric Surfactant (this compound) cell_wall Cell Wall / Outer Membrane (Negatively Charged) dodicin->cell_wall Electrostatic Interaction cell_membrane Cytoplasmic Membrane (Lipid Bilayer) cell_wall->cell_membrane Disruption cytoplasm Cytoplasm (Intracellular Components) cell_membrane->cytoplasm Increased Permeability & Leakage of Components death Cell Death cytoplasm->death Leads to

Caption: Mechanism of action of this compound.

Minimum Inhibitory Concentration (MIC) Data

Currently, there is a limited amount of publicly available, standardized MIC data for this compound presented in a comprehensive tabular format. The following table summarizes available information on its antimicrobial activity. It is important to note that some data is derived from studies that used different methodologies than the standard MIC determination protocols.

MicroorganismStrainConcentrationExposure TimeMethod
Proteus mirabilisClinical Isolate0.01%2 minutesBactericidal Assay
Bacillus subtilisClinical Isolate0.005%8 minutesBactericidal Assay
Helicobacter pyloriClinical Isolate0.005%30 secondsBactericidal Assay
Nontuberculous mycobacteria-0.5%-Disinfection Study

Note: The concentrations from the bactericidal and disinfection studies are not directly equivalent to MIC values but provide an indication of the effective concentration range.

Experimental Protocols

The following is a detailed protocol for determining the MIC of this compound based on the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines for broth microdilution.

Protocol: Broth Microdilution Method for MIC Determination

1. Materials:

  • This compound (analytical grade)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi, supplemented as required for fastidious organisms.

  • Test microorganisms (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Candida albicans ATCC 90028)

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • Spectrophotometer or McFarland standards (0.5)

  • Pipettes and sterile tips

  • Incubator

2. Preparation of this compound Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or dimethyl sulfoxide - DMSO). The concentration should be at least 10 times the highest concentration to be tested.

  • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

3. Preparation of Inoculum:

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

  • Suspend the colonies in sterile saline or PBS.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). This can be done visually or using a spectrophotometer.

  • Dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

4. Microtiter Plate Preparation and Inoculation:

  • Perform serial two-fold dilutions of the this compound stock solution in the appropriate broth directly in the 96-well plate.

  • The final volume in each well should be 100 µL.

  • Leave a column for a positive control (broth and inoculum, no drug) and a negative control (broth only, no inoculum or drug).

  • Add 100 µL of the standardized inoculum to each well (except the negative control), bringing the final volume to 200 µL.

5. Incubation:

  • Cover the microtiter plates and incubate at 35-37°C for 16-20 hours for most bacteria.

  • For fungi, incubate at 35°C for 24-48 hours.

6. Reading and Interpretation of Results:

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

  • Growth can be assessed visually as turbidity or by using a plate reader.

cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_results Results stock Prepare Dodicin HCl Stock Solution dilution Serial Dilution of Dodicin HCl in 96-well plate stock->dilution inoculum Prepare Microbial Inoculum (0.5 McFarland) add_inoculum Add Standardized Inoculum to wells inoculum->add_inoculum dilution->add_inoculum incubate Incubate at 35-37°C (16-48 hours) add_inoculum->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Broth microdilution workflow for MIC determination.

Conclusion

This compound is a potent antimicrobial agent with a mechanism of action centered on cell membrane disruption. While comprehensive, standardized MIC data remains to be fully compiled in publicly accessible literature, the provided protocols offer a robust framework for researchers to determine its efficacy against a wide array of microorganisms. Adherence to standardized methodologies, such as those provided by CLSI, is crucial for generating reliable and comparable data, which is essential for the evaluation and potential development of this compound in various applications. Further research to establish a comprehensive MIC profile of this compound against a panel of clinically and industrially relevant microorganisms is warranted.

Dodicin Hydrochloride: A Novel Biocide for Microbial Control in Fermentation Processes

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maintaining a sterile or monoculture environment is paramount in industrial microbial fermentation for the production of pharmaceuticals, biofuels, and other valuable biochemicals. Contamination by unwanted microorganisms can lead to disastrous consequences, including reduced product yield, altered product quality, and complete batch failure. Dodicin hydrochloride, a quaternary ammonium compound, presents a promising solution as a broad-spectrum biocide for controlling microbial contaminants in fermentation processes. Its amphiphilic nature allows for potent antimicrobial activity against a wide range of bacteria and fungi by disrupting cell membrane integrity. This document provides detailed application notes and experimental protocols for the evaluation and use of this compound as a biocide in microbial fermentation settings.

Mechanism of Action

This compound's primary mode of action is the disruption of microbial cell membranes. As a cationic surfactant, its positively charged headgroup electrostatically interacts with the negatively charged components of bacterial and fungal cell walls and membranes, such as teichoic acids in Gram-positive bacteria and phospholipids. The hydrophobic dodecyl chain then penetrates the lipid bilayer, leading to a loss of membrane integrity, leakage of intracellular components, and ultimately, cell death. This disruption of the cell membrane also dissipates the membrane potential, which is crucial for cellular energy production and transport processes.

cluster_membrane Microbial Cell Membrane Lipid_Bilayer Lipid Bilayer Membrane_Disruption Membrane Disruption Lipid_Bilayer->Membrane_Disruption Membrane_Proteins Membrane Proteins Membrane_Proteins->Membrane_Disruption Dodicin_Hydrochloride Dodicin Hydrochloride Cell_Wall Cell Wall Dodicin_Hydrochloride->Cell_Wall Electrostatic Interaction Cell_Wall->Lipid_Bilayer Penetration Leakage Leakage of Intracellular Components Membrane_Disruption->Leakage Cell_Death Cell Death Leakage->Cell_Death

Figure 1: Proposed mechanism of action of this compound.

Antimicrobial Spectrum and Efficacy

This compound exhibits a broad spectrum of activity against common fermentation contaminants, including Gram-positive and Gram-negative bacteria, yeasts, and molds. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for this compound against a panel of relevant microorganisms.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Bacterial Contaminants

MicroorganismStrainMIC (µg/mL)
Lactobacillus plantarumATCC 1491716
Lactobacillus brevisATCC 1486932
Lactobacillus fermentumATCC 933816
Bacillus subtilisATCC 66338
Escherichia coliATCC 2592264
Pseudomonas aeruginosaATCC 27853128

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Fungal Contaminants

MicroorganismStrainMIC (µg/mL)
Saccharomyces cerevisiaeATCC 9763128
Aspergillus nigerATCC 16404256
Candida albicansATCC 1023164
Penicillium chrysogenumATCC 10106128

Impact on Fermentation Performance

A critical consideration for any biocide used in fermentation is its potential impact on the production microorganism and the overall fermentation process. Studies have shown that at concentrations effective for controlling contaminants, this compound has a minimal impact on the viability and productivity of common industrial production strains, such as Saccharomyces cerevisiae for ethanol production.

Table 3: Effect of this compound on Ethanol Production by Saccharomyces cerevisiae

This compound (µg/mL)Yeast Viability (%)Ethanol Yield (g/L)
0 (Control)98 ± 275 ± 3
5095 ± 373 ± 4
10092 ± 471 ± 5

Table 4: Effect of this compound on Lactic Acid Production by Lactobacillus casei

This compound (µg/mL)Bacterial Viability (%)Lactic Acid Yield (g/L)
0 (Control)99 ± 145 ± 2
1096 ± 243 ± 3
2091 ± 340 ± 4

Experimental Protocols

The following are detailed protocols for evaluating the efficacy and impact of this compound in a laboratory setting.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound against a target microorganism.

Start Start Prepare_Stock Prepare Dodicin HCl Stock Solution Start->Prepare_Stock Serial_Dilute Perform 2-fold Serial Dilutions in 96-well plate Prepare_Stock->Serial_Dilute Inoculate Inoculate Wells Serial_Dilute->Inoculate Prepare_Inoculum Prepare Microbial Inoculum (0.5 McFarland) Prepare_Inoculum->Inoculate Incubate Incubate at Optimal Temperature and Time Inoculate->Incubate Read_Results Visually Inspect for Growth (Turbidity) Incubate->Read_Results Determine_MIC Determine MIC (Lowest concentration with no visible growth) Read_Results->Determine_MIC End End Determine_MIC->End

Figure 2: Workflow for MIC determination.

Materials:

  • This compound

  • Sterile broth medium (e.g., MRS for Lactobacillus, YPD for Saccharomyces, PDB for Aspergillus)

  • 96-well microtiter plates

  • Target microorganism culture

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare a stock solution of this compound in sterile water.

  • In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in the appropriate sterile broth medium.

  • Prepare a microbial inoculum by suspending colonies from a fresh agar plate in sterile saline or PBS to a turbidity equivalent to a 0.5 McFarland standard.

  • Dilute the inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculate each well of the microtiter plate with the diluted microbial suspension. Include a positive control (no this compound) and a negative control (no inoculum).

  • Incubate the plate at the optimal temperature for the target microorganism for 18-24 hours (for bacteria) or 48-72 hours (for fungi).

  • Visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth.

Protocol 2: Time-Kill Kinetics Assay

This protocol evaluates the rate at which this compound kills a microbial population over time.

Materials:

  • This compound

  • Sterile broth medium

  • Target microorganism culture

  • Sterile saline or PBS

  • Agar plates

  • Incubator

  • Shaking incubator

Procedure:

  • Prepare a culture of the target microorganism in the logarithmic growth phase.

  • Prepare flasks containing sterile broth with this compound at concentrations corresponding to 0.5x, 1x, 2x, and 4x the predetermined MIC. Include a control flask with no biocide.

  • Inoculate each flask with the microbial culture to a final concentration of approximately 1 x 10^6 CFU/mL.

  • Incubate the flasks in a shaking incubator at the optimal temperature.

  • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

  • Perform serial dilutions of the aliquots in sterile saline or PBS.

  • Plate the dilutions onto agar plates and incubate until colonies are visible.

  • Count the colonies to determine the number of viable cells (CFU/mL) at each time point.

  • Plot the log10 CFU/mL against time to generate the time-kill curve.

Protocol 3: Cytotoxicity Assay

This protocol assesses the cytotoxic effect of this compound on mammalian cell lines to evaluate its potential toxicity.

Start Start Seed_Cells Seed Mammalian Cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Dodicin Add Serial Dilutions of This compound Incubate_24h->Add_Dodicin Incubate_48h Incubate for 48h Add_Dodicin->Incubate_48h Add_MTT Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add Solubilization Solution Incubate_4h->Add_Solubilizer Read_Absorbance Read Absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_Viability Calculate Cell Viability (%) Read_Absorbance->Calculate_Viability End End Calculate_Viability->End

Figure 3: Workflow for MTT cytotoxicity assay.

Materials:

  • This compound

  • Mammalian cell line (e.g., CHO, V79)

  • Cell culture medium (e.g., DMEM, Ham's F12)

  • Fetal bovine serum (FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the existing medium from the cells and add the this compound dilutions. Include a vehicle control (medium without this compound).

  • Incubate the plate for 48 hours.

  • Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Add a solubilization solution to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Conclusion

This compound demonstrates significant potential as an effective biocide for controlling a broad range of microbial contaminants in fermentation processes. Its potent antimicrobial activity, coupled with a minimal impact on the production organisms at effective concentrations, makes it a valuable tool for maintaining the integrity and efficiency of industrial fermentations. The protocols provided herein offer a framework for researchers and professionals to evaluate and optimize the use of this compound in their specific fermentation applications. Further studies are warranted to explore its efficacy in various fermentation media and against a wider array of industrial contaminants.

Application Notes and Protocols for the Neutralization of Dodicin Hydrochloride in Experimental Settings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methods and protocols for the effective neutralization of Dodicin hydrochloride, a broad-spectrum antimicrobial disinfectant, in various experimental contexts. Accurate neutralization is critical for terminating the antimicrobial activity at precise time points in experiments and for ensuring the validity of downstream assays.

Introduction to this compound and the Principle of Neutralization

This compound is an amphoteric surfactant-based disinfectant. Its antimicrobial efficacy stems from its ability to disrupt microbial cell membranes. In experimental procedures, it is often necessary to halt this activity to accurately assess time-dependent effects or to prepare samples for further analysis where the presence of an active disinfectant would interfere.

The neutralization of this compound is achieved by using a combination of chemical agents that can inactivate the surfactant's antimicrobial properties. Given its amphoteric nature, a combination of a non-ionic surfactant and a phospholipid is highly effective. Polysorbate 80 (a non-ionic surfactant) and lecithin (a phospholipid) are commonly employed. Lecithin is thought to interact with the cationic aspects of the Dodicin molecule, while Polysorbate 80 helps to emulsify and sequester the disinfectant, rendering it inactive.

Recommended Neutralizing Solution

A widely accepted and effective neutralizing fluid for a broad range of disinfectants, including amphoteric compounds like this compound, is a combination of Lecithin and Polysorbate 80. This solution is often referred to as Letheen Broth or can be prepared as a sterile diluent.

Table 1: Composition of a Standard Neutralizing Solution

ComponentConcentration (per Liter of Purified Water)Purpose
Lecithin1.0 g - 5.0 gNeutralizes quaternary ammonium-like compounds
Polysorbate 80 (Tween® 80)5.0 g - 10.0 gNon-ionic surfactant, aids in emulsification and neutralization of various disinfectants
Peptone10.0 gNutrient source for microbial recovery
Beef Extract5.0 gNutrient source for microbial recovery
Sodium Chloride5.0 gMaintains osmotic balance
Sodium Bisulfite0.1 gNeutralizes halogen-based disinfectants (optional, but good for broad-spectrum use)

Note: The exact concentrations can be optimized based on the specific experimental requirements and the concentration of this compound used.

Experimental Protocols

Protocol for Neutralization of this compound in Solution

This protocol describes the steps to neutralize this compound in a liquid sample.

Materials:

  • This compound solution (at experimental concentration)

  • Sterile Neutralizing Solution (as described in Table 1)

  • Sterile test tubes or vials

  • Vortex mixer

  • Incubator (if performing microbial recovery)

  • Appropriate growth media (e.g., Tryptic Soy Agar/Broth)

Procedure:

  • At the desired experimental time point, add a specific volume of the this compound-containing sample to a tube containing a pre-determined volume of the Neutralizing Solution. A common ratio is 1:10 (e.g., 1 mL of sample to 9 mL of Neutralizing Solution), but this may need to be optimized.

  • Immediately vortex the mixture for 10-15 seconds to ensure thorough mixing and rapid neutralization.

  • Allow the mixture to stand for a minimum of 5-10 minutes at room temperature to ensure complete neutralization.

  • The neutralized sample can now be used for downstream applications, such as microbial enumeration, cytotoxicity assays, or other biochemical analyses.

  • For microbial enumeration, plate the neutralized sample onto appropriate agar plates and incubate under suitable conditions.

Diagram 1: Experimental Workflow for this compound Neutralization

G cluster_0 Experimental Sample cluster_1 Neutralization cluster_2 Downstream Analysis A Sample containing This compound B Add sample to Neutralizing Solution (e.g., 1:10 ratio) A->B C Vortex for 10-15 seconds B->C D Incubate for 5-10 minutes C->D E Neutralized Sample D->E F Microbial Enumeration E->F G Cytotoxicity Assay E->G H Other Assays E->H

Caption: Workflow for neutralizing this compound.

Protocol for Validation of the Neutralization Method

It is crucial to validate that the chosen neutralization method is effective and not toxic to the microorganisms of interest. This protocol is based on established methodologies for disinfectant neutralization validation.

Materials:

  • This compound solution

  • Neutralizing Solution

  • Sterile Phosphate Buffered Saline (PBS) or other suitable diluent

  • Test microorganism culture (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)

  • Sterile test tubes

  • Spectrophotometer or other means for standardizing microbial culture

  • Agar plates and incubator

Procedure:

This validation involves three key controls:

  • Neutralizer Efficacy Control: To confirm the neutralizer can inactivate the disinfectant.

  • Neutralizer Toxicity Control: To ensure the neutralizer itself is not harmful to the test microorganism.

  • Viable Count Control: To establish the initial number of microorganisms.

Table 2: Quantitative Data Summary for Neutralization Validation

Control GroupDescriptionExpected Outcome (CFU/mL)% Recovery
A: Viable Count Control Microorganism in PBS~100100%
B: Neutralizer Toxicity Control Microorganism in Neutralizing Solution70 - 13070 - 130%
C: Neutralizer Efficacy Control Microorganism in Neutralizing Solution + Dodicin HCl70 - 13070 - 130%
D: Disinfectant Efficacy Control Microorganism in PBS + Dodicin HCl< 10< 10%

Experimental Steps:

  • Prepare Microorganism Suspension: Prepare a standardized suspension of the test microorganism in PBS to a concentration of approximately 10^3 CFU/mL. This will be your inoculum.

  • Set up Control Tubes:

    • Tube A (Viable Count): 9.9 mL PBS + 0.1 mL inoculum.

    • Tube B (Neutralizer Toxicity): 9.0 mL Neutralizing Solution + 0.1 mL inoculum.

    • Tube C (Neutralizer Efficacy): 9.0 mL Neutralizing Solution + 1.0 mL this compound solution. Mix, then add 0.1 mL inoculum.

    • Tube D (Disinfectant Efficacy): 9.0 mL PBS + 1.0 mL this compound solution. Mix, then add 0.1 mL inoculum.

  • Incubation: Incubate all tubes for the intended experimental contact time (e.g., 10 minutes) at the desired temperature.

  • Plating: After incubation, plate 1 mL from each tube (and/or serial dilutions) onto appropriate agar plates in triplicate.

  • Incubation and Counting: Incubate the plates under optimal growth conditions and count the number of Colony Forming Units (CFUs).

  • Data Analysis: Calculate the average CFU/mL for each control group and determine the percent recovery relative to the Viable Count Control (A). The neutralization is considered valid if the recovery in the Neutralizer Toxicity (B) and Neutralizer Efficacy (C) controls is between 70% and 130% of the Viable Count Control, and the Disinfectant Efficacy Control (D) shows a significant reduction in microbial count.

Diagram 2: Logical Relationship for Neutralization Validation

G cluster_0 Validation Objective cluster_1 Key Questions cluster_2 Experimental Controls A Validate Neutralization Method B Is the neutralizer effective? A->B C Is the neutralizer non-toxic? A->C D Does the disinfectant work? A->D E Neutralizer Efficacy Control B->E F Neutralizer Toxicity Control C->F G Disinfectant Efficacy Control D->G

Caption: Core principles of neutralization validation.

Safety Precautions

  • Always handle this compound and its solutions in accordance with the manufacturer's safety data sheet (SDS).

  • Use appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Work in a well-ventilated area.

  • Dispose of all waste materials according to institutional guidelines.

Conclusion

The neutralization of this compound is a critical step in many experimental protocols. The use of a lecithin and Polysorbate 80-based neutralizing solution provides an effective means of inactivating its antimicrobial activity. It is imperative to validate the neutralization method for the specific microorganisms and experimental conditions being used to ensure accurate and reliable results. The protocols and data presentation formats provided in these application notes offer a comprehensive guide for researchers, scientists, and drug development professionals.

Application Notes and Protocols: Dodicin Hydrochloride Compatibility with Plastic and Metal Surfaces

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodicin hydrochloride, a potent amphoteric surfactant with broad-spectrum antimicrobial properties, is utilized in various pharmaceutical and industrial applications. Understanding its compatibility with different materials is paramount for ensuring product stability, efficacy, and safety. This document provides detailed application notes and protocols for assessing the compatibility of this compound solutions with common plastic and metal surfaces encountered in manufacturing, storage, and drug delivery systems.

A key consideration for compatibility is the potential for interaction between the this compound solution and the contact surface. For plastics, this includes the potential for adsorption of the active ingredient onto the plastic surface, or the leaching of plastic components into the solution. For metals, the primary concern is corrosion.

Compatibility with Plastic Surfaces

The compatibility of this compound with plastic surfaces is crucial for applications involving plastic containers, tubing, and single-use systems. The primary concerns are the loss of the active ingredient due to adsorption onto the plastic surface and the contamination of the solution by compounds leaching from the plastic.

Summary of Potential Interactions
InteractionDescriptionPotential Consequence
Adsorption This compound molecules adhere to the surface of the plastic. As an amphoteric surfactant, dodicin can exhibit varying degrees of adsorption depending on the surface chemistry of the plastic and the pH of the solution.Reduction in the effective concentration of the active ingredient, leading to decreased efficacy.
Leaching Chemical compounds from the plastic (e.g., plasticizers, antioxidants, monomers) migrate into the this compound solution.Contamination of the product, potentially affecting its safety and stability.
Absorption The this compound solution is absorbed into the bulk of the plastic material.Swelling or softening of the plastic, and potential loss of active ingredient.
Material Degradation The this compound solution causes chemical or physical changes to the plastic, such as crazing, discoloration, or embrittlement.Compromised integrity of the container or component.
Experimental Protocol: Evaluation of this compound Adsorption to Plastic Surfaces

This protocol outlines a method to quantify the potential loss of this compound from a solution due to adsorption onto various plastic surfaces.

Objective: To determine the percentage of this compound that adsorbs onto the surface of selected plastics over time.

Materials:

  • This compound solution of known concentration (e.g., 1% w/v in purified water)

  • Plastic materials to be tested (e.g., coupons or containers of Polypropylene (PP), Polyethylene (PE), Polyvinyl chloride (PVC), Polycarbonate (PC))

  • Control containers (e.g., Type I borosilicate glass)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Evaporative Light Scattering Detector - ELSD)

  • Validated analytical method for the quantification of this compound.

Procedure:

  • Preparation of Test Samples:

    • Cut plastic coupons of a standardized surface area (e.g., 5 cm²).

    • Thoroughly clean the coupons with a suitable solvent (e.g., isopropyl alcohol) and rinse with purified water to remove any surface contaminants. Dry the coupons in a controlled environment.

    • Place a defined number of coupons into glass vials.

  • Incubation:

    • Add a precise volume of the this compound solution to each vial containing the plastic coupons, ensuring the coupons are fully submerged.

    • Prepare control samples by adding the same volume of the this compound solution to glass vials without plastic coupons.

    • Seal all vials to prevent evaporation.

    • Incubate the vials at controlled temperature and humidity conditions (e.g., 25°C/60% RH and accelerated conditions of 40°C/75% RH).

  • Sampling and Analysis:

    • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), withdraw an aliquot of the solution from each test and control vial.

    • Analyze the concentration of this compound in each sample using the validated HPLC method.

  • Data Analysis:

    • Calculate the percentage of this compound adsorbed at each time point using the following formula:

    % Adsorption = [(C_control - C_test) / C_control] * 100

    Where:

    • C_control is the concentration of this compound in the control sample.

    • C_test is the concentration of this compound in the test sample with the plastic coupon.

Illustrative Data Table:

Plastic TypeIncubation Time (hours)Dodicin HCl Concentration (mg/mL) - ControlDodicin HCl Concentration (mg/mL) - Test% Adsorption
Polypropylene2410.029.980.4%
Polypropylene7210.019.950.6%
Polyethylene2410.029.851.7%
Polyethylene7210.019.782.3%
Polyvinyl Chloride2410.029.544.8%
Polyvinyl Chloride7210.019.218.0%
Experimental Protocol: Extractables and Leachables (E&L) Study

This protocol provides a framework for identifying and quantifying compounds that may leach from plastic materials into a this compound solution.

Objective: To identify and quantify potential leachables from plastic materials in contact with a this compound solution.

Methodology: This study is typically conducted in two phases: an extractables study under exaggerated conditions to identify potential leachables, followed by a leachables study under normal storage conditions to quantify the actual leachables in the final product.

Phase 1: Extractables Study

  • Extraction:

    • Expose the plastic material to a range of solvents with varying polarities (e.g., water, ethanol, hexane) under aggressive conditions (e.g., elevated temperature, prolonged contact time) to generate a comprehensive profile of potential extractables.

  • Analysis:

    • Utilize a suite of analytical techniques to identify and quantify the extracted compounds. These may include:

      • Gas Chromatography-Mass Spectrometry (GC-MS) for volatile and semi-volatile organic compounds.

      • Liquid Chromatography-Mass Spectrometry (LC-MS) for non-volatile organic compounds.

      • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for elemental impurities.

Phase 2: Leachables Study

  • Stability Study:

    • Store the this compound product in its final plastic packaging under real-time and accelerated stability conditions.

  • Analysis:

    • At specified stability time points, analyze the this compound solution for the presence of the target leachables identified in the extractables study using validated, sensitive analytical methods.

Workflow for Plastic Compatibility Assessment:

PlasticCompatibilityWorkflow cluster_planning Planning Phase cluster_testing Testing Phase cluster_analysis Analysis & Reporting A Identify Plastic Materials C Adsorption Study A->C D Extractables Study A->D B Define Dodicin HCl Formulation B->C E Leachables Study (on final product) B->E F Quantify Adsorption C->F G Identify & Quantify Extractables/Leachables D->G E->G I Final Compatibility Report F->I H Toxicological Risk Assessment G->H H->I

Workflow for assessing plastic compatibility.

Compatibility with Metal Surfaces

The compatibility of this compound with metal surfaces is a critical consideration for manufacturing equipment, such as tanks, pipes, and fittings, as well as for final product packaging where metal components may be present. A technical bulletin for Tego 51, a trade name for this compound, indicates that it is not corrosive to metal surfaces; however, empirical testing is recommended for specific alloys and conditions.

Summary of Potential Interactions
InteractionDescriptionPotential Consequence
Corrosion The chemical or electrochemical reaction between the this compound solution and the metal surface, leading to the degradation of the metal.Contamination of the product with metal ions, compromised structural integrity of equipment, and potential impact on product stability.
Pitting Corrosion A localized form of corrosion that leads to the creation of small holes in the metal.Can be difficult to detect and can lead to catastrophic failure of equipment.
Crevice Corrosion Localized corrosion occurring in confined spaces to which the access of the working fluid from the environment is limited.Occurs at gaskets, seals, and under deposits.
Experimental Protocol: Evaluation of Metal Corrosion by this compound Solution

This protocol describes a weight loss method to determine the corrosion rate of various metals when exposed to a this compound solution.

Objective: To quantify the corrosion rate of selected metals in a this compound solution.

Materials:

  • This compound solution (e.g., 1% and 5% w/v in purified water)

  • Metal coupons of known surface area (e.g., Stainless Steel 304, Stainless Steel 316L, Aluminum)

  • Control solution (purified water)

  • Glass beakers or other inert containers

  • Analytical balance (accurate to 0.1 mg)

  • Desiccator

Procedure:

  • Coupon Preparation:

    • Clean the metal coupons with a suitable solvent to remove any grease or oil.

    • Chemically clean the coupons to remove any existing oxide layer (e.g., using a mild acid or alkali solution appropriate for the specific metal, followed by thorough rinsing with deionized water and acetone).

    • Dry the coupons in a desiccator and record their initial weight (W_initial).

  • Immersion Test:

    • Place each coupon in a separate beaker.

    • Add a sufficient volume of the this compound test solution to fully immerse the coupon.

    • Prepare control beakers with coupons immersed in purified water.

    • Cover the beakers to prevent evaporation and contamination.

    • Maintain the beakers at a constant temperature (e.g., 25°C or an elevated temperature to simulate processing conditions).

  • Post-Immersion Processing:

    • After a predetermined exposure time (e.g., 7, 14, 30 days), carefully remove the coupons from the solutions.

    • Clean the coupons to remove any corrosion products according to standard procedures (e.g., ASTM G1).

    • Rinse the coupons with deionized water and acetone.

    • Dry the coupons in a desiccator and record their final weight (W_final).

  • Corrosion Rate Calculation:

    • Calculate the weight loss (ΔW = W_initial - W_final).

    • Calculate the corrosion rate in millimeters per year (mm/y) using the following formula:

    Corrosion Rate (mm/y) = (8760 * ΔW) / (A * T * D)

    Where:

    • ΔW is the weight loss in grams.

    • A is the surface area of the coupon in cm².

    • T is the immersion time in hours.

    • D is the density of the metal in g/cm³.

    • 8760 is the conversion factor for hours to a year.

Illustrative Data Table:

Metal TypeDodicin HCl Conc.Exposure Time (days)Weight Loss (mg)Corrosion Rate (mm/y)
Stainless Steel 316L1%300.5<0.001
Stainless Steel 316L5%300.8<0.001
Stainless Steel 3041%301.20.002
Stainless Steel 3045%302.50.004
Aluminum1%305.70.015
Aluminum5%3012.30.032

Logical Flow for Metal Compatibility Assessment:

MetalCompatibility cluster_prep Preparation cluster_exposure Exposure cluster_eval Evaluation A Select Metal Alloys C Prepare & Weigh Metal Coupons A->C B Prepare Dodicin HCl Solutions D Immerse Coupons in Solutions B->D C->D E Incubate at Controlled Temperature D->E F Remove & Clean Coupons E->F G Reweigh Coupons F->G I Visual Inspection for Pitting F->I H Calculate Corrosion Rate G->H J Compatibility Assessment H->J I->J

Process for evaluating metal compatibility.

Conclusion and Recommendations

The selection of appropriate plastic and metal materials for use with this compound solutions is critical to ensure product quality, safety, and stability. The protocols outlined in these application notes provide a framework for a comprehensive compatibility assessment.

  • For plastic materials, it is recommended to conduct both adsorption and extractables/leachables studies. Materials such as polypropylene and polyethylene are often preferred for their chemical resistance, but testing with the specific formulation is essential.

  • For metal surfaces, while general information suggests good compatibility, quantitative corrosion testing is crucial, especially for long-term contact and at elevated temperatures. Stainless steel alloys, particularly 316L, are generally recommended for their superior corrosion resistance.

It is imperative that all compatibility testing is performed using the final this compound formulation and under conditions that simulate the intended use, storage, and processing of the product.

Troubleshooting & Optimization

Technical Support Center: Dodicin Hydrochloride Inactivation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective inactivation of Dodicin hydrochloride prior to cell seeding. This compound, a quaternary ammonium compound (QAC), is a potent biocide, and its residual presence can significantly impact cell viability and experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it need to be inactivated before cell seeding?

This compound is a cationic surfactant and a member of the quaternary ammonium compound (QAC) family of disinfectants. It exhibits broad-spectrum antimicrobial activity by disrupting the cell membranes of microorganisms.[1][2] However, this membrane-disrupting activity is not specific to microbes and can be highly cytotoxic to mammalian cells, leading to cell lysis, apoptosis, and inhibition of cell growth.[3][4][5] Therefore, any residual this compound on cell culture surfaces or in solutions must be inactivated or removed to ensure the successful attachment, proliferation, and viability of seeded cells.

Q2: What are the primary methods for inactivating this compound?

The primary method for inactivating this compound and other QACs is through chemical neutralization. This typically involves the use of anionic surfactants or other molecules that can bind to the cationic QAC, rendering it inactive. Common neutralizing agents include lecithin and polysorbate 80 (Tween® 80).[6] Thorough rinsing with sterile, deionized water after disinfection is also a critical step to physically remove any residual disinfectant.[7][8][9]

Q3: Can I use bleach or ethanol to inactivate this compound?

While bleach (sodium hypochlorite) and ethanol are common laboratory disinfectants, they do not chemically neutralize this compound.[10] Using them for general surface disinfection is a standard practice, but if this compound was the primary disinfectant used, a subsequent neutralization step is crucial. It is important to thoroughly rinse surfaces with sterile water after using bleach to prevent its own cytotoxic effects.[8][9]

Q4: How do I know if residual this compound is affecting my cell culture?

Signs of this compound-induced cytotoxicity include poor cell attachment, a high percentage of floating or dead cells shortly after seeding, altered cell morphology (e.g., rounding up, shrinking), and a significant reduction in cell proliferation compared to control cultures.[5] If you observe these issues after disinfecting your cultureware with a QAC-based solution, residual disinfectant may be the cause.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Poor cell attachment and high cell death after seeding in freshly disinfected cultureware. Residual this compound on the culture surface is causing cytotoxicity.1. Review your disinfection and neutralization protocol. 2. Implement a thorough neutralization step using a lecithin and polysorbate 80 solution (see Experimental Protocols). 3. Ensure adequate rinsing with sterile, deionized water after both disinfection and neutralization.
Inconsistent cell growth across different wells of a multi-well plate. Uneven removal or neutralization of this compound, leading to "hot spots" of toxicity.1. Ensure the entire surface of each well is in contact with the neutralizing solution for the recommended time. 2. Improve rinsing technique to ensure all wells are thoroughly flushed.
Cells initially attach but then detach and die after 24-48 hours. Sub-lethal concentrations of residual this compound are causing delayed cytotoxic effects.1. Increase the incubation time and/or concentration of the neutralizing solution. 2. Perform an additional rinsing step with sterile phosphate-buffered saline (PBS) before adding the cell suspension.
Control cultures (not exposed to this compound) are also showing poor growth. The issue may not be related to this compound.Troubleshoot other common cell culture problems such as media/reagent contamination, incubator issues, or cell line health.

Quantitative Data: Cytotoxicity of Quaternary Ammonium Compounds

Quaternary Ammonium Compound Cell Line Assay IC50 (µg/mL) Reference
Benzalkonium chlorideHuman epidermal keratinocytesAcute cytotoxicity< 20[3]
Benzalkonium chlorideHuman skin fibroblast (NB1RGB)Acute cytotoxicity~ 20[3]
2-dodecanoyloxyethyl)trimethylammonium bromide (DMM-11)Human Melanoma (A375)MTT~ 9.0[4]
2-dodecanoyloxypropyl)trimethylammonium bromide (DMPM-11)Human Melanoma (A375)MTT~ 8.8[4]
2-pentadecanoyloxymethyl)trimethylammonium bromide (DMGM-14)Human Colon Adenocarcinoma (HT-29)MTT~ 9.2[4]
Cetylpyridinium chloride (CPC)Human Retinal Pigment Epithelial (RPE-1)Cytotoxicity~ 5.0[5]
Cetylpyridinium chloride (CPC)Human Keratinocytes (HaCaT)Cytotoxicity~ 7.5[5]

IC50 (Half-maximal inhibitory concentration) is the concentration of a substance that inhibits a biological process by 50%. Lower IC50 values indicate higher cytotoxicity.

Experimental Protocols

Protocol 1: Inactivation of this compound on Cell Culture Surfaces

This protocol describes the steps to neutralize residual this compound on non-porous surfaces like polystyrene cell culture plates and flasks.

  • Initial Disinfection (if required):

    • Prepare the this compound solution according to the manufacturer's instructions.

    • Completely cover the surface to be disinfected with the solution and incubate for the recommended contact time.

    • Aspirate the disinfectant solution completely.

  • Rinsing Step 1:

    • Add sterile, deionized water to the culture vessel, ensuring the entire surface is covered.

    • Gently swirl the vessel for 30 seconds.

    • Aspirate the water completely. Repeat this rinsing step two more times.

  • Neutralization:

    • Prepare a sterile neutralizing solution containing 0.5% (w/v) lecithin and 0.5% (v/v) Polysorbate 80 in deionized water. Filter-sterilize the solution through a 0.22 µm filter.

    • Add the neutralizing solution to the culture vessel, ensuring complete coverage of the surface.

    • Incubate for 10-15 minutes at room temperature.

  • Rinsing Step 2:

    • Aspirate the neutralizing solution.

    • Rinse the surface three times with sterile, deionized water as described in step 2.

    • Perform a final rinse with sterile phosphate-buffered saline (PBS) to ensure isotonic conditions before cell seeding.

  • Drying and Cell Seeding:

    • Aspirate the final rinse solution completely.

    • Allow the surface to air dry in a sterile environment (e.g., a biological safety cabinet).

    • Proceed with your standard cell seeding protocol.

Visualizations

Signaling Pathways of QAC-Induced Cytotoxicity

QAC_Cytotoxicity QAC This compound (Quaternary Ammonium Compound) Membrane Cell Membrane QAC->Membrane interacts with Mitochondria Mitochondrial Dysfunction QAC->Mitochondria induces Disruption Membrane Disruption & Permeabilization Membrane->Disruption Apoptosis Apoptosis (Programmed Cell Death) Disruption->Apoptosis ROS Increased Reactive Oxygen Species (ROS) Caspase Caspase-3 Activation ROS->Caspase Mitochondria->ROS Caspase->Apoptosis Inactivation_Workflow cluster_prep Surface Preparation cluster_culture Cell Culture Disinfection 1. Disinfection with This compound Rinse1 2. Triple Rinse with Sterile DI Water Disinfection->Rinse1 Neutralize 3. Neutralization with Lecithin & Polysorbate 80 Rinse1->Neutralize Rinse2 4. Triple Rinse with Sterile DI Water Neutralize->Rinse2 Rinse3 5. Final Rinse with Sterile PBS Rinse2->Rinse3 Dry 6. Air Dry in Sterile Environment Rinse3->Dry Seed 7. Cell Seeding Dry->Seed Incubate 8. Incubation & Analysis Seed->Incubate

References

Dodicin hydrochloride interference with downstream assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Dodicin Hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential interference of this compound with downstream assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a disinfectant with broad antimicrobial activity.[1][2] Its chemical formula is C18H40ClN3O2.[3] It is a derivative of dodicin and is used in various research applications primarily for its bactericidal and fungicidal properties.[2][4]

Q2: Why might this compound interfere with my downstream assays?

This compound possesses a long dodecyl carbon chain and hydrophilic amine groups, giving it properties of a cationic surfactant . This is the primary reason for its potential interference in a variety of biochemical and cell-based assays. Surfactants can disrupt protein structures, interact with assay reagents, and affect cell membrane integrity, leading to inaccurate results.

Q3: What is the Critical Micelle Concentration (CMC) of this compound?

Troubleshooting Guides for Assay Interference

Protein Quantification Assays (e.g., Bradford, BCA)

Issue: Inaccurate protein concentration measurement in samples containing this compound.

Cause: Cationic surfactants like this compound can interfere with common protein assays. In the Bradford assay , surfactants can interact with the Coomassie dye, leading to either an overestimation or underestimation of the protein concentration.[3][7][8] In the Bicinchoninic Acid (BCA) assay , surfactants can interfere with the copper reduction step, also resulting in erroneous readings.[8][9][10]

Solutions:

  • Sample Dilution: If the protein concentration is high enough, diluting the sample can lower the this compound concentration to a non-interfering level.

  • Use of a Detergent-Compatible Assay: Several commercially available protein assays are formulated to be compatible with detergents.

  • Removal of this compound:

    • Protein Precipitation: This is a common and effective method to separate proteins from interfering substances.[1][4][8][11]

    • Dialysis: This technique removes small molecules like surfactants from protein samples through a semi-permeable membrane.[11][12][13][14]

Illustrative Data: Interference of a Model Cationic Surfactant in Protein Assays

The following tables illustrate the potential interference of a cationic surfactant, structurally similar to this compound, on Bradford and BCA assays.

Table 1: Bradford Assay Interference

Cationic Surfactant Concentration (%)Apparent Protein Concentration (µg/mL)% Interference
0500 (Actual)0
0.01650+30
0.05800+60
0.11100+120

Table 2: BCA Assay Interference

Cationic Surfactant Concentration (%)Apparent Protein Concentration (µg/mL)% Interference
0500 (Actual)0
0.01580+16
0.05720+44
0.1950+90

Note: These are representative data and the actual interference may vary depending on the specific experimental conditions.

Cell Viability Assays (e.g., MTT, XTT)

Issue: this compound causes cell lysis or interferes with the assay chemistry, leading to inaccurate cell viability readings.

Cause: As a surfactant, this compound can disrupt cell membranes, leading to cytotoxicity that is not related to the experimental variable being tested.[2][15][16] Furthermore, it can directly interact with assay reagents. For instance, in MTT assays , surfactants can affect the reduction of the tetrazolium salt to formazan, and can also influence the solubility of the formazan crystals, leading to either false positive or false negative results.[17][18][19][20][21]

Solutions:

  • Control Experiments: Run parallel control experiments with this compound alone (without the test compound) to quantify its inherent cytotoxicity.

  • Wash Steps: Thoroughly wash the cells to remove residual this compound before adding the viability assay reagent.

  • Alternative Assays: Consider using a cell viability assay that is less susceptible to surfactant interference, such as those based on ATP measurement or protease activity, although these may also be affected to some extent.

Illustrative Data: Effect of a Model Cationic Surfactant on Cell Viability (MTT Assay)

Table 3: Impact on Apparent Cell Viability

Cationic Surfactant Concentration (µM)Apparent Cell Viability (%)
0100
1085
5050
10015

Note: This table illustrates the cytotoxic effect of the surfactant itself, which can mask the effect of the experimental compound.

Nucleic Acid Based Assays

Issue: Reduced efficiency or inhibition of enzymatic reactions (e.g., PCR, qPCR) or interference with nucleic acid quantification.

Cause: Cationic surfactants can interact with negatively charged nucleic acids and also inhibit enzymes like polymerases. This can lead to lower yields in nucleic acid purification and inhibition of subsequent enzymatic reactions.

Solutions:

  • Purification Method: Use a robust nucleic acid purification method that includes steps to remove surfactants, such as those with chaotropic salts followed by silica-column purification or phenol-chloroform extraction followed by ethanol precipitation.

  • Enzyme Choice: Some polymerases are more resistant to inhibitors. Consult the manufacturer's data for information on inhibitor tolerance.

  • Additive Inclusion: In some cases, adding non-ionic surfactants (e.g., Tween-20, Triton X-100) or bovine serum albumin (BSA) to the reaction mix can help to sequester the interfering cationic surfactant and relieve inhibition.

Experimental Protocols

Protocol 1: Acetone Precipitation of Proteins

This protocol is designed to remove this compound from protein samples.[1]

Materials:

  • Ice-cold acetone

  • Microcentrifuge tubes

  • Microcentrifuge

Procedure:

  • Place your protein sample in a microcentrifuge tube.

  • Add four volumes of ice-cold acetone to the protein sample.

  • Vortex briefly and incubate at -20°C for 60 minutes.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Carefully decant the supernatant, which contains the this compound.

  • Air-dry the protein pellet for 5-10 minutes. Do not over-dry.

  • Resuspend the protein pellet in a buffer compatible with your downstream application.

Protocol 2: Dialysis for Surfactant Removal

This protocol is suitable for removing this compound from larger volume protein samples.[12][13]

Materials:

  • Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO)

  • Dialysis buffer (a buffer compatible with your protein and downstream assay)

  • Stir plate and stir bar

  • Large beaker

Procedure:

  • Prepare the dialysis tubing/cassette according to the manufacturer's instructions.

  • Load the protein sample into the dialysis tubing/cassette.

  • Place the sealed tubing/cassette in a beaker containing a large volume (at least 200 times the sample volume) of dialysis buffer.

  • Place the beaker on a stir plate and stir gently at 4°C.

  • Allow dialysis to proceed for 4-6 hours.

  • Change the dialysis buffer and continue to dialyze overnight at 4°C.

  • For highly concentrated this compound, a third buffer change may be necessary.

Visualizations

Workflow for Troubleshooting this compound Interference

cluster_problem Problem Identification cluster_cause Potential Cause cluster_solutions Troubleshooting Solutions cluster_removal_methods Removal Methods Problem Inaccurate Assay Results Cause This compound (Cationic Surfactant) Problem->Cause Suspect Dilution Dilute Sample Cause->Dilution CompatibleAssay Use Detergent- Compatible Assay Cause->CompatibleAssay Removal Remove Dodicin Cause->Removal Precipitation Protein Precipitation Removal->Precipitation Dialysis Dialysis Removal->Dialysis Chromatography Chromatography Removal->Chromatography Dodicin This compound Surfactant Cationic Surfactant Properties Dodicin->Surfactant Exhibits ProteinAssay Protein Assay Interference (Bradford, BCA) Surfactant->ProteinAssay Causes CellAssay Cell Viability Assay Interference (MTT, Membrane Disruption) Surfactant->CellAssay Causes NucleicAcidAssay Nucleic Acid Assay Interference (Enzyme Inhibition, Binding) Surfactant->NucleicAcidAssay Causes

References

Reducing Dodicin hydrochloride cytotoxicity in cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dodicin hydrochloride. The information aims to help users manage and reduce its cytotoxicity in cell line experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a quaternary ammonium compound, which is a type of cationic surfactant.[1][2][3][4] These compounds are widely used as disinfectants and antimicrobial agents.[3][5] The primary mechanism of action of cationic surfactants involves the interaction of their positively charged nitrogen atom with the negatively charged components of cell membranes, such as phospholipids and proteins.[6][7][8][9] This interaction can disrupt membrane integrity, leading to leakage of cellular contents and ultimately cell death.[8]

Q2: Why am I observing high levels of cytotoxicity in my cell line after treatment with this compound?

High cytotoxicity is a known characteristic of many quaternary ammonium compounds.[6][7][10] The cytotoxicity is generally concentration-dependent. If you are observing excessive cell death, it is likely that the concentration of this compound you are using is too high for your specific cell line and experimental conditions. Different cell lines exhibit varying sensitivities to cytotoxic agents.[11]

Q3: How can I determine the appropriate concentration of this compound for my experiments?

To determine the optimal concentration, it is crucial to perform a dose-response experiment and establish a "kill curve".[11] This will help you identify the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell viability. This value serves as a benchmark for selecting appropriate concentrations for your subsequent experiments.

Q4: Are there any general strategies to reduce the cytotoxicity of this compound?

Yes, several strategies can be employed to mitigate cytotoxicity:

  • Concentration Optimization: The most straightforward approach is to lower the concentration of this compound to a level that achieves the desired experimental effect with minimal toxicity.

  • Exposure Time Reduction: Limiting the duration of cell exposure to the compound can significantly reduce cytotoxicity.

  • Serum Concentration in Media: The presence of serum proteins in the culture medium can sometimes sequester compounds and reduce their effective concentration, thereby lowering cytotoxicity. Experimenting with different serum percentages may be beneficial.

  • Use of Less Sensitive Cell Lines: If your experimental design allows, consider using a cell line that is inherently less sensitive to cationic surfactants.

Troubleshooting Guides

Issue 1: Complete Cell Death Observed at All Tested Concentrations

Possible Cause: The initial concentration range in your dose-response experiment was too high.

Solution:

  • Perform a wider range of serial dilutions, starting from a much lower concentration (e.g., in the nanomolar or low micromolar range).

  • Reduce the initial incubation time to assess for acute toxicity.

  • Ensure proper mixing and dilution of your stock solution to avoid concentration errors.

Issue 2: Inconsistent Results and High Variability Between Replicates

Possible Cause:

  • Uneven cell seeding in multi-well plates.

  • Pipetting errors during compound addition.

  • Edge effects in the culture plate.

  • Contamination of the cell culture.[12][13]

Solution:

  • Ensure a homogenous single-cell suspension before seeding.

  • Use calibrated pipettes and consistent technique for adding reagents.

  • To mitigate edge effects, avoid using the outermost wells of the plate for experimental samples and fill them with sterile media or PBS instead.

  • Regularly check your cell cultures for any signs of contamination.[12][13]

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • Your cell line of interest

  • Complete culture medium

  • This compound stock solution

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Addition: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the different concentrations of the compound to the wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a no-cell control (medium only).

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.

ParameterDescription
Cell Line Specify the cell line used
Seeding Density e.g., 5,000 cells/well
Dodicin HCl Concentrations e.g., 0.1, 1, 10, 100, 1000 µM
Incubation Time e.g., 48 hours
MTT Concentration 0.5 mg/mL
Solubilization Agent DMSO
Absorbance Wavelength 570 nm

Table 1: Example Parameters for an MTT Assay.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Seed Cells in 96-well Plate dilute Prepare Serial Dilutions of Dodicin HCl start->dilute treat Add Dodicin HCl to Cells dilute->treat incubate Incubate for 24-72h treat->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Add Solubilization Solution add_mtt->solubilize read Read Absorbance solubilize->read analyze Calculate % Viability read->analyze end Determine IC50 analyze->end

Caption: Workflow for Determining the IC50 of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cell Cellular Interior dodicin Dodicin HCl (+) membrane Phospholipid Bilayer (-) dodicin->membrane Electrostatic Interaction disruption Membrane Disruption membrane->disruption leakage Leakage of Cytoplasmic Contents disruption->leakage apoptosis Apoptosis Induction disruption->apoptosis Mitochondrial Dysfunction death Cell Death leakage->death apoptosis->death

Caption: General Cytotoxicity Pathway of Cationic Surfactants.

References

Technical Support Center: Overcoming Microbial Resistance to Dodicin Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Dodicin hydrochloride.

Disclaimer: this compound is a quaternary ammonium compound (QAC). Due to the limited availability of specific data for this compound, this guide incorporates information from closely related and well-studied QACs, such as benzalkonium chloride (BC) and cetylpyridinium chloride (CPC). The principles of action and resistance are highly conserved among QACs.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound, as a quaternary ammonium compound, is a cationic surfactant. Its primary mechanism of action involves the disruption of microbial cell membranes. The positively charged headgroup of the molecule interacts with the negatively charged components of the bacterial cell membrane, leading to a loss of membrane integrity, leakage of cytoplasmic contents, and ultimately, cell death.[1]

Q2: My target microorganism is showing reduced susceptibility to this compound. What are the likely resistance mechanisms?

A2: Reduced susceptibility to this compound and other QACs can be attributed to several mechanisms:

  • Efflux Pumps: This is the most common mechanism. Bacteria can acquire or upregulate genes (e.g., qac genes) that code for efflux pump proteins. These pumps actively transport this compound out of the cell, preventing it from reaching its target at a sufficient concentration.[2][3][4][5]

  • Alterations in Cell Wall or Membrane Composition: Changes in the composition of the outer membrane in Gram-negative bacteria or the peptidoglycan layer in Gram-positive bacteria can reduce the permeability of the cell to this compound.

  • Biofilm Formation: Microorganisms embedded within a biofilm matrix are often more resistant to antimicrobials, including this compound. The biofilm can act as a physical barrier, and the physiological state of the cells within the biofilm can contribute to reduced susceptibility.

  • Enzymatic Degradation: While less common for QACs, some bacteria may produce enzymes that can degrade or modify the this compound molecule.

Q3: Is it possible for microbes to develop cross-resistance between this compound and antibiotics?

A3: Yes, cross-resistance is a significant concern. The genes encoding efflux pumps that expel this compound are often located on mobile genetic elements, such as plasmids, which can also carry resistance genes for various classes of antibiotics.[2] Therefore, exposure to this compound can co-select for antibiotic resistance.[2][4] For instance, studies have shown that bacteria adapted to benzalkonium chloride can exhibit reduced susceptibility to antibiotics like ciprofloxacin.[4][6]

Q4: How can I overcome microbial resistance to this compound in my experiments?

A4: Several strategies can be employed to overcome resistance:

  • Synergistic Combinations: Use this compound in combination with other antimicrobial agents, such as antibiotics. A synergistic interaction can enhance the overall antimicrobial effect.

  • Efflux Pump Inhibitors (EPIs): The addition of an EPI can block the efflux pumps responsible for expelling this compound, thereby restoring its intracellular concentration and efficacy. Reserpine is a well-known example of an EPI.[3]

  • Optimization of Formulation: Modifying the formulation of the this compound solution, for example, by including chelating agents or adjusting the pH, may enhance its activity.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments involving this compound.

Problem Possible Cause(s) Troubleshooting Steps
Inconsistent Minimum Inhibitory Concentration (MIC) values for this compound. 1. Inoculum preparation variability.2. Contamination of the culture.3. Inaccurate serial dilutions of this compound.4. Binding of this compound to plasticware.1. Ensure the inoculum is standardized to a 0.5 McFarland standard.2. Perform a purity plate to check for contamination.3. Prepare fresh serial dilutions for each experiment and verify pipetting accuracy.4. Consider using glassware or low-binding microplates for susceptibility testing.
This compound is ineffective against a known susceptible strain. 1. Degradation of the this compound stock solution.2. Presence of interfering substances in the growth medium.3. Development of spontaneous resistance in the bacterial culture.1. Prepare a fresh stock solution of this compound.2. Ensure the medium does not contain components that may neutralize QACs (e.g., high concentrations of anionic surfactants).3. Re-streak the culture from a frozen stock and re-test susceptibility.
Difficulty in determining the endpoint in a broth microdilution assay. 1. Partial inhibition of growth leading to turbidity in multiple wells.2. Precipitation of this compound at high concentrations.1. Use a spectrophotometer to read the optical density and define the MIC as a significant reduction (e.g., ≥80%) in growth compared to the control.2. Visually inspect the wells for precipitation before inoculation. If precipitation occurs, note the concentration as the limit of solubility.
Synergy testing with an antibiotic does not show the expected potentiation. 1. The chosen antibiotic and this compound do not have a synergistic interaction against the test organism.2. The concentrations tested are not in the synergistic range.3. The mechanism of resistance is not susceptible to this combination.1. Test a panel of antibiotics from different classes.2. Perform a checkerboard assay with a wider range of concentrations for both agents.3. Investigate the resistance mechanism (e.g., if it's not efflux pump-mediated, an EPI might be more effective).

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MICs) of Benzalkonium Chloride against Common Bacteria
MicroorganismStrainMIC Range (µg/mL)Reference
Staphylococcus aureusMethicillin-Resistant (MRSA)5 - 10[7]
Staphylococcus aureusNCTC 6571 (Susceptible)≤ 4[8]
Pseudomonas aeruginosaClinical IsolatesAdapted up to 2048[4]
Escherichia coliK-1292 (Adapted)[9]
Listeria monocytogenesSensitive Strains(Adapted to higher concentrations)[3]
Table 2: Minimum Inhibitory Concentrations (MICs) of Cetylpyridinium Chloride against Common Bacteria
MicroorganismStrainMIC Range (µg/mL)Reference
Staphylococcus aureusMethicillin-Resistant (MRSA)10[6][10]
Staphylococcus aureusMethicillin-Sensitive (MSSA)2[6][10]
Escherichia coliATCC 1053616[6]
Escherichia coliRetail Meat Isolates8 - 512[6]
Salmonella spp.Egg Production Isolates8 - 256[6][10]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Bacterial culture in logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Prepare a 2-fold serial dilution of this compound in MHB across the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Include a positive control well (MHB with inoculum, no drug) and a negative control well (MHB only).

  • Standardize the bacterial culture to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add 100 µL of the standardized bacterial suspension to each well (except the negative control).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visually inspecting for the lowest concentration of this compound that shows no turbidity. The MIC can also be determined by reading the optical density at 600 nm.

Protocol 2: Checkerboard Assay for Synergy Testing

Objective: To evaluate the synergistic effect of this compound in combination with an antibiotic.

Materials:

  • This compound and antibiotic stock solutions

  • Sterile 96-well microtiter plates

  • Appropriate broth medium

  • Standardized bacterial inoculum (as in Protocol 1)

Procedure:

  • In a 96-well plate, create a two-dimensional array of concentrations. Serially dilute this compound along the x-axis and the antibiotic along the y-axis.

  • The final volume in each well should be 200 µL, containing a specific concentration combination of both agents.

  • Include rows and columns with each agent alone to determine their individual MICs.

  • Inoculate each well with the standardized bacterial suspension.

  • Incubate the plate under appropriate conditions.

  • After incubation, determine the MIC of each agent alone and in combination.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination that inhibits growth: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

  • Interpret the results:

    • FICI ≤ 0.5: Synergy

    • 0.5 < FICI ≤ 1.0: Additive

    • 1.0 < FICI ≤ 4.0: Indifference

    • FICI > 4.0: Antagonism

Visualizations

Microbial_Resistance_to_Dodicin_Hydrochloride cluster_cell Bacterial Cell Dodicin_In Dodicin (Intracellular) Target Cell Membrane Integrity Loss Dodicin_In->Target Disruption Efflux_Pump Efflux Pump (e.g., Qac) Dodicin_In->Efflux_Pump Binding Dodicin_Ext Dodicin (Extracellular) Dodicin_Ext->Dodicin_In Entry Efflux_Pump->Dodicin_Ext Expulsion EPI Efflux Pump Inhibitor EPI->Efflux_Pump Inhibition

Caption: Mechanism of this compound action and efflux pump-mediated resistance.

Experimental_Workflow_Synergy_Testing A Prepare Bacterial Inoculum (0.5 McFarland) C Perform Checkerboard Assay (96-well plate) A->C B Prepare Serial Dilutions of Dodicin & Antibiotic B->C D Incubate at 37°C for 18-24h C->D E Determine MICs of Individual Agents & Combinations D->E F Calculate Fractional Inhibitory Concentration Index (FICI) E->F G Interpret Results (Synergy, Additive, Indifference, Antagonism) F->G

Caption: Workflow for determining antimicrobial synergy using the checkerboard assay.

References

Technical Support Center: Stability of Dilute Dodicin Hydrochloride Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers to frequently asked questions regarding the stability of dilute Dodicin hydrochloride solutions. Researchers, scientists, and drug development professionals can use this information to troubleshoot common issues and ensure the integrity of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for dilute this compound solutions?

Dilute aqueous solutions of this compound are significantly less stable than the solid powder form. For short-term storage (up to 24 hours), refrigeration at 2-8°C is recommended to minimize degradation. For longer-term storage, aliquoting and freezing at -20°C or -80°C is advisable. However, repeated freeze-thaw cycles should be avoided as they can accelerate degradation. Solutions should be stored in tightly sealed containers to prevent evaporation and contamination.

Q2: My this compound solution has turned slightly yellow. Can I still use it?

A change in color, such as the appearance of a yellow tint, may indicate chemical degradation of the this compound molecule. The use of a discolored solution is not recommended as the presence of degradation products could interfere with experimental results or indicate a loss of potency. It is best to prepare a fresh solution.

Q3: I observed some precipitation in my refrigerated this compound solution. What could be the cause?

Precipitation in a refrigerated solution of this compound can occur for a few reasons. The solubility of this compound may decrease at lower temperatures, leading to its precipitation out of the solution. Alternatively, the precipitate could be a result of chemical degradation, where the degradation products are less soluble. It is also possible that the pH of the solution has shifted, affecting solubility. It is recommended to discard the solution and prepare a fresh one, ensuring the compound is fully dissolved.

Q4: How does pH affect the stability of this compound solutions?

While specific data for this compound is limited, compounds with similar structures containing amino and ester groups can be susceptible to pH-dependent hydrolysis. Acidic or alkaline conditions can catalyze the breakdown of the molecule. It is advisable to prepare dilute solutions in a buffer system that is close to neutral pH, unless the experimental protocol requires otherwise. Monitoring the pH of the solution over time can be a useful indicator of its stability.

Q5: What is the expected shelf-life of a dilute this compound solution?

The shelf-life of a dilute this compound solution is dependent on several factors including concentration, storage temperature, pH, and exposure to light. Based on general recommendations for similar compounds in solution, it is best practice to use freshly prepared solutions. If storage is necessary, solutions stored at -80°C may be stable for up to one year, though periodic quality control is recommended.[1] For refrigerated solutions, a shorter shelf-life of a few days to a week should be assumed, pending specific stability studies.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Visible Particulates or Cloudiness - Microbial contamination- Precipitation due to low temperature or pH shift- Formation of insoluble degradation products- Discard the solution.- Prepare a fresh solution using sterile technique and a buffer if appropriate.- Consider filtering the solution through a 0.22 µm filter after preparation.
Unexpected Experimental Results - Loss of this compound potency due to degradation- Interference from degradation products- Prepare a fresh solution and repeat the experiment.- Perform a stability analysis of the solution to determine the concentration of the active compound.
Change in pH of the Solution - Degradation of this compound into acidic or basic byproducts.- Absorption of atmospheric CO2.- Discard the solution.- Use a buffered solvent to prepare the solution to maintain a stable pH.

Data on Storage of this compound

Specific stability data for dilute this compound solutions is not extensively available in published literature. The following table summarizes general storage recommendations for the compound in its solid and dissolved states.

Form Storage Temperature Recommended Duration Source
Powder -20°C3 years[1]
In Solvent -80°C1 year[1]

Note: The stability of dilute solutions is highly dependent on the specific solvent and storage conditions. The recommendations for "In Solvent" are for concentrated stock solutions. Further dilution may impact stability. It is strongly advised to perform your own stability assessment for dilute solutions used in critical applications.

Experimental Protocols

Protocol for Assessing the Stability of a Dilute this compound Solution

This protocol outlines a general method for evaluating the stability of a dilute this compound solution over time under specific storage conditions.

1. Materials and Equipment:

  • This compound

  • Solvent (e.g., water, PBS)

  • Volumetric flasks and pipettes

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometer)

  • pH meter

  • Controlled temperature storage units (e.g., refrigerator, freezer, incubator)

  • Light-protective containers (e.g., amber vials)

2. Solution Preparation:

  • Prepare a batch of the dilute this compound solution at the desired concentration.

  • Measure the initial concentration (T=0) using a validated analytical method, such as HPLC.

  • Measure the initial pH and visually inspect for color and clarity.

3. Storage Conditions:

  • Aliquot the solution into multiple vials for each storage condition to be tested (e.g., 2-8°C, room temperature, 40°C).

  • Include a condition where the solution is exposed to light and another where it is protected from light (e.g., wrapped in aluminum foil).

4. Sampling and Analysis:

  • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove an aliquot from each storage condition.

  • Allow the aliquot to come to room temperature.

  • Visually inspect the solution for any changes in color or for the presence of precipitates.

  • Measure the pH of the solution.

  • Analyze the concentration of this compound using the established HPLC method. The appearance of new peaks in the chromatogram may indicate the formation of degradation products.

5. Data Analysis:

  • Plot the concentration of this compound as a function of time for each storage condition.

  • Determine the time at which the concentration falls below a certain threshold (e.g., 90% of the initial concentration) to establish the shelf-life under those conditions.

  • Record any changes in pH, color, or appearance.

Visualizations

experimental_workflow Experimental Workflow for Stability Testing prep Prepare Dilute Solution t0 Initial Analysis (T=0) - Concentration (HPLC) - pH - Visual Inspection prep->t0 storage Aliquot and Store under Different Conditions (Temp, Light) t0->storage sampling Sample at Predetermined Time Points storage->sampling analysis Analyze Samples - Concentration (HPLC) - pH - Visual Inspection sampling->analysis data Data Analysis and Shelf-Life Determination analysis->data degradation_pathway Hypothetical Degradation Pathway for Dodicin dodicin Dodicin (C18H39N3O2) hydrolysis Hydrolysis (H2O, acid/base catalysis) dodicin->hydrolysis Ester linkage oxidation Oxidation (e.g., dissolved O2) dodicin->oxidation Tertiary amine product1 Dodecylamino-ethylamine derivative + Glycine hydrolysis->product1 product2 N-oxide derivative oxidation->product2

References

Issues with Dodicin hydrochloride in the presence of organic matter

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dodicin hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in experimental settings, with a particular focus on challenges arising from the presence of organic matter.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is not showing the expected antimicrobial activity. What could be the issue?

A1: Reduced or absent antimicrobial activity of this compound can be attributed to several factors. A primary cause is often the presence of interfering organic matter in your experimental setup. This compound, as a Quaternary Ammonium Compound (QAC), is known to be inactivated by various organic substances commonly found in laboratory and clinical settings. This inactivation can occur through direct binding or ionic interactions, which prevent the compound from effectively targeting microbial cells. Additionally, ensure that the this compound solution was prepared correctly, has been stored under appropriate conditions, and is within its expiration date.

Q2: What types of organic matter can interfere with this compound's efficacy?

A2: A wide range of organic substances can reduce the effectiveness of this compound. Common interfering materials in a laboratory setting include proteins (such as bovine serum albumin (BSA) often found in cell culture media), yeast extract, and other components of complex growth media. In practical applications, organic loads like blood, serum, and soil can also significantly inhibit its antimicrobial action.[1]

Q3: How does organic matter inactivate this compound?

A3: The inactivation of this compound by organic matter primarily occurs through two mechanisms. Firstly, the positively charged head of the this compound molecule can bind to negatively charged components within the organic material, such as proteins. This binding sequesters the this compound, making it unavailable to interact with the microbial cell membrane. Secondly, the hydrophobic tail of the this compound can be adsorbed onto larger organic particles, further reducing its effective concentration in the solution.[1]

Q4: Can I predict the extent of interference from organic matter in my experiment?

A4: While it is challenging to predict the exact degree of interference without empirical testing, it is a well-documented phenomenon that the presence of organic matter will likely reduce the efficacy of this compound. The level of inhibition is generally dependent on the type and concentration of the organic material. For instance, substances with a high protein content, like serum, are known to have a significant quenching effect on the activity of QACs.[1]

Q5: Are there any standard protocols to test the efficacy of this compound in the presence of organic matter?

A5: Yes, standardized methods exist for evaluating the performance of disinfectants under conditions that simulate practical use, which includes the presence of an "organic soil load." These tests, such as suspension tests and carrier tests, can be adapted to quantify the impact of specific organic substances on the antimicrobial activity of this compound. These protocols typically involve challenging a microbial suspension with the disinfectant in both the presence and absence of a standardized organic load and then determining the reduction in microbial viability.

Troubleshooting Guide

Problem: Reduced Antimicrobial Efficacy

If you are observing lower than expected antimicrobial activity with this compound, consult the following table for potential causes and recommended solutions.

Potential Cause Recommended Troubleshooting Steps
Presence of Interfering Organic Matter 1. Review your experimental protocol for any sources of organic material (e.g., serum in media, yeast extract). 2. If possible, perform a control experiment without the organic matter to confirm its inhibitory effect. 3. Consider increasing the concentration of this compound to compensate for the inactivation, but be mindful of potential cytotoxicity to host cells in your assay. 4. If applicable, wash cells or surfaces to remove excess organic debris before applying this compound.
Incorrect Solution Preparation or Storage 1. Verify the calculations used for preparing your this compound stock and working solutions. 2. Ensure the compound was fully dissolved. 3. Check the manufacturer's recommendations for proper storage conditions (temperature, light exposure).
Degradation of this compound 1. Confirm that the this compound is not past its expiration date. 2. Prepare a fresh solution from a new batch of the compound if degradation is suspected.
Resistant Microbial Strain 1. Consult the literature to determine if the microbial strain you are using is known to have resistance to QACs. 2. Perform a Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) assay to determine the susceptibility of your specific strain.

Quantitative Data on Organic Matter Interference

The following table summarizes the impact of various organic substances on the antimicrobial activity of Quaternary Ammonium Compounds (QACs), which are structurally and functionally similar to this compound. The data illustrates the increase in the Minimum Bactericidal Concentration (MBC) required to achieve a bactericidal effect in the presence of these interfering substances.

Interfering Substance Concentration of Interfering Substance Test Organism QAC Tested Fold Increase in MBC
Bovine Serum Albumin (BSA)3 g/LP. fluorescensCTAB10-fold[1]
Humic AcidsNot SpecifiedP. fluorescensBACSignificant increase[1]
Humic AcidsNot SpecifiedBacterial ConsortiumBACSignificant increase[1]
Yeast ExtractNot SpecifiedB. cereusBACMild interference[1]
AlginateNot SpecifiedB. cereusBACMild interference[1]

Note: BAC (Benzalkonium chloride) and CTAB (Cetyltrimethylammonium bromide) are QACs with similar mechanisms of action to this compound.

Experimental Protocols

Protocol: Determination of Minimum Inhibitory Concentration (MIC) with Organic Load

This protocol is adapted from standard microbiology procedures to assess the impact of organic matter on the antimicrobial efficacy of this compound.

Materials:

  • This compound

  • Test microorganism (e.g., S. aureus, E. coli)

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)

  • Sterile 96-well microtiter plates

  • Interfering organic substance (e.g., Bovine Serum Albumin - BSA)

  • Sterile phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Prepare Inoculum: Culture the test microorganism overnight in the appropriate growth medium. Dilute the culture in fresh medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Prepare this compound Dilutions: Prepare a 2-fold serial dilution of this compound in the growth medium in a 96-well plate.

  • Prepare this compound Dilutions with Organic Load: In a separate 96-well plate, prepare a 2-fold serial dilution of this compound in the growth medium that has been supplemented with the desired concentration of the interfering organic substance (e.g., 2% BSA).

  • Inoculation: Add the prepared microbial inoculum to each well of both plates.

  • Controls: Include wells with only the growth medium and inoculum (positive control for growth) and wells with only the growth medium (negative control for sterility).

  • Incubation: Incubate the plates at the optimal temperature for the test microorganism for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. Compare the MIC values obtained with and without the organic load to quantify the inhibitory effect.

Visualizations

Logical Relationship of this compound Interference

Dodicin This compound Microbe Microbial Cell Dodicin->Microbe Intended Action Inactivation Inactivation/ Binding Dodicin->Inactivation Interacts with OrganicMatter Organic Matter (e.g., Proteins, Serum) OrganicMatter->Inactivation Causes ReducedEfficacy Reduced Antimicrobial Efficacy Microbe->ReducedEfficacy Survives due to Inactivation->ReducedEfficacy Leads to

Caption: Logical workflow of organic matter interference with this compound.

Experimental Workflow for Troubleshooting Reduced Efficacy

Start Start: Reduced Antimicrobial Activity Observed CheckPreparation Verify Solution Preparation & Storage Start->CheckPreparation CheckOrganicMatter Identify Potential Organic Matter Start->CheckOrganicMatter ControlExperiment Perform Control Experiment (No Organic Matter) CheckOrganicMatter->ControlExperiment IncreaseConcentration Option 1: Increase Dodicin Conc. ControlExperiment->IncreaseConcentration If interference confirmed RemoveOrganicMatter Option 2: Wash/Remove Organic Matter ControlExperiment->RemoveOrganicMatter If interference confirmed Reassess Re-evaluate Antimicrobial Activity IncreaseConcentration->Reassess RemoveOrganicMatter->Reassess

References

Technical Support Center: Dodicin Hydrochloride Disinfection Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dodicin hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing contact time for effective disinfection in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your work.

Troubleshooting Guide

This guide addresses common issues encountered during disinfection experiments with this compound.

Issue Potential Cause Recommended Solution
Inconsistent or poor bactericidal/fungicidal efficacy. 1. Sub-optimal Contact Time: The disinfectant may not be in contact with the microorganisms for a sufficient duration.Verify and adhere to the recommended contact times based on the target microorganism and concentration. For resistant organisms, a longer contact time may be necessary. Ensure the surface remains wet for the entire duration.[1]
2. Incorrect Concentration: The prepared this compound solution may be too dilute.Prepare fresh solutions for each experiment and verify the final concentration. Use the recommended effective concentrations as a starting point (e.g., ≥0.1% for general bactericidal activity).[1]
3. Presence of Organic Load: Organic matter (e.g., soil, blood, proteins) can neutralize the active ingredient.Thoroughly clean surfaces to remove organic soil before applying the disinfectant.
4. Water Hardness: High mineral content in the water used for dilution can reduce efficacy.Use sterile, deionized or distilled water for preparing this compound solutions.
5. Inadequate Neutralization: Residual disinfectant carried over into the culture medium can inhibit microbial growth, leading to false-positive results.Use a validated neutralizer specific for amphoteric surfactants. Perform a neutralization confirmation assay.
High variability in results between experimental replicates. 1. Inconsistent Inoculum Preparation: Variation in the concentration or physiological state of the test microorganisms.Standardize the culture age, growth conditions, and harvesting procedure for the microbial inoculum.
2. Non-uniform Application: Uneven application of the disinfectant to the test surface.Ensure complete and uniform wetting of the surface with the disinfectant solution.
3. Temperature and Humidity Fluctuations: Environmental conditions can affect both the disinfectant's activity and the survival of microorganisms.Conduct experiments in a controlled environment with stable temperature and humidity.
Material incompatibility observed (e.g., corrosion, discoloration). 1. Chemical Reactivity: this compound solution may be incompatible with certain materials.Consult material compatibility charts for amphoteric surfactants. Test the disinfectant on a small, inconspicuous area of the material before widespread use.
2. Prolonged Contact Time or High Concentration: Excessive contact time or concentration can damage sensitive materials.Use the minimum effective contact time and concentration required for disinfection. Rinse surfaces with sterile water after the contact time has elapsed, if appropriate for the experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration and contact time for this compound for general bactericidal efficacy?

A1: A starting concentration of 0.1% this compound with a contact time of 5 to 10 minutes is generally recommended for effective disinfection against a broad spectrum of bacteria.[1] However, for more sensitive organisms, a concentration of 0.01% for as little as 30 seconds may be sufficient.[1]

Q2: How does the presence of organic matter affect the performance of this compound?

A2: Organic matter, such as blood, serum, or soil, can significantly reduce the efficacy of this compound by binding to the active ingredient and preventing it from reaching the microorganisms. It is crucial to pre-clean surfaces thoroughly before disinfection.

Q3: Can I use tap water to dilute this compound?

A3: It is not recommended. Tap water can contain minerals (hardness) that may interfere with the disinfectant's activity. For consistent and reliable results, always use sterile deionized or distilled water to prepare your working solutions.

Q4: How can I be sure that the this compound is neutralized before I culture the surviving microorganisms?

A4: A neutralization confirmation assay is essential. This involves demonstrating that the neutralizing solution effectively inactivates the disinfectant without being toxic to the microorganisms. This ensures that the observed lack of growth is due to the disinfectant's action and not residual inhibition in the recovery medium.

Q5: Is this compound effective against bacterial spores?

A5: Amphoteric surfactants like this compound generally exhibit limited sporicidal activity. For effective elimination of bacterial spores, longer contact times, higher concentrations, or the use of a dedicated sporicide may be required.

Quantitative Data Summary

The following table summarizes the bactericidal efficacy of this compound (Tego-51) against various microorganisms at different concentrations and contact times.

Microorganism Concentration (%) Contact Time Efficacy (Log Reduction) Reference
Most clinically isolated bacteria0.0130 seconds> 4 (Complete kill)[1]
Proteus mirabilis0.012 minutes> 4 (Complete kill)[1]
Proteus mirabilis0.0058 minutes> 4 (Complete kill)[1]
Bacillus subtilis0.0058 minutes> 4 (Complete kill)[1]
Helicobacter pylori0.00530 seconds> 4 (Complete kill)[1]
Nontuberculous mycobacteria0.515 minutesNot specified[2]

Note: The data is based on studies using Tego-51, where Dodicin is the active ingredient. Efficacy may vary based on the specific strain, temperature, and presence of organic load.

Experimental Protocols

Quantitative Suspension Test for Bactericidal Activity

This protocol is adapted from standard European Norms (e.g., EN 13727) to determine the bactericidal efficacy of this compound in suspension.

a. Materials:

  • This compound

  • Sterile deionized water

  • Test bacterial strain (e.g., Staphylococcus aureus ATCC 6538, Pseudomonas aeruginosa ATCC 15442)

  • Appropriate bacterial culture medium (e.g., Tryptic Soy Broth, Tryptic Soy Agar)

  • Validated neutralizing solution (e.g., Letheen Broth, D/E Neutralizing Broth)

  • Sterile test tubes and pipettes

  • Water bath or incubator set to the desired temperature (e.g., 20°C)

  • Vortex mixer

  • Stopwatch

b. Procedure:

  • Prepare Test Organism Suspension: Culture the test bacteria to a logarithmic growth phase. Harvest the cells by centrifugation, wash with sterile saline, and resuspend to achieve a final concentration of approximately 1.5 x 10⁸ to 5.0 x 10⁸ CFU/mL.

  • Prepare this compound Solutions: Prepare a range of concentrations of this compound in sterile deionized water.

  • Test Procedure:

    • Pipette 9.0 mL of the this compound solution into a sterile test tube and equilibrate to the test temperature.

    • At time zero, add 1.0 mL of the test organism suspension to the disinfectant solution. Immediately start the stopwatch and mix thoroughly using a vortex mixer.

    • At the desired contact times (e.g., 30 seconds, 1, 2, 5, 10 minutes), transfer 1.0 mL of the mixture into a tube containing 9.0 mL of neutralizing solution. Mix thoroughly.

  • Enumeration of Survivors:

    • Perform serial ten-fold dilutions of the neutralized sample in a suitable diluent.

    • Plate 1.0 mL of appropriate dilutions onto agar plates in duplicate.

    • Incubate the plates at the optimal temperature for the test organism for 24-48 hours.

  • Calculation:

    • Count the number of colonies on the plates.

    • Calculate the number of surviving organisms per mL (CFU/mL) in the original test mixture.

    • Determine the log reduction by comparing the initial count of the bacterial suspension to the number of survivors after disinfection. A log reduction of ≥ 5 is typically required for a product to be considered bactericidal.

Carrier Test for Surface Disinfection Efficacy

This protocol is a generalized method based on standards like AOAC Use-Dilution Test to evaluate the performance of this compound on a non-porous surface.

a. Materials:

  • Sterile carriers (e.g., stainless steel discs, glass slides)

  • This compound solution

  • Test organism suspension (prepared as in the suspension test)

  • Neutralizing broth in sterile tubes

  • Sterile culture medium

  • Incubator

b. Procedure:

  • Inoculate Carriers: Aseptically place carriers into a suspension of the test organism for a set period.

  • Dry Carriers: Remove the carriers and dry them in a sterile environment (e.g., a biosafety cabinet or incubator) for a specified time until the inoculum is visibly dry.

  • Expose to Disinfectant: Immerse the inoculated, dried carriers into the this compound solution for the predetermined contact time.

  • Neutralize: After the contact time, aseptically transfer each carrier to a tube containing neutralizing broth.

  • Incubate and Observe: Incubate the tubes at the optimal temperature for the test organism for 48 hours.

  • Interpretation: Observe the tubes for turbidity, which indicates microbial growth. The absence of growth signifies effective disinfection. The number of carriers showing no growth out of the total tested is recorded.

Visualizations

Experimental_Workflow_Suspension_Test cluster_prep Preparation cluster_test Testing cluster_analysis Analysis org_prep Prepare Test Organism Suspension mix Mix Organism and Disinfectant org_prep->mix dis_prep Prepare Dodicin Hydrochloride Solution dis_prep->mix contact Incubate for Contact Time mix->contact Start Timer neutralize Neutralize Disinfectant contact->neutralize End Contact Time plate Plate Serial Dilutions neutralize->plate incubate Incubate Plates plate->incubate count Count Colonies and Calculate Log Reduction incubate->count

Caption: Workflow for the quantitative suspension test.

Signaling_Pathway_Disruption Dodicin This compound (Amphoteric Surfactant) Membrane Bacterial Cell Membrane Dodicin->Membrane Interacts with Proteins Membrane Proteins Dodicin->Proteins Denatures Membrane->Proteins Permeability Increased Membrane Permeability Membrane->Permeability Denaturation Protein Denaturation Proteins->Denaturation Leakage Leakage of Intracellular Components (Ions, ATP, Nucleic Acids) Permeability->Leakage Disruption Disruption of Metabolic Processes Leakage->Disruption Inactivation Enzyme Inactivation Denaturation->Inactivation Inactivation->Disruption Death Cell Death Disruption->Death

Caption: Mechanism of action of this compound.

References

Troubleshooting persistent contamination with Dodicin hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dodicin hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in a laboratory setting?

This compound, often found in disinfectant solutions like Tego 51, is a microbicidal amphoteric surfactant.[1][2][3] Its primary application in a laboratory is as a broad-spectrum disinfectant against gram-positive and gram-negative bacteria, fungi, and some viruses.[3][4][5] It is used for disinfecting surfaces, equipment, and for sanitizing the air.[3][5][6]

Q2: What is the proposed mechanism of action for this compound?

As an amphoteric surfactant, this compound's antimicrobial activity is attributed to its ability to disrupt microbial cell membranes. This leads to the loss of cellular integrity and leakage of cytoplasmic contents, ultimately resulting in cell death.

Q3: What are the recommended working concentrations and contact times for this compound solutions?

Recommendations can vary based on the specific application and the level of contamination. Always refer to the manufacturer's instructions for the specific product you are using. General guidelines are summarized in the table below.

Q4: Is this compound corrosive to laboratory surfaces?

Unlike chlorine and alkaline-based disinfectants, this compound is generally not corrosive to wood and metal surfaces.[3][5]

Q5: Can this compound be used in the presence of organic material?

This compound is known to remain active in the presence of dirt and proteinaceous material.[3] However, for effective disinfection, it is always recommended to clean surfaces of heavy organic loads before applying the disinfectant.

Troubleshooting Guides

This section addresses specific issues that may arise when using this compound in your experiments.

Issue 1: Persistent Microbial Contamination Despite Regular Disinfection

Possible Cause 1: Incorrect Concentration or Contact Time

  • Solution: Ensure that the this compound solution is prepared to the recommended concentration and is applied for the appropriate contact time. Refer to the tables below for guidance. For heavy contamination or resistant organisms, a higher concentration or longer contact time may be necessary. A study on Tego-51 recommended a concentration greater than 0.1% for effective hospital disinfection.[4]

Possible Cause 2: Presence of Biofilms

  • Solution: Biofilms can protect microorganisms from disinfectants. Physically scrub surfaces to disrupt biofilms before applying this compound.

Possible Cause 3: Inadequate Coverage

  • Solution: Ensure that the disinfectant solution thoroughly covers the entire surface to be decontaminated. For complex equipment, disassembly may be required. For airborne contamination, consider fogging with a 2% solution after pre-wetting surfaces with a 1% solution.[3][5]

Issue 2: Observed Cytotoxicity or Altered Cell Behavior in Cell Cultures

Possible Cause 1: Residual this compound on Surfaces or in Equipment

  • Solution: this compound, as a surfactant, can leave a residue. After disinfection, thoroughly rinse surfaces and equipment that will come into contact with cells with sterile, high-purity water (e.g., cell culture grade water) to remove any residual disinfectant.

Possible Cause 2: Use of Contaminated Reagents or Media

  • Solution: If you suspect your reagents or media are contaminated, discard them and use a fresh, sterile stock. Do not attempt to "rescue" contaminated cultures with this compound as this can introduce confounding variables into your experiments.

Issue 3: Suspected Interference with Downstream Assays (e.g., PCR, ELISA, Sequencing)

Possible Cause: Residual this compound in Samples

  • Background: While specific data on this compound's interference with these assays is limited, surfactants, in general, can interfere with enzymatic reactions and binding assays. Residual this compound could potentially denature enzymes (like DNA polymerase in PCR) or interfere with antibody-antigen binding in ELISA.

  • Solution:

    • Thorough Rinsing: As mentioned above, ensure all labware is thoroughly rinsed with high-purity water after disinfection.

    • Sample Purity: When working with cell lysates or other biological samples, ensure that the purification methods used would effectively remove a surfactant like this compound.

    • Controls: If you suspect interference, run appropriate controls. For example, in a PCR experiment, you could spike a known negative control with a very dilute, sterile-filtered solution of this compound to see if it causes inhibition.

Data Presentation

Table 1: Recommended Concentrations and Contact Times for this compound (Tego 51)

ApplicationRecommended ConcentrationMinimum Contact TimeSource
Surface Disinfection (General)2%20 minutes[3]
Fogging (Pre-wetting)1%N/A[3]
Fogging (Application)2%Until dew point is reached[3]
Hospital Disinfection (Recommended)> 0.1%Varies by organism[4]

Table 2: Bactericidal Efficacy of Tego 51 at Various Concentrations and Contact Times

ConcentrationTime to Eradicate Most Bacterial StrainsTime to Eradicate Proteus mirabilisTime to Eradicate Bacillus subtilisTime to Eradicate Helicobacter pyloriSource
0.01%30 seconds2 minutesNot specifiedNot specified[4]
0.005%Not specified8 minutes8 minutes30 seconds[4]

Experimental Protocols

Protocol 1: General Surface Decontamination
  • Preparation: Prepare a fresh 2% solution of this compound (e.g., from a Tego 51 stock solution) in water.

  • Pre-cleaning: For heavily soiled surfaces, pre-clean with a suitable detergent to remove organic load.

  • Application: Apply the 2% this compound solution to the surface using a mop, sponge, or cloth, ensuring the entire surface is wetted.[3]

  • Contact Time: Allow the disinfectant to remain in contact with the surface for a minimum of 20 minutes.[3]

  • Rinsing: After the contact time, thoroughly rinse the surface with potable water.[3] For surfaces that will be in contact with cell cultures or sensitive assays, a final rinse with sterile, high-purity water is recommended.

  • Drying: Allow the surface to air dry completely or wipe dry with a sterile, non-shedding cloth.

Protocol 2: Quality Control - Testing for Residual Antimicrobial Activity (Zone of Inhibition Assay)

This protocol can be used to qualitatively assess for residual this compound on a surface.

  • Materials:

    • Agar plates with a lawn of a susceptible bacterial strain (e.g., E. coli).

    • Sterile swabs.

    • Sterile water or buffer.

    • The surface to be tested (post-decontamination and rinsing).

  • Procedure:

    • Moisten a sterile swab with sterile water or buffer.

    • Thoroughly swab the surface area you wish to test for residual this compound.

    • Gently streak the swab across the surface of the agar plate with the bacterial lawn.

    • Incubate the plate under appropriate conditions for the bacterial strain used.

  • Interpretation:

    • No Zone of Inhibition: If bacteria grow up to the streak line, it suggests that there is no significant antimicrobial residue on the surface.

    • Zone of Inhibition: If there is a clear area around the streak line where bacteria have not grown, this indicates the presence of residual this compound. Further rinsing of the surface is required.

Visualizations

logical_relationship cluster_troubleshooting Troubleshooting Persistent Contamination Start Persistent Contamination Identified Check_Concentration Verify Disinfectant Concentration & Contact Time Start->Check_Concentration Check_Biofilm Inspect for Biofilms Start->Check_Biofilm Check_Coverage Assess Application Coverage Start->Check_Coverage Remediate Implement Corrective Actions: - Adjust Concentration/Time - Mechanical Scrubbing - Ensure Full Coverage Check_Concentration->Remediate Check_Biofilm->Remediate Check_Coverage->Remediate Resolved Contamination Resolved Remediate->Resolved

Caption: Troubleshooting workflow for persistent contamination.

experimental_workflow cluster_protocol Surface Decontamination Protocol Prep Prepare 2% Dodicin Hydrochloride Solution PreClean Pre-clean Heavily Soiled Surfaces Prep->PreClean Apply Apply Solution to Surface PreClean->Apply Contact Allow 20-minute Contact Time Apply->Contact Rinse Rinse with Potable Water (and sterile water if needed) Contact->Rinse Dry Air Dry or Wipe Dry Rinse->Dry Done Surface Decontaminated Dry->Done signaling_pathway cluster_mechanism Proposed Mechanism of Action Dodicin This compound (Amphoteric Surfactant) Membrane Microbial Cell Membrane Dodicin->Membrane interacts with Disruption Membrane Disruption & Increased Permeability Membrane->Disruption leads to Leakage Leakage of Cytoplasmic Contents Disruption->Leakage Death Cell Death Leakage->Death

References

Effect of pH on Dodicin hydrochloride's antimicrobial efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the effect of pH on the antimicrobial efficacy of Dodicin hydrochloride. The information is curated for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of pH on the antimicrobial activity of this compound?

This compound is a cationic surfactant. For many cationic antimicrobial agents, their efficacy is influenced by pH. Generally, the antimicrobial activity of cationic compounds increases with a rise in pH. This is because a higher pH (more alkaline conditions) can increase the negative charge on the bacterial cell surface, leading to a stronger electrostatic interaction with the positively charged antimicrobial agent.

Q2: How does the charge of this compound change with pH?

This compound possesses amine groups, which are protonated at lower pH values, contributing to its positive charge. As the pH increases, these groups may become deprotonated. However, the overall cationic nature of the molecule is critical for its interaction with the negatively charged bacterial membrane. The optimal pH is one that balances the charge of the antimicrobial and the surface charge of the microbe.

Q3: Does the optimal pH for this compound's efficacy vary between different bacterial species?

Yes, the optimal pH for the activity of an antimicrobial agent can differ between bacterial species.[1] For instance, Gram-positive and Gram-negative bacteria have different cell wall compositions, which can affect their surface charge at a given pH. Therefore, the effect of pH on the efficacy of this compound may vary when tested against different microorganisms.

Q4: Can pH affect the stability of this compound solutions?

The stability of pharmaceutical compounds can be pH-dependent.[2] Extreme pH values, either highly acidic or highly alkaline, can potentially lead to the degradation of the active molecule.[2] It is recommended to consult the manufacturer's specifications for the stable pH range of this compound solutions.

Troubleshooting Guide

Issue 1: Reduced antimicrobial efficacy observed at a specific pH.

  • Possible Cause 1: Suboptimal pH for the target microorganism. The antimicrobial efficacy of this compound is pH-dependent and can vary for different bacteria.[1] The selected pH may be outside the optimal range for the specific bacterial strain you are testing.

  • Troubleshooting Steps:

    • Review the literature for the known effects of pH on the antimicrobial class to which this compound belongs (cationic surfactants).

    • Perform a pH optimization study by testing the antimicrobial activity across a range of pH values to determine the optimal pH for your specific experimental conditions and target organism.

Issue 2: Precipitation of this compound in the experimental setup.

  • Possible Cause 1: pH-induced solubility issues. The solubility of this compound might be affected by the pH of the medium. Changes in pH can alter the ionization state of the molecule, potentially leading to precipitation.[2]

  • Troubleshooting Steps:

    • Visually inspect the test solutions for any signs of precipitation after pH adjustment.

    • Determine the solubility of this compound at different pH values before conducting antimicrobial assays.

    • Consider using a different buffering system that is known to be compatible with this compound.

Issue 3: Inconsistent results between experimental replicates.

  • Possible Cause 1: Poor pH control. Small variations in the pH of the growth medium between replicates can lead to significant differences in the observed antimicrobial efficacy.

  • Troubleshooting Steps:

    • Ensure that the pH of the medium is accurately measured and adjusted for each replicate.

    • Use a calibrated pH meter and high-quality buffers.

    • Verify the stability of the pH of your medium throughout the incubation period.

Data Summary

The following table summarizes hypothetical data on the Minimum Inhibitory Concentration (MIC) of this compound against Staphylococcus aureus (a Gram-positive bacterium) and Pseudomonas aeruginosa (a Gram-negative bacterium) at various pH levels. This data is for illustrative purposes to demonstrate the potential effect of pH.

pHStaphylococcus aureus MIC (µg/mL)Pseudomonas aeruginosa MIC (µg/mL)
5.064128
6.03264
7.01632
8.0816
9.0816

Experimental Protocols

Determining the Minimum Inhibitory Concentration (MIC) of this compound at Various pH Levels

This protocol is based on the broth microdilution method.[3]

1. Preparation of pH-Adjusted Growth Media: a. Prepare the desired liquid growth medium (e.g., Mueller-Hinton Broth). b. Aliquot the medium into separate sterile containers for each pH value to be tested. c. Adjust the pH of each aliquot to the target value (e.g., 5.0, 6.0, 7.0, 8.0, 9.0) using sterile solutions of HCl or NaOH. d. Sterilize the pH-adjusted media by filtration.

2. Preparation of this compound Stock Solution: a. Prepare a concentrated stock solution of this compound in a suitable sterile solvent.

3. Preparation of Bacterial Inoculum: a. Culture the test organism overnight on an appropriate agar plate. b. Prepare a bacterial suspension in sterile saline or broth, adjusting the turbidity to a 0.5 McFarland standard. c. Dilute the standardized suspension to achieve the final desired inoculum concentration in the microplate wells.

4. Broth Microdilution Assay: a. In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in the pH-adjusted media. b. Add the diluted bacterial inoculum to each well. c. Include positive controls (wells with bacteria and no antimicrobial) and negative controls (wells with medium only) for each pH. d. Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

5. Determination of MIC: a. After incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[4]

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase prep_media Prepare pH-Adjusted Growth Media serial_dilution Perform Serial Dilutions in Microplate prep_media->serial_dilution prep_dodicin Prepare this compound Stock prep_dodicin->serial_dilution prep_inoculum Prepare Bacterial Inoculum inoculation Inoculate Wells with Bacteria prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate Microplate inoculation->incubation read_results Visually Inspect for Growth incubation->read_results determine_mic Determine MIC read_results->determine_mic final_result final_result determine_mic->final_result Final MIC Value

Caption: Experimental workflow for determining the MIC of this compound at different pH values.

signaling_pathway cluster_environment Extracellular Environment cluster_interaction Interaction cluster_effect Cellular Effect cluster_ph pH Influence dodicin This compound (+) attraction Electrostatic Attraction dodicin->attraction bacterial_membrane Bacterial Cell Membrane (-) bacterial_membrane->attraction binding Binding to Membrane attraction->binding disruption Membrane Disruption binding->disruption lysis Cell Lysis disruption->lysis ph_node Increasing pH ph_node->bacterial_membrane Increases Negative Charge ph_node->attraction Enhances Attraction

Caption: Hypothetical mechanism of pH influence on this compound's antimicrobial action.

References

Technical Support Center: Dodicin Hydrochloride Residue Management

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dodicin hydrochloride. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the effective removal of this compound residue from laboratory surfaces.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments involving this compound.

ProblemPossible Cause(s)Recommended Solution(s)
Visible residue or sticky surfaces after cleaning. - Ineffective cleaning agent. - Insufficient contact time with the cleaning agent. - Use of incompatible materials (e.g., cotton gauze) that absorb the active ingredients of the cleaning agent.[1]- Use a recommended cleaning agent such as 70% isopropyl alcohol or 70% ethanol. - Ensure the cleaning agent remains on the surface for a sufficient contact time (e.g., 10-15 minutes). - Use non-absorbent materials like lint-free cloths for wiping.[1]
Inconsistent experimental results after cleaning. - Lingering this compound residue may be interfering with subsequent experiments. - Cross-contamination from inadequately cleaned surfaces.- Implement a validated cleaning protocol. - Perform a final rinse with sterile deionized water to remove any remaining traces of the cleaning agent or this compound.
Microbial contamination persists despite using this compound as a disinfectant. - The concentration of this compound used is too low. - The contact time of the disinfectant is insufficient. - The presence of organic matter is neutralizing the disinfectant.- Verify the concentration of the this compound solution. - Ensure the disinfectant remains on the surface for the recommended contact time. - Pre-clean surfaces to remove organic debris before applying the disinfectant.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in the lab?

This compound is a quaternary ammonium compound (QAC) with broad-spectrum antimicrobial activity.[2] It is commonly used as a disinfectant and sanitizer in laboratory settings to control microbial contamination on surfaces. It is effective against a wide range of bacteria and fungi.

Q2: What are the best cleaning agents for removing this compound residue?

Based on studies of similar quaternary ammonium compounds, the following cleaning agents are recommended for the removal of this compound residue:

  • 70% Isopropyl Alcohol: Effective at reducing QAC residues. An isopropyl alcohol-based QAC sanitizer was shown to be effective in reducing Salmonella and E. coli O157:H7 populations to below the limit of detection on surfaces after a 48-hour incubation period.[3][4]

  • 70% Ethanol: Another effective alcohol-based solvent for removing QAC residues. However, due to its rapid evaporation, ensuring sufficient contact time can be challenging.[1][5]

  • Deionized Water: Can be used as a final rinse to remove residual cleaning agents and any remaining traces of this compound.

Q3: Is there a standardized protocol for cleaning this compound spills?

  • Containment: Isolate the spill area.

  • Absorption: Use absorbent pads to soak up the spill.

  • Initial Cleaning: Clean the area with a detergent solution.

  • Disinfection/Decontamination: Apply a suitable cleaning agent (e.g., 70% isopropyl alcohol).

  • Final Rinse: Rinse the area with deionized water.

  • Disposal: Dispose of all contaminated materials as hazardous waste.

Q4: How can I verify that this compound residue has been completely removed?

Surface residue analysis can be performed using analytical techniques such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). This method is highly sensitive and can detect and quantify trace amounts of quaternary ammonium compounds on surfaces.

Quantitative Data on Cleaning Efficacy

The following table summarizes the effectiveness of different cleaning agents against quaternary ammonium compounds, which can be used as a proxy for this compound.

Cleaning AgentSurface TypeContaminantLog ReductionReference
Isopropyl Alcohol-based QAC Sanitizer (58.6% Isopropyl Alcohol)Almond Huller-Sheller DustSalmonella>6.0 log CFU/g[4]
70% Isopropyl AlcoholStainless SteelStaphylococcus aureus5.3% survivalA study on the effect of isopropyl alcohol percentage in disinfectants on bacteria killing character.
70% EthanolPeanut and Pistachio ShellsListeria monocytogenesSignificant reduction[3]
Aqueous QAC SanitizerPeanut and Pistachio ShellsSalmonella and E. coli O157:H7No immediate effect[3]

Experimental Protocols

Protocol for Evaluating the Efficacy of a Disinfectant Containing this compound

This protocol is adapted from standard disinfectant efficacy tests.

Objective: To determine the bactericidal efficacy of a this compound-based disinfectant on a common laboratory surface.

Materials:

  • This compound solution (at desired concentration)

  • Sterile stainless steel coupons (1x1 cm)

  • Bacterial culture (e.g., Staphylococcus aureus ATCC 6538)

  • Neutralizing broth

  • Tryptic Soy Agar (TSA) plates

  • Sterile pipettes and spreaders

  • Incubator

Methodology:

  • Inoculum Preparation: Prepare a suspension of S. aureus in sterile saline to a concentration of approximately 1 x 10⁸ CFU/mL.

  • Surface Contamination: Pipette 10 µL of the bacterial suspension onto the center of each sterile stainless steel coupon and let it air dry in a biological safety cabinet.

  • Disinfectant Application: Apply 50 µL of the this compound solution to the dried inoculum on each coupon.

  • Contact Time: Allow the disinfectant to remain in contact with the surface for a predetermined time (e.g., 5, 10, and 15 minutes).

  • Neutralization: After the contact time, transfer each coupon to a tube containing 10 mL of neutralizing broth to inactivate the disinfectant. Vortex for 30 seconds.

  • Enumeration: Perform serial dilutions of the neutralizing broth and plate 100 µL of each dilution onto TSA plates.

  • Incubation: Incubate the TSA plates at 37°C for 24-48 hours.

  • Data Analysis: Count the colonies on the plates and calculate the log reduction in CFU/mL compared to a control coupon treated with sterile water instead of the disinfectant.

Protocol for Quantifying this compound Residue on a Laboratory Surface

This protocol is based on EPA methods for analyzing QAC residues.

Objective: To quantify the amount of this compound residue remaining on a stainless steel surface after cleaning.

Materials:

  • This compound solution

  • Stainless steel coupons (10x10 cm)

  • Cleaning agents: 70% Isopropyl Alcohol, 70% Ethanol, Deionized Water

  • Sterile, lint-free cloths

  • Sterile swabs

  • Extraction solvent (e.g., methanol)

  • HPLC-MS/MS system

Methodology:

  • Surface Application: Apply a known amount of this compound solution evenly onto the stainless steel coupons and allow them to dry.

  • Cleaning Procedure:

    • Group 1: Wipe the coupon with a lint-free cloth soaked in 70% Isopropyl Alcohol.

    • Group 2: Wipe the coupon with a lint-free cloth soaked in 70% Ethanol.

    • Group 3: Wipe the coupon with a lint-free cloth soaked in Deionized Water.

  • Residue Sampling: Swab the entire surface of each cleaned coupon with a swab moistened with the extraction solvent.

  • Extraction: Place the swab head into a vial containing a known volume of the extraction solvent and vortex to extract the residue.

  • Analysis: Analyze the extract using a validated HPLC-MS/MS method to determine the concentration of this compound.

  • Data Analysis: Calculate the percentage of this compound residue remaining on the surface for each cleaning agent.

Visualizations

Antimicrobial_Mechanism_of_Action cluster_dodicin This compound cluster_membrane Bacterial Cell Membrane cluster_effects Cellular Effects Dodicin This compound (Quaternary Ammonium Compound) Membrane Phospholipid Bilayer Dodicin->Membrane Binds to and intercalates into the membrane Disruption Membrane Disruption & Permeability Increase Membrane->Disruption Disrupts lipid packing Leakage Leakage of Intracellular Components Disruption->Leakage Death Cell Death Leakage->Death

Caption: Antimicrobial mechanism of this compound.

Disinfectant_Efficacy_Testing_Workflow A Prepare Bacterial Inoculum (e.g., S. aureus) B Contaminate Sterile Surface (Stainless Steel Coupon) A->B C Apply this compound Solution B->C D Incubate for Defined Contact Time C->D E Neutralize Disinfectant D->E F Enumerate Surviving Bacteria (Plate Counting) E->F G Calculate Log Reduction F->G

Caption: Disinfectant efficacy testing workflow.

References

Validation & Comparative

Dodicin Hydrochloride vs. Benzalkonium Chloride: A Comparative Guide for Laboratory Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate antimicrobial agent is a critical decision in the laboratory setting. This guide provides a detailed comparison of two such agents: dodicin hydrochloride and benzalkonium chloride, focusing on their antimicrobial efficacy, cytotoxicity, and mechanisms of action. While benzalkonium chloride is a well-characterized quaternary ammonium compound with a wealth of available data, this compound, an amphoteric surfactant, presents a more enigmatic profile with limited publicly accessible quantitative information.

This comparative analysis aims to equip laboratory professionals with the necessary information to make informed decisions regarding the use of these two compounds. The guide highlights the extensive experimental data available for benzalkonium chloride and underscores the data gap for this compound, a crucial consideration for research and development purposes.

Antimicrobial Efficacy: A Quantitative Comparison

The antimicrobial efficacy of a compound is paramount. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are key quantitative measures of this activity. While extensive data is available for benzalkonium chloride against a wide array of microorganisms, similar quantitative data for this compound is not readily found in peer-reviewed literature.

Table 1: Antimicrobial Activity of Benzalkonium Chloride

MicroorganismTypeMIC (mg/L)MBC (mg/L)Citation
Staphylococcus aureusGram-positive bacteria4045[1]
Listeria monocytogenesGram-positive bacteria3035[1]
Bacillus cereusGram-positive bacteria140160[1]
Streptococcus agalactiaeGram-positive bacteria0.78 - 6.250.78 - 12.50[2]
Escherichia coliGram-negative bacteria4045[1]
Pseudomonas aeruginosaGram-negative bacteria--
Salmonella typhimuriumGram-negative bacteria--
Candida albicansFungus--

Note: Data for this compound is not included due to the lack of publicly available, peer-reviewed quantitative studies. This compound is described as a disinfectant with broad antimicrobial activity[3]. One study on a product containing dodecyl-di(aminoethyl)-glycine (the active component of dodicin) showed that most tested bacterial and yeast strains were killed within 30 seconds of exposure to a 0.01% solution[4].

Cytotoxicity Profile: In Vitro Human Cell Line Data

Understanding the cytotoxic potential of an antimicrobial agent is crucial, especially in applications where it may come into contact with human tissues. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's cytotoxicity.

Table 2: Cytotoxicity of Benzalkonium Chloride in Human Cell Lines

Cell LineCell TypeIncubation TimeIC50 (µg/mL)Citation
H358Human Lung Epithelial30 min7.1[5]
H358Human Lung Epithelial24 h1.5[5]
Human Conjunctival FibroblastsHuman Conjunctival Fibroblasts-ATP production inhibited at 19 x 10-5%[6]
BEAS-2BHuman Bronchial Epithelial2 h~35[7]

Mechanism of Action

The mode of action of benzalkonium chloride is well-established and primarily involves the disruption of microbial cell membranes. As a cationic surfactant, it interacts with the negatively charged components of the cell membrane, leading to increased permeability, leakage of essential cellular contents, and ultimately cell death[8].

The precise molecular mechanism of action for this compound is not as extensively documented in publicly available literature. As an amphoteric surfactant, it is known to have disinfectant properties, suggesting it also likely interacts with and disrupts microbial cell membranes[3][4]. However, detailed studies on its specific molecular targets and downstream effects are not as prevalent as for benzalkonium chloride.

Experimental Protocols

To facilitate standardized comparison and further research, detailed protocols for key experiments are provided below.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol outlines the broth microdilution method for determining the MIC and MBC of an antimicrobial agent.

Materials:

  • Test compound (this compound or Benzalkonium chloride)

  • Bacterial or fungal strains

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Sterile pipette tips and pipettes

  • Incubator

  • Plate reader (optional, for turbidity measurement)

  • Sterile agar plates

Procedure:

  • Preparation of Antimicrobial Stock Solution: Prepare a stock solution of the test compound in a suitable solvent at a concentration at least 10 times the highest concentration to be tested.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the antimicrobial stock solution to the first well of each row to be tested.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard the final 100 µL from the last well.

  • Inoculum Preparation:

    • Grow the microbial culture overnight in the appropriate broth.

    • Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells of the microtiter plate.

  • Inoculation: Add 10 µL of the prepared inoculum to each well, including a positive control well (broth and inoculum, no antimicrobial) and a negative control well (broth only).

  • Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm (OD600) with a plate reader.

  • MBC Determination:

    • From the wells showing no visible growth (at and above the MIC), take a 10 µL aliquot and plate it onto a sterile agar plate.

    • Incubate the agar plates under appropriate conditions.

    • The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.

Cytotoxicity Assay (MTT Assay)

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the IC50 value of a compound on adherent human cell lines.

Materials:

  • Test compound (this compound or Benzalkonium chloride)

  • Adherent human cell line

  • Complete cell culture medium

  • Sterile 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Sterile pipette tips and pipettes

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from the wells and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation:

    • Calculate the percentage of cell viability for each concentration relative to the control wells.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • The IC50 value is the concentration of the compound that causes a 50% reduction in cell viability.

Visualizing Experimental Workflows and Mechanisms

To further clarify the processes described, the following diagrams illustrate the experimental workflow for comparing antimicrobial agents and the mechanism of action for benzalkonium chloride.

G cluster_0 Antimicrobial Efficacy Testing cluster_1 Cytotoxicity Testing cluster_2 Data Analysis & Comparison A Prepare Serial Dilutions of Dodicin HCl & Benzalkonium Chloride B Inoculate with Microbial Culture A->B C Incubate B->C D Determine MIC C->D E Plate on Agar D->E F Determine MBC E->F L Compare MIC/MBC Values F->L G Seed Human Cells H Treat with Serial Dilutions of Dodicin HCl & Benzalkonium Chloride G->H I Incubate H->I J Perform Viability Assay (e.g., MTT) I->J K Determine IC50 J->K M Compare IC50 Values K->M N Evaluate Overall Performance L->N M->N

Fig. 1: Experimental workflow for comparing antimicrobial agents.

G cluster_0 Benzalkonium Chloride (BAC) Interaction with Microbial Cell BAC Benzalkonium Chloride (Cationic Surfactant) Membrane Microbial Cell Membrane (Negatively Charged) BAC->Membrane Electrostatic Interaction Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Causes Leakage Leakage of Intracellular Components (Ions, ATP, Nucleic Acids) Disruption->Leakage Leads to Death Cell Death Leakage->Death Results in

Fig. 2: Mechanism of action of Benzalkonium Chloride.

Conclusion

This guide provides a comprehensive comparison of this compound and benzalkonium chloride for laboratory applications, based on currently available scientific literature. Benzalkonium chloride is a well-documented antimicrobial agent with a substantial body of evidence supporting its efficacy and defining its cytotoxic profile. In contrast, while this compound is recognized for its broad-spectrum antimicrobial properties, there is a notable absence of publicly accessible, quantitative data to allow for a direct, evidence-based comparison with other agents.

For researchers and professionals in drug development, this highlights a critical knowledge gap. While benzalkonium chloride offers a predictable performance based on extensive data, the use of this compound would necessitate rigorous in-house validation to establish its efficacy and safety for any specific application. This guide serves not only as a comparative resource but also as an indicator of areas where further research is warranted to fully characterize promising but less-studied antimicrobial compounds.

References

Dodicin Hydrochloride vs. Quaternary Ammonium Compounds: A Comparative Guide on Antimicrobial Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antimicrobial efficacy of Dodicin hydrochloride and widely used quaternary ammonium compounds (QACs). The information presented is based on available experimental data to assist researchers and professionals in making informed decisions for their applications.

Executive Summary

This compound and quaternary ammonium compounds (QACs) are both cationic surfactants with broad-spectrum antimicrobial activity. QACs, such as benzalkonium chloride, cetylpyridinium chloride, and didecyldimethylammonium chloride, are extensively used as disinfectants and antiseptics. Their primary mechanism of action involves the disruption of microbial cell membranes, leading to the leakage of intracellular components and cell death. This compound, a derivative of glycine, also exhibits significant antimicrobial properties, although it is less extensively studied in direct comparative assays against a wide array of QACs. This guide consolidates available data on their efficacy, mechanisms of action, and the experimental protocols used for their evaluation.

Data Presentation: Comparative Antimicrobial Efficacy

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for this compound and various QACs against a range of common microorganisms. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies. The data presented here is a collation from multiple sources to provide a comparative overview.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL against Bacteria

MicroorganismThis compoundBenzalkonium chloride (BAC)Cetylpyridinium chloride (CPC)Didecyldimethylammonium chloride (DDAC)
Staphylococcus aureus2 - 32[1]0.4 - 1.8[2]2[3]0.4 - 1.8[2]
Escherichia coli>32[1]1.8[2]16[3]1.8[2]
Pseudomonas aeruginosa>32[1]1.8[2]64[3]>1000[4]

Table 2: Minimum Inhibitory Concentration (MIC) in µg/mL against Fungi

MicroorganismThis compoundBenzalkonium chloride (BAC)Cetylpyridinium chloride (CPC)Didecyldimethylammonium chloride (DDAC)
Candida albicansData not available1.560.78Data not available

Mechanism of Action and Signaling Pathways

Both this compound and QACs exert their antimicrobial effects primarily by targeting the microbial cell membrane.

Quaternary Ammonium Compounds (QACs): QACs are positively charged molecules that interact with the negatively charged components of the bacterial cell membrane, such as phospholipids and teichoic acids. This interaction disrupts the membrane's integrity, leading to several downstream effects:

  • Membrane Depolarization: The influx of QAC molecules disrupts the electrochemical gradient across the membrane.

  • Leakage of Intracellular Components: The compromised membrane allows for the leakage of essential ions (e.g., K+), metabolites, and macromolecules like RNA and proteins.

  • Inhibition of Cellular Processes: The disruption of the membrane and loss of essential components inhibit vital cellular processes, including ATP synthesis.

  • Induction of Cell Death Pathways: In some cases, the cellular stress caused by membrane damage can trigger programmed cell death-like responses in bacteria.

QAC_Mechanism QAC Quaternary Ammonium Compound (QAC) CellMembrane Bacterial Cell Membrane (- charge) QAC->CellMembrane Electrostatic Interaction MembraneDisruption Membrane Disruption & Permeabilization CellMembrane->MembraneDisruption Leakage Leakage of K+ ions, metabolites, RNA, proteins MembraneDisruption->Leakage Depolarization Membrane Depolarization MembraneDisruption->Depolarization CellDeath Cell Lysis and Death Leakage->CellDeath ATP_Depletion ATP Depletion Depolarization->ATP_Depletion ATP_Depletion->CellDeath

This compound: While less extensively characterized, the mechanism of action for this compound is also understood to involve disruption of the bacterial cell membrane. As a cationic surfactant, it is presumed to interact with the negatively charged cell surface, leading to membrane destabilization and subsequent cell lysis. The detailed signaling pathways triggered by this compound are not as well-elucidated as those for QACs and represent an area for further research.

Dodicin_Mechanism Dodicin Dodicin hydrochloride BacterialCell Bacterial Cell (Negatively charged surface) Dodicin->BacterialCell Adsorption MembraneInteraction Membrane Interaction BacterialCell->MembraneInteraction MembraneDamage Membrane Damage & Increased Permeability MembraneInteraction->MembraneDamage CellLysis Cell Lysis MembraneDamage->CellLysis

Experimental Protocols

The following are summaries of standard experimental protocols used to evaluate the antimicrobial efficacy of compounds like this compound and QACs.

Minimum Inhibitory Concentration (MIC) Test

This test determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Protocol: (Based on CLSI M07 guidelines)

    • Preparation of Antimicrobial Agent: A series of twofold dilutions of the test compound (this compound or QAC) is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

    • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific cell density (e.g., 5 x 10^5 colony-forming units (CFU)/mL).

    • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

    • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • Result Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity).

MIC_Workflow cluster_prep Preparation PrepAgent Prepare serial dilutions of antimicrobial agent Inoculation Inoculate microtiter plate wells PrepAgent->Inoculation PrepInoculum Prepare standardized microbial inoculum PrepInoculum->Inoculation Incubation Incubate at appropriate temperature and time Inoculation->Incubation Observation Observe for visible growth (turbidity) Incubation->Observation Result Determine MIC Observation->Result

Time-Kill Assay

This assay assesses the rate at which an antimicrobial agent kills a microbial population over time.

  • Protocol: (Based on ASTM E2315 guidelines)

    • Preparation: A standardized suspension of the test microorganism is prepared.

    • Exposure: The microbial suspension is added to a solution of the antimicrobial agent at a specific concentration. A control with no antimicrobial agent is also prepared.

    • Sampling: At predetermined time intervals (e.g., 0, 1, 5, 15, 30, and 60 minutes), an aliquot is removed from the test and control solutions.

    • Neutralization: The antimicrobial agent in the aliquot is immediately neutralized to stop its activity.

    • Enumeration: The number of viable microorganisms in each aliquot is determined by plating on a suitable agar medium and counting the resulting colonies after incubation.

    • Analysis: The log reduction in the number of viable microorganisms over time is calculated and plotted.

TimeKill_Workflow Start Start Mix Mix microbial suspension with antimicrobial agent Start->Mix Sample Take aliquot at specific time points Mix->Sample Neutralize Neutralize antimicrobial activity Sample->Neutralize t = 0, 1, 5... min Plate Plate on agar and incubate Neutralize->Plate Count Count viable colonies (CFU) Plate->Count Analyze Calculate log reduction vs. time Count->Analyze End End Analyze->End

Conclusion

Both this compound and quaternary ammonium compounds are effective antimicrobial agents that primarily act by disrupting bacterial cell membranes. The extensive data available for QACs demonstrate their broad-spectrum activity, although efficacy can vary between different QACs and against different microorganisms. While this compound shows promise as an effective disinfectant, there is a clear need for more direct comparative studies against a wider range of QACs to fully elucidate its relative efficacy. Future research should focus on standardized, side-by-side comparisons and further investigation into the detailed molecular mechanisms of this compound to better understand its potential applications in research and drug development.

References

A Comparative Guide to Surface Disinfection: Tego 51 vs. Glutaraldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a surface disinfectant is critical for maintaining aseptic conditions and ensuring the integrity of experimental outcomes. This guide provides an objective comparison of two commonly used disinfectants, Tego 51 and glutaraldehyde, focusing on their performance, mechanisms of action, and the experimental data supporting their efficacy.

Overview and Chemical Properties

Tego 51 , an amphoteric surfactant, is a mixture of dodecyldi(aminoethyl)glycine and dodecylaminopropyl glycine. Its unique chemical structure allows it to possess both anionic and cationic properties depending on the pH, contributing to its broad-spectrum antimicrobial activity. It is known for its cleaning properties and material compatibility.

Glutaraldehyde is a saturated dialdehyde that functions as a potent biocide through the alkylation of cellular components. It is widely recognized for its high-level disinfection and sterilization capabilities, particularly against a broad range of microorganisms, including bacterial spores.

Mechanism of Action

The antimicrobial efficacy of a disinfectant is intrinsically linked to its mechanism of action. Tego 51 and glutaraldehyde employ distinct pathways to inactivate microorganisms.

Tego 51: Disrupting the Cell Envelope

As an amphoteric surfactant, Tego 51's primary mode of action involves the disruption of the microbial cell membrane and wall. Its amphoteric nature allows it to interact with the charged components of the cell surface, leading to increased permeability and eventual cell lysis.

Tego51_Mechanism Tego51 Tego 51 (Amphoteric Surfactant) Microbe Microbial Cell Tego51->Microbe Adsorption CellSurface Cell Surface (Negative Charge) Microbe->CellSurface Membrane Cell Membrane CellSurface->Membrane Interaction with phospholipids & proteins Lysis Cell Lysis & Death Membrane->Lysis Increased Permeability & Disruption

Caption: Mechanism of action for Tego 51.

Glutaraldehyde: Cross-linking Cellular Components

Glutaraldehyde's biocidal activity stems from its ability to alkylate sulfhydryl, hydroxyl, carboxyl, and amino groups of proteins and nucleic acids.[1][2] This cross-linking inactivates essential enzymes and disrupts cellular functions, leading to microbial death.[1][2]

Glutaraldehyde_Mechanism Glutaraldehyde Glutaraldehyde Microbe Microbial Cell Glutaraldehyde->Microbe Penetration Proteins Proteins (Enzymes, Structural) Microbe->Proteins NucleicAcids Nucleic Acids (DNA, RNA) Microbe->NucleicAcids Inactivation Inactivation & Cross-linking Proteins->Inactivation Alkylation of -SH, -OH, -COOH, -NH2 NucleicAcids->Inactivation Alkylation Death Cell Death Inactivation->Death

Caption: Mechanism of action for Glutaraldehyde.

Antimicrobial Efficacy: A Data-Driven Comparison

While direct comparative studies between Tego 51 and glutaraldehyde are limited, the following tables summarize their antimicrobial efficacy based on available experimental data from various sources. It is important to note that the experimental conditions, such as the specific microbial strains, surface types, and presence of organic load, may vary between studies, impacting direct comparisons.

Tego 51: Bactericidal and Fungicidal Activity

Tego 51 exhibits broad-spectrum activity against vegetative bacteria and yeasts.[3]

MicroorganismConcentrationContact TimeLog ReductionReference
Most clinical bacterial isolates0.01%30 secondsEradicated[3]
Proteus mirabilis0.01%2 minutesEradicated[3]
Proteus mirabilis0.005%8 minutesEradicated[3]
Bacillus subtilis (vegetative)0.005%8 minutesEradicated[3]
Helicobacter pylori0.005%30 secondsEradicated[3]
Enveloped viruses (Influenza B, RSV, HSV-1)0.1% - 1%5 minutesInactivated[4]
Non-enveloped viruses (Adenovirus, Echovirus 30)1%30 minutesNot Inactivated[4]
Glutaraldehyde: High-Level Disinfection and Sporicidal Activity

Glutaraldehyde is a high-level disinfectant with proven efficacy against a wide range of microorganisms, including resistant bacterial spores.[1][4][5]

MicroorganismConcentrationContact TimeLog ReductionReference
Vegetative Bacteria>2% (alkaline)< 2 minutesEffective Kill
Mycobacterium tuberculosis>2% (alkaline)< 10 minutesEffective Kill
Fungi>2% (alkaline)< 10 minutesEffective Kill
Viruses>2% (alkaline)< 10 minutesEffective Kill
Bacillus and Clostridium spores>2% (alkaline)3 hoursEffective Kill
Mycobacterium spp.2%20 minutes> 5 log[6]
Bacillus subtilis spores2% (alkaline)4-5 hoursKilled[4]

Experimental Protocols

Detailed methodologies are crucial for interpreting and replicating experimental findings. The following sections outline typical protocols used to evaluate the efficacy of Tego 51 and glutaraldehyde.

Tego 51 Efficacy Testing Protocol (Suspension Test)

This protocol is based on a study evaluating the bactericidal and fungicidal activity of Tego 51 against clinical isolates.[3]

Tego51_Protocol Start Start PrepareCultures Prepare Microbial Cultures Start->PrepareCultures PrepareTego51 Prepare Tego 51 Dilutions (0.05%, 0.01%, 0.005%) Start->PrepareTego51 Expose Expose Microorganisms to Tego 51 PrepareCultures->Expose PrepareTego51->Expose Inoculate Inoculate into Growth Media Expose->Inoculate After 0.5, 1, 2, 4, 8, 16 min Incubate Incubate at 37°C for 48 hours Observe Observe for Microbial Growth Incubate->Observe Inoculate->Incubate End End Observe->End

Caption: Experimental workflow for Tego 51 efficacy testing.

Methodology:

  • Microorganism Preparation: Twenty-three strains of bacteria, including H. pylori, and one strain of yeast were cultured.[3]

  • Disinfectant Preparation: Tego 51 was diluted to concentrations of 0.05%, 0.01%, and 0.005%.[3]

  • Exposure: 0.01 mL of the microbial suspension was mixed with the Tego 51 solutions for various contact times (0.5, 1, 2, 4, 8, and 16 minutes).[3]

  • Neutralization and Culturing: After the specified contact time, the mixture was inoculated into appropriate growth media (Brain-Heart Infusion Broth, Sabouraud Dextrose Agar, or Wilkins-Chalgren Agar with 10% sheep blood).[3]

  • Incubation: The cultures were incubated at 37°C for 48 hours.[3]

  • Evaluation: The presence or absence of microbial growth was observed to determine the disinfectant's efficacy.[3]

Glutaraldehyde Efficacy Testing Protocol (Carrier Test for Instruments)

This protocol outlines a general procedure for evaluating the disinfection of instruments with glutaraldehyde.[7]

Glutaraldehyde_Protocol Start Start Clean Thoroughly Clean Instruments Start->Clean RinseDry Rinse and Dry Instruments Clean->RinseDry Immerse Immerse in Activated Glutaraldehyde Solution RinseDry->Immerse Contact Prescribed Contact Time (e.g., 45 min for HLD) Immerse->Contact Rinse Thoroughly Rinse with Sterile Water Contact->Rinse Dry Dry Instruments Rinse->Dry End End Dry->End

Caption: Experimental workflow for Glutaraldehyde instrument disinfection.

Methodology:

  • Pre-cleaning: Instruments are thoroughly cleaned with a detergent or enzyme cleaner to remove all bioburden.[7]

  • Rinsing and Drying: Instruments are rinsed with fresh tap water and thoroughly dried.[7]

  • Immersion: The instruments are fully immersed in an activated glutaraldehyde solution.[7]

  • Contact Time: The instruments remain in the solution for the prescribed time for high-level disinfection (e.g., 45 minutes) or sterilization (e.g., 10 hours).[7]

  • Rinsing: After immersion, the instruments are thoroughly rinsed with copious amounts of sterile water in three separate rinses of at least one minute each.[7]

  • Drying: The instruments are then dried before use or storage.

Summary and Recommendations

FeatureTego 51Glutaraldehyde
Chemical Class Amphoteric SurfactantAldehyde
Mechanism of Action Cell membrane disruptionAlkylation and cross-linking of proteins and nucleic acids
Spectrum of Activity Broad-spectrum bactericidal and fungicidal; effective against enveloped viruses.[3][4]Broad-spectrum bactericidal, virucidal, fungicidal, and sporicidal.[1]
Sporicidal Activity LimitedHigh
Contact Time Generally rapid for vegetative bacteria (seconds to minutes).[3]Longer contact times required for high-level disinfection and sterilization (minutes to hours).[7]
Material Compatibility Generally good, non-corrosive to many surfaces.[8]Can be corrosive to some metals with prolonged contact.
Safety Concerns Can cause skin and eye irritation.[8]Toxic, irritant to skin, eyes, and respiratory system; requires good ventilation.[9]
  • Tego 51 is a suitable choice for general surface disinfection in laboratory and research settings where rapid action against bacteria and fungi is required and material compatibility is a concern. Its detergent properties also aid in the cleaning process.[8]

  • Glutaraldehyde is the preferred option for high-level disinfection and sterilization of critical and semi-critical items, especially where sporicidal activity is necessary.[1] However, its use requires strict adherence to safety protocols due to its toxicity.[9]

The selection of the appropriate disinfectant should be based on a thorough risk assessment of the specific application, considering the types of microorganisms of concern, the materials to be disinfected, and the required level of microbial kill.

References

Amphoteric Surfactants as Biocides: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers, scientists, and drug development professionals on the biocidal efficacy of amphoteric surfactants, featuring comparative data, detailed experimental protocols, and visualizations of antimicrobial mechanisms.

Amphoteric surfactants, possessing both positive and negative charges, represent a versatile class of molecules with significant potential as biocidal agents. Their activity is pH-dependent, and they are noted for their low toxicity and compatibility with other surfactant types.[1][2][3][4] This guide provides a comparative analysis of their performance against various microorganisms, supported by experimental data, to aid in the research and development of new antimicrobial formulations.

Comparative Biocidal Efficacy of Amphoteric Surfactants

The biocidal performance of amphoteric surfactants is influenced by their chemical structure, particularly the length of their hydrophobic alkyl chain, and the nature of their hydrophilic headgroup. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of various amphoteric surfactants against a range of bacteria and fungi. Lower MIC and MBC values indicate higher biocidal efficacy.

Amphoteric Surfactant Microorganism Test Method MIC (mg/L) MBC (mg/L) Reference
N-Alkyl Betaines
C8 BetaineStaphylococcus aureusBroth Dilution>500-[5]
C10 BetaineStaphylococcus aureusBroth Dilution250-[5]
C12 BetaineStaphylococcus aureusBroth Dilution62.5-[5]
C14 BetaineStaphylococcus aureusBroth Dilution15.6-[5]
C16 BetaineStaphylococcus aureusBroth Dilution31.2-[5]
C18:1 Betaine (Oleyl)Staphylococcus aureusBroth Dilution15.6-[5]
C8 BetaineEscherichia coliBroth Dilution>500-[5]
C10 BetaineEscherichia coliBroth Dilution500-[5]
C12 BetaineEscherichia coliBroth Dilution125-[5]
C14 BetaineEscherichia coliBroth Dilution31.2-[5]
C16 BetaineEscherichia coliBroth Dilution62.5-[5]
C18:1 Betaine (Oleyl)Escherichia coliBroth Dilution31.2-[5]
Lauryl BetaineMalassezia restrictaBroth Dilution1500-3000-[4]
Lauryl BetaineCryptococcus neoformansBroth Dilution4.5-[4]
Cocamidopropyl BetaineMalassezia restrictaBroth Dilution75-1500-[4]
N-Alkyl-N,N-Dimethylamine Oxides
C8 Amine OxideStaphylococcus aureusBroth Dilution>500-[5]
C10 Amine OxideStaphylococcus aureusBroth Dilution125-[5]
C12 Amine OxideStaphylococcus aureusBroth Dilution31.2-[5]
C14 Amine OxideStaphylococcus aureusBroth Dilution7.8-[5]
C16 Amine OxideStaphylococcus aureusBroth Dilution15.6-[5]
C18:1 Amine Oxide (Oleyl)Staphylococcus aureusBroth Dilution7.8-[5]
C8 Amine OxideEscherichia coliBroth Dilution>500-[5]
C10 Amine OxideEscherichia coliBroth Dilution250-[5]
C12 Amine OxideEscherichia coliBroth Dilution62.5-[5]
C14 Amine OxideEscherichia coliBroth Dilution15.6-[5]
C16 Amine OxideEscherichia coliBroth Dilution31.2-[5]
C18:1 Amine Oxide (Oleyl)Escherichia coliBroth Dilution15.6-[5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the biocidal activity of amphoteric surfactants.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common procedure.

  • Preparation of Stock Solution: A stock solution of the amphoteric surfactant is prepared in a suitable solvent.

  • Serial Dilutions: A series of twofold dilutions of the stock solution is prepared in a 96-well microtiter plate containing a growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared and adjusted to a specific concentration (typically 5 x 10^5 CFU/mL for bacteria).

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Reading Results: The MIC is determined as the lowest concentration of the surfactant at which no visible growth (turbidity) is observed.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

  • Following MIC Determination: After the MIC is determined, an aliquot from each well showing no visible growth is subcultured onto an agar plate that does not contain the surfactant.

  • Incubation: The agar plates are incubated under appropriate conditions to allow for the growth of any surviving bacteria.

  • Reading Results: The MBC is the lowest concentration of the surfactant that results in a 99.9% reduction in the number of viable bacteria compared to the initial inoculum.[6][7][8]

Virucidal Suspension Test

This test evaluates the efficacy of a disinfectant against viruses in suspension.

  • Test Preparation: The amphoteric surfactant is prepared at the desired concentration. A suspension of the test virus is also prepared.

  • Exposure: The virus suspension is mixed with the surfactant solution and incubated for a specific contact time.

  • Neutralization: After the contact time, the mixture is immediately neutralized to stop the virucidal action.

  • Virus Titration: The remaining infectious virus is quantified by titration in a suitable cell culture system.

  • Calculation of Reduction: The reduction in viral titer is calculated by comparing the titer of the virus exposed to the surfactant with the titer of a control sample (virus exposed to a placebo). A log reduction of ≥ 4 is typically considered effective virucidal activity.

Visualizing the Mechanism of Action and Experimental Workflow

To better understand the processes involved in the biocidal action and testing of amphoteric surfactants, the following diagrams have been generated using the DOT language.

G cluster_workflow Experimental Workflow for Biocidal Efficacy Testing prep Preparation of Surfactant Stock Solution and Microbial Inoculum dilute Serial Dilution of Surfactant in Microtiter Plate prep->dilute virucidal_mix Mixing of Surfactant with Virus Suspension prep->virucidal_mix inoculate Inoculation of Wells with Microbial Suspension dilute->inoculate incubate Incubation under Controlled Conditions inoculate->incubate mic Determination of Minimum Inhibitory Concentration (MIC) incubate->mic mbc_subculture Subculture from Clear Wells onto Agar Plates mic->mbc_subculture mbc_incubate Incubation of Agar Plates mbc_subculture->mbc_incubate mbc Determination of Minimum Bactericidal Concentration (MBC) mbc_incubate->mbc virucidal_incubate Incubation for Defined Contact Time virucidal_mix->virucidal_incubate neutralize Neutralization of Virucidal Action virucidal_incubate->neutralize titrate Titration of Remaining Infectious Virus neutralize->titrate virucidal_result Determination of Viral Log Reduction titrate->virucidal_result

Caption: Experimental workflow for assessing biocidal efficacy.

G cluster_pathway Proposed Mechanism of Microbial Cell Membrane Disruption surfactant Amphoteric Surfactant Monomers adsorption Initial Electrostatic Adsorption to Membrane Surface surfactant->adsorption membrane Microbial Cell Membrane (Lipid Bilayer) insertion Insertion of Hydrophobic Tail into Lipid Bilayer adsorption->insertion disruption Disruption of Membrane Fluidity and Integrity insertion->disruption pore Formation of Pores/Channels disruption->pore leakage Leakage of Intracellular Components (Ions, ATP, etc.) pore->leakage death Cell Death leakage->death

Caption: Mechanism of microbial cell membrane disruption.

References

Dodicin Hydrochloride: A Comparative Analysis for Cleanroom Sanitation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, maintaining a sterile environment is paramount. This guide provides a comprehensive comparison of Dodicin hydrochloride with other common cleanroom disinfectants, supported by available experimental data and detailed protocols to aid in the validation of sanitation procedures.

This compound is an amphoteric surfactant-based disinfectant recognized for its broad-spectrum antimicrobial activity.[1] Its chemical nature allows it to possess both acidic and basic properties, contributing to its effectiveness against a range of microorganisms. To objectively evaluate its suitability for cleanroom sanitation, this guide will compare its performance characteristics with those of established alternatives, such as quaternary ammonium compounds (QACs), alcohols, and sporicidal agents like hydrogen peroxide and peracetic acid blends.

Performance Comparison of Cleanroom Disinfectants

The selection of a cleanroom disinfectant is a critical decision based on a variety of factors including its antimicrobial efficacy, required contact time, material compatibility, and the spectrum of activity against common cleanroom microbial isolates. The following tables summarize the performance of this compound, based on data from the closely related amphoteric surfactant Tego 2000, and other commonly used disinfectant classes.

Disinfectant Class Active Ingredient(s) Mechanism of Action Spectrum of Activity Typical Use Concentration
Amphoteric Surfactant This compoundDisrupts cell membranes and denatures proteins.Bactericidal, Fungicidal0.5 - 2.0% v/v
Quaternary Ammonium Compound (QAC) Benzalkonium chloride, etc.Cell membrane disruption.Bactericidal (especially Gram-positive), Fungicidal, Virucidal (enveloped viruses)0.2 - 0.8% v/v
Alcohol Isopropyl alcohol, EthanolDenatures proteins.Bactericidal, Fungicidal, Virucidal70% v/v
Sporicidal Agent Hydrogen peroxide, Peracetic acidOxidation of cellular components.Bactericidal, Fungicidal, Virucidal, SporicidalVaries by formulation

Efficacy Data: Log Reduction

A key performance indicator for a disinfectant is its ability to reduce the microbial bioburden on a surface, typically expressed as a log reduction. A 3-log reduction indicates a 99.9% reduction in the number of viable microorganisms. The following table presents efficacy data for an amphoteric surfactant (Tego 2000) against common cleanroom microorganisms on various surfaces.

Microorganism Surface Contact Time (minutes) Log Reduction
Bacillus subtilis (vegetative)Stainless Steel1>3
PVC1>3
Epoxy Coated Floor1>3
Pseudomonas aeruginosaStainless Steel1>3
PVC1>3
Epoxy Coated Floor1>3
Candida albicansStainless Steel1>3
PVC1>3
Epoxy Coated Floor1>3
Aspergillus brasiliensisStainless Steel15~3

Data based on studies of Tego 2000, a closely related amphoteric disinfectant.[2][3]

Material Compatibility

The compatibility of a disinfectant with common cleanroom materials is crucial to prevent corrosion, discoloration, or other damage.

Disinfectant Class Stainless Steel Acrylic PVC
Amphoteric Surfactant CompatibleGenerally CompatibleCompatible
Quaternary Ammonium Compound (QAC) CompatibleGenerally CompatibleCompatible
Alcohol CompatibleCan cause crazing/crackingGenerally Compatible
Sporicidal Agent (e.g., Hydrogen Peroxide/Peracetic Acid) Can be corrosive over timeCan cause crazingGenerally Compatible

It is always recommended to test disinfectants on a small, inconspicuous area of the material before widespread use.

Experimental Protocols

To ensure the validity and reproducibility of disinfectant efficacy testing, standardized protocols are essential. The following outlines a typical surface challenge test methodology.

Objective: To evaluate the bactericidal and fungicidal efficacy of a disinfectant on representative cleanroom surfaces.

Materials:

  • Test disinfectant (e.g., this compound solution)

  • Sterile coupons of cleanroom surfaces (e.g., 316L stainless steel, acrylic, PVC)

  • Cultures of challenge microorganisms (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans, Aspergillus brasiliensis)

  • Sterile neutralizer solution

  • Standard microbiological growth media (e.g., Tryptic Soy Agar, Sabouraud Dextrose Agar)

  • Sterile swabs, pipettes, and other laboratory equipment

Procedure:

  • Coupon Preparation: Clean and sterilize surface coupons.

  • Inoculation: Inoculate each coupon with a known population of a challenge microorganism and allow it to dry under sterile conditions.

  • Disinfectant Application: Apply the test disinfectant to the inoculated surface, ensuring complete coverage.

  • Contact Time: Allow the disinfectant to remain in contact with the surface for a specified time (e.g., 1, 5, 10 minutes).

  • Neutralization: After the contact time, neutralize the disinfectant's antimicrobial activity by applying a sterile neutralizer solution.

  • Microbial Recovery: Recover the surviving microorganisms from the coupon surface using a sterile swab or by rinsing the coupon.

  • Enumeration: Plate the recovered microorganisms onto appropriate growth media and incubate. Count the number of colony-forming units (CFUs).

  • Log Reduction Calculation: Calculate the log reduction by comparing the number of surviving microorganisms on the treated coupons to the initial inoculum count.

Visualizing Key Processes

To better understand the concepts involved in cleanroom sanitation and disinfectant validation, the following diagrams illustrate a typical disinfectant efficacy testing workflow and the general mechanism of action for surfactant-based disinfectants.

Disinfectant_Efficacy_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Prep_Coupons Prepare & Sterilize Surface Coupons Inoculate Inoculate Coupons Prep_Coupons->Inoculate Prep_Cultures Prepare Microbial Cultures Prep_Cultures->Inoculate Apply_Disinfectant Apply Disinfectant Inoculate->Apply_Disinfectant Contact_Time Observe Contact Time Apply_Disinfectant->Contact_Time Neutralize Neutralize Disinfectant Contact_Time->Neutralize Recover Recover Microbes Neutralize->Recover Incubate Incubate & Enumerate Recover->Incubate Calculate Calculate Log Reduction Incubate->Calculate

Disinfectant Efficacy Testing Workflow

Surfactant_Mechanism cluster_cell Bacterial Cell Cell_Wall Cell Wall Cell_Membrane Cell Membrane Disruption Membrane Disruption Cell_Membrane->Disruption Increased Permeability Cytoplasm Cytoplasm Surfactant Amphoteric Surfactant (Dodicin) Surfactant->Cell_Membrane Adsorption & Intercalation Leakage Leakage Disruption->Leakage Leakage of Cellular Contents Cell_Death Cell Death Leakage->Cell_Death Leads to

Mechanism of Amphoteric Surfactants

Conclusion

This compound, as an amphoteric surfactant, presents a viable option for cleanroom sanitation due to its broad-spectrum antimicrobial activity. While specific performance data for this compound is not extensively published, data from the closely related Tego 2000 suggests effective microbial control on various surfaces.[2][3] When selecting a disinfectant, it is crucial for facilities to conduct their own validation studies using representative surfaces and in-house microbial isolates to ensure efficacy under their specific environmental conditions. This guide provides the foundational information and methodologies to support such a validation process.

References

A Comparative Guide to Common Laboratory Disinfectants: Efficacy Against Key Contaminants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Maintaining a sterile working environment is paramount in scientific research and drug development to ensure the validity of experimental results and the safety of personnel. The selection of an appropriate disinfectant is a critical step in any contamination control strategy. This guide provides an objective comparison of four widely used classes of laboratory disinfectants: Quaternary Ammonium Compounds (QACs), Phenolic Compounds, Ethanol, and Sodium Hypochlorite (Bleach). The information presented is based on available experimental data to aid in the selection of the most suitable agent for your specific laboratory needs.

Comparative Efficacy of Common Laboratory Disinfectants

The following table summarizes the antimicrobial efficacy of the selected disinfectants against common laboratory contaminants. It is important to note that the effectiveness of a disinfectant can be influenced by several factors, including the concentration of the active ingredient, contact time, temperature, pH, and the presence of organic matter.

Disinfectant ClassTarget ContaminantConcentrationContact TimeEfficacy (Log Reduction/MIC)Reference
Quaternary Ammonium Compounds (QACs) Bacteria (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)1,000 - 20,000 ppm1 - 10 min~4-5 log reduction
Fungi (e.g., Aspergillus spp., Penicillium spp.)1 - 16 µg/mL (MIC)Not specifiedMIC values indicate inhibitory activity
MycoplasmaNot specifiedNot specifiedPoor efficacy reported in one study
Viruses (Enveloped, e.g., Herpes Simplex Virus)1:128 dilution30 secComplete inactivation
Viruses (Non-enveloped, e.g., Poliovirus)1:10 dilution30 secComplete inactivation
Phenolic Compounds Bacteria (e.g., Staphylococcus aureus, Salmonella choleraesuis)Use-dilutionNot specifiedEffective, but activity can be reduced by excess NaOH
Fungi (e.g., Aspergillus fumigatus, Candida albicans)Not specifiedNot specifiedFungicidal activity demonstrated
MycoplasmaNot specifiedNot specifiedData not readily available
Viruses (Enveloped, e.g., Herpes Simplex Virus)1:128 dilution30 secComplete inactivation
Viruses (Non-enveloped, e.g., Poliovirus)Not specified> 10 minIneffective in the presence of blood
Ethanol Bacteria (e.g., Staphylococcus aureus, Escherichia coli)70%10 secEffective against vegetative bacteria
Fungi (e.g., Cryptococcus neoformans)70%< 1 min (tissue phase)Effective
Mycoplasma70%5 minComplete inactivation
Viruses (Enveloped, e.g., Influenza, Herpes)60-80%Not specifiedPotent virucidal agent
Viruses (Non-enveloped, e.g., Hepatitis A)70%> 5 minEffective in suspension tests
Sodium Hypochlorite (Bleach) Bacteria (e.g., vegetative bacteria)5000 ppm (0.5%)1 minBroad-spectrum bactericidal activity
Fungi5000 ppm (0.5%)Not specifiedEffective against fungi
MycoplasmaNot specifiedNot specifiedData not readily available
Viruses (e.g., HIV)50 ppm (clean), 2500 ppm (dirty)2 min3-4 log reduction
Viruses (e.g., SARS-CoV-2)1,000 ppm10 min> 3 log reduction on surfaces

Note: The efficacy of disinfectants can be significantly reduced in the presence of organic matter (e.g., soil, blood). Always follow the manufacturer's instructions for use.

Mechanisms of Action

The antimicrobial activity of each disinfectant class is attributed to distinct mechanisms that target essential cellular structures and functions.

Disinfectant Mechanisms of Action cluster_qac Quaternary Ammonium Compounds cluster_phenolic Phenolic Compounds cluster_ethanol Ethanol cluster_hypochlorite Sodium Hypochlorite qac QACs qac_target Cell Membrane Disruption (Interaction with phospholipids) qac->qac_target phenolic Phenolics phenolic_target Cell Wall & Membrane Damage Protein Denaturation phenolic->phenolic_target ethanol Ethanol ethanol_target Protein Denaturation Membrane Solubilization ethanol->ethanol_target hypochlorite Bleach hypochlorite_target Oxidation of Proteins & Nucleic Acids Enzyme Inhibition hypochlorite->hypochlorite_target

Caption: Mechanisms of action for common laboratory disinfectants.

Experimental Protocols

Generalized Protocol for Surface Disinfectant Efficacy Testing (based on ASTM E1153)

This protocol outlines a general procedure for evaluating the efficacy of a disinfectant on a hard, non-porous surface.

Disinfectant Efficacy Testing Workflow start Start prep_culture Prepare standardized microbial culture start->prep_culture inoculate Inoculate sterile carriers (e.g., glass slides) prep_culture->inoculate dry Dry inoculated carriers in a controlled environment inoculate->dry apply_disinfectant Apply disinfectant to test carriers for a specified contact time dry->apply_disinfectant control Apply sterile buffer to control carriers dry->control neutralize Transfer carriers to a neutralizing solution apply_disinfectant->neutralize control->neutralize enumerate Enumerate surviving microorganisms (e.g., plate count) neutralize->enumerate calculate Calculate log reduction (Control vs. Test) enumerate->calculate end End calculate->end

Caption: Generalized workflow for surface disinfectant efficacy testing.

Key Steps:

  • Preparation of Microbial Inoculum: A standardized culture of the test organism (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) is prepared to a specific concentration.

  • Carrier Inoculation: Sterile carriers (e.g., glass or stainless steel slides) are inoculated with a defined volume of the microbial suspension and allowed to dry under controlled conditions.

  • Disinfectant Application: The test disinfectant is applied to the inoculated carriers for a predetermined contact time. Control carriers are treated with a sterile buffer.

  • Neutralization: After the contact time, the carriers are transferred to a neutralizing broth to stop the action of the disinfectant.

  • Enumeration: The number of viable microorganisms is determined by standard plating techniques (e.g., spread plating or pour plating) and incubation.

  • Calculation of Log Reduction: The log reduction in microbial numbers is calculated by comparing the number of viable organisms recovered from the test carriers to the control carriers. A significant log reduction (e.g., ≥3-log) typically indicates effective disinfection.

Protocol for Mycoplasma Contamination Testing

Routine testing for mycoplasma is crucial for cell culture laboratories. Several methods are available, with PCR-based assays and enzymatic methods being common for rapid detection.

Sample Preparation (for PCR or Enzymatic Assay):

  • Culture cells in antibiotic-free medium for at least 48 hours, allowing them to reach 80-90% confluency.

  • Collect 1-1.5 mL of the cell culture supernatant into a sterile microcentrifuge tube.

  • Centrifuge at 200 x g for 5 minutes to pellet any cells.

  • Transfer the supernatant to a new sterile tube. This supernatant is the sample for testing.

Enzymatic Method (e.g., MycoAlert™):

This method detects mycoplasmal enzymes.

  • Add the provided reagent to the cell culture supernatant sample.

  • Incubate for 5 minutes.

  • Measure the luminescence (Reading A).

  • Add the substrate and incubate for 10 minutes.

  • Measure the luminescence again (Reading B).

  • The ratio of Reading B to Reading A determines the presence of mycoplasma. A ratio greater than 1.2 is often considered positive or borderline.

Advantages and Disadvantages of Common Laboratory Disinfectants

Disinfectant ClassAdvantagesDisadvantages
Quaternary Ammonium Compounds (QACs) - Good cleaning properties- Non-corrosive to most surfaces- Relatively low toxicity and odor- Less effective against non-enveloped viruses, bacterial spores, and some fungi- Activity can be reduced by organic matter and hard water
Phenolic Compounds - Broad-spectrum efficacy against bacteria and enveloped viruses- Effective in the presence of organic matter- Can be corrosive to some surfaces- Strong, persistent odor- Can be absorbed through the skin and are toxic
Ethanol - Rapidly bactericidal and virucidal against enveloped viruses- Leaves no residue- Non-corrosive- Flammable- Ineffective against bacterial spores- Evaporates quickly, which may limit contact time- Less effective at concentrations below 60%
Sodium Hypochlorite (Bleach) - Broad-spectrum antimicrobial activity (bactericidal, fungicidal, virucidal)- Inexpensive and readily available- Corrosive to metals- Inactivated by organic matter- Unstable, especially when diluted (fresh solutions should be made daily)- Strong odor and can release toxic chlorine gas if mixed with acid or ammonia

Conclusion

The choice of a laboratory disinfectant should be based on a thorough risk assessment that considers the types of microorganisms being handled, the surfaces to be disinfected, and the safety of laboratory personnel. This guide provides a comparative overview to assist in this selection process. For critical applications, it is always recommended to validate the efficacy of the chosen disinfectant under the specific conditions of your laboratory. Regular monitoring and adherence to established cleaning and disinfection protocols are essential for maintaining a safe and controlled research environment.

Comparative Analysis of Sporicidal Efficacy: Dodicin Hydrochloride Versus Other Key Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the sporicidal activity of Dodicin hydrochloride against other commonly used sporicidal agents, including peracetic acid, glutaraldehyde, and sodium hypochlorite. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions on the selection of appropriate sporicidal agents for their specific applications.

Executive Summary

The selection of a sporicidal agent is critical in environments where the elimination of bacterial and fungal spores is paramount. This guide synthesizes available experimental data to compare the efficacy of this compound, an amphoteric surfactant, with established sporicidal agents. While data on this compound is less extensive in the public domain compared to other agents, this guide presents the available quantitative data and contextualizes it with the performance of peracetic acid, glutaraldehyde, and sodium hypochlorite under various experimental conditions.

Data Presentation: Sporicidal Activity Comparison

The following table summarizes the sporicidal efficacy of the selected agents based on available literature. It is important to note that direct comparisons can be challenging due to variations in experimental protocols, test organisms, and conditions.

AgentConcentrationTest OrganismContact TimeLog ReductionTest MethodReference
This compound (Tego 51) 2% (v/v)Bacillus subtilis subsp. spizizenii spores10 minutes>1 (elimination in 15 mins)Carrier Test[1]
2% (v/v)Aspergillus brasiliensis spores5 minutes>1 (elimination in ~7.5 mins)Carrier Test[1]
1% (v/v)Bacillus subtilis & Aspergillus brasiliensis spores20 minutes<1Carrier Test[1]
Peracetic Acid 4000 ppmClostridioides difficile (spores)15 seconds7Suspension Test[2]
1000 ppmClostridioides difficile (spores)1 minute>3Suspension Test[2]
1%Bacillus subtilis spores15 minutesSporicidal activity confirmedEN 17126:2019-01[3]
0.5%, 1.00%, 1.25%Bacillus cereus spores15 minutesSporicidal activity confirmed (dirty conditions)EN 17126:2019-01[3]
Glutaraldehyde 2% (Alkaline)Bacillus subtilis spores8-10 hoursEffective (0/60 carriers showed growth)AOAC Test[4]
2% (Acid)Bacillus subtilis spores10 hoursEffective (0/60 carriers showed growth)AOAC Test[4]
2%Clostridium sporogenes spores8-10 hoursEffective (1-2/60 carriers showed growth)AOAC Test[4]
2%Bacillus atropheas spores60 minutesEffective InactivationNot specified[5]
2%Geobacillus stearothermophilus spores30 minutesEffective InactivationNot specified[5]
Sodium Hypochlorite 0.25%Bacillus atropheas spores20 minutesEffective InactivationNot specified[5]
0.25%Geobacillus stearothermophilus spores30 minutesEffective InactivationNot specified[5]
6,000 ppmClostridioides difficile spores5 minutes5.65ASTM E2197-11 (modified)[6]
6,000 ppmBacillus amyloliquefaciens spores5 minutes5.69ASTM E2197-11 (modified)[6]
Hydrogen Peroxide 6%Bacillus subtilis spores6 hoursEffective (0/60 carriers showed growth)AOAC Test[4]
6%Clostridium sporogenes spores6 hoursEffective (0/60 carriers showed growth)AOAC Test[4]
35%Bacillus atropheas & Geobacillus stearothermophilus spores5 minutesEffective InactivationNot specified[5]

Experimental Protocols

Detailed methodologies are crucial for interpreting and replicating study findings. Below are summaries of the experimental protocols for some of the key experiments cited.

Disinfectant Validation Study of Tego 51 (this compound)[1]
  • Test Organisms: Bacillus subtilis subsp. spizizenii (ATCC 6633) and Aspergillus brasiliensis (ATCC 16404).

  • Carrier Material: Stainless steel coupons.

  • Inoculation: Coupons were inoculated with a spore suspension to achieve a bioburden of approximately 10^5 to 10^6 Colony Forming Units (CFU) per carrier.

  • Disinfectant Preparation: Tego 51 was diluted to 1% and 2% (v/v) concentrations.

  • Exposure: Inoculated carriers were immersed in the disinfectant solution for specified contact times (5, 10, and 20 minutes).

  • Neutralization: After exposure, the carriers were transferred to a neutralizing broth to inactivate the disinfectant.

  • Recovery and Incubation: The number of surviving spores was determined by plating the neutralized solution and incubating the plates.

  • Data Analysis: Log reduction was calculated by comparing the number of viable spores on the treated carriers to the initial inoculum count on control carriers.

AOAC Sporicidal Activity Test (e.g., for Glutaraldehyde and Hydrogen Peroxide)[3][4]
  • Test Organisms: Bacillus subtilis (e.g., ATCC 19659) and Clostridium sporogenes (e.g., ATCC 3584).

  • Carriers: Porcelain penicylinders and silk suture loops.

  • Inoculation: Carriers are inoculated with a standardized spore suspension (typically 1.0×10^5 to 1.0×10^6 spores per carrier).

  • Exposure: The inoculated carriers are exposed to the disinfectant at the manufacturer's specified use-dilution and contact time.

  • Neutralization and Subculture: After exposure, the carriers are transferred to a recovery medium containing a neutralizer.

  • Incubation: The recovery medium is incubated for 21 days.

  • Evaluation: The test is qualitative; failure is indicated by growth in the recovery medium. For a successful test, no growth should be observed in all or a specified majority of the replicates.

European Standard EN 17126: Quantitative Suspension Test[3][7]
  • Purpose: To evaluate the sporicidal activity of chemical disinfectants for use in the medical area.

  • Methodology: A suspension of bacterial spores is added to a prepared sample of the disinfectant under test. The mixture is maintained at a specified temperature for a defined period.

  • Interfering Substances: The test can be performed under "clean conditions" (e.g., 0.3 g/L bovine albumin) or "dirty conditions" (e.g., 3.0 g/L bovine albumin plus 3.0 mL/L erythrocytes) to simulate the presence of organic soil.

  • Neutralization and Enumeration: At the end of the contact time, an aliquot is taken, and the sporicidal action is immediately neutralized. The number of surviving spores is determined, and the reduction in viable counts is calculated.

  • Passing Criteria: A disinfectant must achieve at least a 4-log reduction in bacterial spores to meet the requirements of this standard.[7]

Mandatory Visualizations

Experimental Workflow for Sporicidal Efficacy Testing

The following diagram illustrates a generalized workflow for evaluating the sporicidal activity of a disinfectant using a carrier-based method, such as the AOAC Sporicidal Activity Test.

G cluster_prep Preparation cluster_test Testing Procedure cluster_analysis Analysis cluster_results Results Spore_Suspension Spore Suspension Preparation (e.g., B. subtilis) Inoculation Inoculation of Carriers (10^5-10^6 spores/carrier) Spore_Suspension->Inoculation Carrier_Prep Carrier Sterilization (e.g., Stainless Steel Coupons) Carrier_Prep->Inoculation Drying Drying of Inoculated Carriers Inoculation->Drying Exposure Exposure to Disinfectant (Specified Concentration & Time) Drying->Exposure Neutralization Transfer to Neutralizer Broth Exposure->Neutralization Recovery Recovery of Viable Spores (e.g., Plating, Filtration) Neutralization->Recovery Incubation Incubation of Plates/Broth Recovery->Incubation Enumeration Enumeration of Survivors (CFU) Incubation->Enumeration Log_Reduction Calculation of Log Reduction Enumeration->Log_Reduction

Caption: Generalized workflow for carrier-based sporicidal efficacy testing.

Mechanism of Action: Surfactant-Mediated Spore Inactivation

This compound is an amphoteric surfactant. While the precise molecular pathway of its sporicidal action is not extensively detailed in the available literature, the general mechanism for surfactant-based sporicidal activity involves the disruption of the spore's protective layers.

G Dodicin This compound (Amphoteric Surfactant) Spore_Coat Spore Outer Layers (Coat, Exosporium) Dodicin->Spore_Coat Adsorption & Interaction Damage Structural Damage & Permeabilization Spore_Coat->Damage Disruption Cortex Cortex Core Spore Core (DNA, Enzymes) Cortex->Core Exposure Inactivation Spore Inactivation Core->Inactivation Damage to Critical Components Damage->Cortex Increased Permeability

Caption: Postulated mechanism of this compound's sporicidal action.

References

Dodicin Hydrochloride and the Challenge of Biofilm: A Comparative Guide to Anti-Biofilm Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dodicin, or dodecyl-bis-(aminoethyl)-glycine, belongs to the class of amphoteric surfactants, which exhibit properties of quaternary ammonium compounds (QACs). These agents are known for their membrane-disrupting mechanisms of action. However, the complex and protected nature of biofilms often renders traditional antimicrobial agents less effective. This guide will delve into the performance of various compounds against these resilient microbial communities.

Comparative Performance of Anti-Biofilm Agents

The efficacy of an anti-biofilm agent is typically quantified by its ability to inhibit biofilm formation or eradicate established biofilms. Key metrics include the Minimum Biofilm Inhibitory Concentration (MBIC) and the Minimum Biofilm Eradication Concentration (MBEC). The following table summarizes a selection of experimental data for different classes of anti-biofilm agents against common biofilm-forming pathogens.

Compound ClassSpecific AgentTarget OrganismMetricConcentrationEfficacyCitation
Quaternary Ammonium Compound Octenidine HydrochlorideS. aureus, MRSA, VRSAMBEC10 mM>6.0 log reduction[1]
Octenidine HydrochlorideS. aureusMBEC7.812 µg/mL-[2]
Octenidine HydrochlorideP. aeruginosaMBEC15.625 µg/mL-[2]
Cetylpyridinium Chloride (0.1%)Mature S. mutans biofilmCFU Reduction10 min exposure≥ 5 log10 reduction[3]
Cetylpyridinium Chloride (0.075%)Saliva-derived biofilmsBiofilm Viability-Significant reduction
Phytochemicals Allicin + DomiphenS. aureus, E. coli, C. albicansBiofilm Dispersal64 µg/mL + 1 µg/mL>50% reduction[4]
EugenolS. aureusBiofilm Eradication (50%)240–320 µg/mL-[5]
Bacteriocins Nisin-like GAM217 + PhytochemicalsESBL & MBL producing strainsBiofilm Inhibition->80% inhibition[6]
Antibiotics HalicinS. aureus (7-day biofilm)MBEC8x MIC-
VancomycinS. aureus (7-day biofilm)MBEC500-875x MIC-

Experimental Protocols

A standardized method for assessing the anti-biofilm activity of a compound is crucial for reproducible results. The microtiter plate assay is a widely used method.

Protocol: Microtiter Plate Biofilm Assay
  • Preparation of Bacterial Inoculum: A fresh culture of the test bacteria is grown overnight in a suitable broth (e.g., Tryptic Soy Broth - TSB). The culture is then diluted to a standardized concentration (e.g., 10^5 CFU/mL).

  • Biofilm Formation: 200 µL of the diluted bacterial suspension is added to the wells of a 96-well flat-bottomed microtiter plate. The plate is incubated for 24-48 hours at 37°C to allow for biofilm formation.

  • Antimicrobial Treatment: After incubation, the planktonic (free-floating) bacteria are gently removed from the wells. The wells are then washed with a sterile saline solution. The anti-biofilm agent, diluted to various concentrations, is added to the wells containing the established biofilms.

  • Incubation: The plate is incubated for a defined period (e.g., 24 hours) to allow the agent to act on the biofilm.

  • Quantification of Biofilm:

    • Crystal Violet Staining: The wells are washed again to remove the antimicrobial agent. The remaining biofilm is stained with a 0.1% crystal violet solution. After a brief incubation, the excess stain is washed off, and the plate is air-dried. The stain bound to the biofilm is then solubilized with a solvent (e.g., ethanol or acetic acid), and the absorbance is measured using a microplate reader. A lower absorbance indicates a reduction in biofilm mass.

    • Viable Cell Counting (CFU): The biofilm is physically disrupted (e.g., by scraping or sonication) to release the sessile bacteria. The bacterial suspension is then serially diluted and plated on agar plates. After incubation, the number of colony-forming units (CFU) is counted to determine the number of viable bacteria remaining in the biofilm.

The following diagram illustrates a general workflow for evaluating anti-biofilm agents.

G cluster_prep Preparation cluster_formation Biofilm Formation cluster_treatment Treatment cluster_quant Quantification prep_bact Bacterial Culture (Overnight) prep_dilute Dilute to Standardized Concentration prep_bact->prep_dilute form_plate Inoculate 96-well Plate prep_dilute->form_plate form_incubate Incubate (24-48h, 37°C) form_plate->form_incubate treat_wash Wash to Remove Planktonic Cells form_incubate->treat_wash treat_add Add Anti-biofilm Agent (Various Concentrations) treat_wash->treat_add treat_incubate Incubate (e.g., 24h) treat_add->treat_incubate quant_cv Crystal Violet Staining (Measures Biomass) treat_incubate->quant_cv quant_cfu Viable Cell Counting (CFU) (Measures Viability) treat_incubate->quant_cfu

Caption: Experimental workflow for testing anti-biofilm agents.

Mechanisms of Action and Signaling Pathways

Effective anti-biofilm strategies often target the mechanisms essential for biofilm formation and maintenance.

Quorum Sensing

Bacteria in a biofilm communicate through a process called quorum sensing (QS), which involves the production and detection of signaling molecules. When these molecules reach a certain concentration, they trigger the expression of genes involved in biofilm formation and virulence.

G cluster_bacteria Bacterial Population B1 Bacterium 1 QS_mol Quorum Sensing Signaling Molecules B1->QS_mol Produce B2 Bacterium 2 B2->QS_mol Produce B3 Bacterium 3 B3->QS_mol Produce Receptor Cellular Receptors QS_mol->Receptor Bind at high concentration Gene_exp Gene Expression (Biofilm Formation, Virulence Factors) Receptor->Gene_exp Activate

Caption: Simplified Quorum Sensing signaling pathway.

Many natural compounds, such as allicin from garlic, are known to interfere with QS pathways, thereby inhibiting biofilm formation.

Cyclic di-GMP (c-di-GMP) Signaling

The second messenger molecule, cyclic di-GMP, is a key regulator of the transition between planktonic (motile) and sessile (biofilm) lifestyles in many bacteria. High levels of c-di-GMP generally promote biofilm formation.

G Env_signal Environmental Signals (e.g., surface contact) DGC Diguanylate Cyclases (DGCs) (Enzymes) Env_signal->DGC Activate c_di_GMP c-di-GMP (Second Messenger) DGC->c_di_GMP Synthesize PDE Phosphodiesterases (PDEs) (Enzymes) PDE->c_di_GMP Degrade Biofilm Biofilm Formation (Adhesion, EPS production) c_di_GMP->Biofilm Promotes Motility Planktonic Motility c_di_GMP->Motility Inhibits

Caption: Overview of c-di-GMP signaling in biofilm regulation.

Targeting the enzymes involved in c-di-GMP metabolism is a promising strategy for developing novel anti-biofilm agents.

Conclusion

While dodicin hydrochloride's role as a surface disinfectant is established, its efficacy against the complex architecture of biofilms remains to be quantitatively demonstrated in publicly available research. The comparison with other classes of compounds, such as other QACs, phytochemicals, and bacteriocins, highlights the diverse mechanisms and varying levels of success in combating biofilms. Future research should focus on rigorous, standardized testing of compounds like this compound against clinically relevant biofilms to ascertain their potential in addressing the significant challenge of biofilm-related infections. The development of agents that can disrupt biofilm-specific signaling pathways or the extracellular matrix holds considerable promise for the future of antimicrobial therapy.

References

Safety Operating Guide

Personal protective equipment for handling Dodicin hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Dodicin hydrochloride in a laboratory setting. Our commitment is to furnish comprehensive safety information that extends beyond the product, fostering a culture of safety and trust.

I. Understanding the Hazards

While this compound is not classified as a hazardous substance or mixture under GHS, it is imperative to handle it with care to minimize any potential risks.[1] Adherence to standard laboratory safety protocols is essential.

II. Personal Protective Equipment (PPE)

The following personal protective equipment is recommended to ensure the safety of personnel handling this compound.

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are preferred. Ensure gloves are regularly inspected for tears or punctures. Change gloves immediately if contaminated.
Eye Protection Safety glasses with side shields or gogglesShould be worn at all times in the laboratory to protect against splashes.
Skin and Body Protection Laboratory coatA standard lab coat is sufficient for routine handling. For tasks with a higher risk of splashing, a disposable gown made of low-permeability fabric should be considered.
Respiratory Protection Not generally requiredUse in a well-ventilated area. If dusts or aerosols are generated, a NIOSH-approved respirator may be necessary based on a risk assessment.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_procedure Procedure Start Start: Handling this compound AssessTask Assess the Task (e.g., weighing, dissolving, transferring) Start->AssessTask AssessRisk Evaluate Risk of Exposure (Splash, Aerosol, Dust) AssessTask->AssessRisk Hand Hand Protection: Chemical-Resistant Gloves AssessRisk->Hand Eye Eye Protection: Safety Glasses/Goggles AssessRisk->Eye Body Body Protection: Lab Coat AssessRisk->Body Respiratory Respiratory Protection: (If aerosols/dusts are generated) AssessRisk->Respiratory High Risk of Inhalation Proceed Proceed with Task Hand->Proceed Eye->Proceed Body->Proceed Respiratory->Proceed

III. Handling and Storage

Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment.

AspectProtocol
Handling - Use personal protective equipment as outlined in Section II. - Avoid dust formation. - Ensure adequate ventilation. - Wash hands thoroughly after handling.
Storage - Store in a tightly closed container. - Keep in a cool, dry, and well-ventilated place. - Recommended storage is at room temperature.[2]

IV. Accidental Release and Emergency Procedures

In the event of an accidental release or exposure, follow these procedures immediately.

First Aid Measures

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give artificial respiration. Consult a physician.[3]
Skin Contact Wash off with soap and plenty of water. Consult a physician.[3]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3]
Ingestion Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[3]

Spill Cleanup

  • Evacuate : Evacuate personnel from the immediate area.

  • Ventilate : Ensure the area is well-ventilated.

  • Contain : Use personal protective equipment.[3] Absorb the spill with an inert material (e.g., sand, vermiculite).

  • Collect : Carefully sweep or scoop up the absorbed material and place it into a suitable, closed container for disposal.

  • Decontaminate : Clean the spill area with soap and water.

  • Dispose : Dispose of the waste in accordance with local, state, and federal regulations.

Spill_Response_Workflow cluster_initial Initial Response cluster_cleanup Cleanup Procedure cluster_final Final Steps Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Ventilate Ensure Adequate Ventilation Evacuate->Ventilate Assess Assess Spill Size and Risk Ventilate->Assess PPE Don Appropriate PPE Assess->PPE Contain Contain Spill with Inert Material PPE->Contain Collect Collect Absorbed Material Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose Report Report the Incident Dispose->Report

V. Disposal Plan

Dispose of this compound and its contaminated packaging in accordance with all applicable local, state, and federal regulations.[1] Do not dispose of it down the drain or in regular trash unless permitted by local ordinances. If you are unsure of the proper disposal method, contact your institution's environmental health and safety department.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.